Pyrazole N-Demethyl Sildenafil
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-propyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4S/c1-4-6-16-18-19(25-24-16)21(28)23-20(22-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-26(3)10-12-27/h7-8,13H,4-6,9-12H2,1-3H3,(H,24,25)(H,22,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJVUHMTFSCAGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(=NN1)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435176 | |
| Record name | Pyrazole N-Demethyl Sildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139755-95-6 | |
| Record name | Pyrazole N-demethyl sildenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole N-Demethyl Sildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRAZOLE N-DEMETHYL SILDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1243M9SVH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Principal Metabolite of Sildenafil
An In-depth Technical Guide to the Synthesis of Pyrazole N-Demethyl Sildenafil
Sildenafil, the active pharmaceutical ingredient in Viagra®, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] Upon administration, it is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP3A4 and to a lesser extent, CYP2C9.[2][3] This metabolic process results in the formation of its major active metabolite, this compound (also known as N-desmethyl sildenafil or UK-103,320).[4][5] This metabolite retains approximately 50% of the parent drug's pharmacological activity against PDE5 and contributes to the overall therapeutic effect.[2][3]
The chemical synthesis of N-Demethyl Sildenafil is of significant interest to the pharmaceutical industry. It serves as a critical reference standard for impurity profiling in the manufacturing of Sildenafil Citrate, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[6][7] Furthermore, its availability is essential for pharmacokinetic and metabolic studies to better understand the drug's behavior in vivo. This guide provides a detailed overview of the established synthetic pathway for this compound, focusing on the chemical logic, experimental protocols, and key intermediates.
Core Synthesis Pathway: A Divergence from Sildenafil Production
The synthesis of N-Demethyl Sildenafil strategically mirrors the established manufacturing route of sildenafil itself. The key point of divergence occurs in the final step, where the choice of amine dictates the identity of the final product. The pathway relies on the construction of a central pyrazolopyrimidinone core, which is subsequently functionalized.
The overall transformation can be broken down into three critical stages:
-
Formation of the Pyrazolopyrimidinone Core: Building the foundational heterocyclic structure.
-
Chlorosulfonation: Activating the phenyl ring for subsequent coupling.
-
Sulfonamide Formation: The definitive step, coupling the activated core with piperazine.
Stage 1 & 2: Assembly of the Key Sulfonyl Chloride Intermediate
The initial stages of the synthesis are identical to those developed for sildenafil.[7][8] The process begins with the construction of the pyrazole ring, followed by a series of reactions including N-methylation, nitration, reduction of the nitro group, acylation, and finally, cyclization to form the pyrazolopyrimidinone ring system. This yields the core intermediate, 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one.[8]
This core structure is then activated via an electrophilic aromatic substitution. A robust method involves chlorosulfonation, using a combination of chlorosulfonic acid and thionyl chloride.[8] This reaction selectively installs a highly reactive chlorosulfonyl group (-SO₂Cl) onto the 5-position of the ethoxyphenyl ring, creating the pivotal intermediate: 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one .[7][8] This sulfonyl chloride is a critical juncture in the synthesis, poised for reaction with a suitable nucleophile.
Stage 3: The Definitive Step - Synthesis of N-Demethyl Sildenafil
This final stage distinguishes the synthesis of the metabolite from that of the parent drug. Instead of using N-methylpiperazine as in the sildenafil synthesis, piperazine is employed as the nucleophile.[6][7] The nucleophilic secondary amine of piperazine attacks the electrophilic sulfur atom of the sulfonyl chloride intermediate. This reaction proceeds as a nucleophilic acyl substitution on sulfur, displacing the chloride leaving group and forming the stable sulfonamide bond.
This reaction is typically carried out in a suitable organic solvent like dichloromethane at room temperature.[8] The reaction results in the formation of 5-[2-Ethoxy-5-(piperazine-1-sulfonyl)-phenyl]-1-methyl-3-propyl-1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one , the target molecule N-Demethyl Sildenafil.[6][7]
The logical flow of the synthesis pathway is illustrated in the diagram below.
Caption: A diagram illustrating the final two stages of N-Demethyl Sildenafil synthesis.
Experimental Protocol: Sulfonamide Formation
The following is a representative experimental protocol for the final coupling step, adapted from established literature procedures for sildenafil and its analogues.[7][8]
Materials and Equipment:
-
5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Sulfonyl chloride intermediate)
-
Piperazine
-
Dichloromethane (DCM)
-
5% w/w aqueous sodium bicarbonate solution
-
Demineralized (DM) water
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
The sulfonyl chloride intermediate, previously prepared and dissolved in dichloromethane, is placed in a round-bottom flask equipped with a magnetic stirrer.
-
Piperazine (approximately 1.2 molar equivalents relative to the sulfonyl chloride) is added to the solution at room temperature (20–25 °C).
-
The reaction mixture is stirred for approximately 1 to 4 hours, with reaction progress monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is transferred to a separatory funnel and washed sequentially with a 5% aqueous sodium bicarbonate solution and then with demineralized water.
-
The organic layer (dichloromethane) is separated and concentrated under reduced pressure using a rotary evaporator to yield the crude N-Demethyl Sildenafil product.
-
Further purification can be achieved through crystallization from a suitable solvent system (e.g., methanol) to afford the final product with high purity.[8]
Data Presentation and Characterization
The identity and purity of the synthesized N-Demethyl Sildenafil must be confirmed through rigorous analytical characterization. The structural confirmation is typically achieved using a combination of spectroscopic methods.
| Parameter | Value | Source |
| Chemical Name | 5-[2-Ethoxy-5-(piperazine-1-sulfonyl)-phenyl]-1-methyl-3-propyl-1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | [6] |
| Molecular Formula | C₂₁H₂₈N₆O₄S | [5] |
| Molecular Weight | 460.55 g/mol | [9] |
| Mass Spectrometry | m/z 460 [M+H]⁺ | [7] |
Spectroscopic Analysis:
-
¹H NMR & ¹³C NMR: These techniques are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom. The spectra would be compared to that of sildenafil, noting the absence of the N-methyl signal (a singlet typically around 2.1-2.2 ppm) and the presence of a characteristic NH proton from the piperazine ring.[6][8]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. As noted in the table, the protonated molecule [M+H]⁺ is observed at m/z 460, which is consistent with the loss of a methylene group (14 Da) compared to sildenafil.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present, such as the C=O of the pyrimidinone ring and the S=O stretches of the sulfonamide group.[6][7]
References
-
Dunn, P. J., et al. (2014). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules, 19(7), 9643-9654. Available from: [Link]
-
Hyland, R., et al. (2002). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. British Journal of Clinical Pharmacology, 53(1), 31S-38S. Available from: [Link]
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UK Meds. (n.d.). How Is Sildenafil Metabolised: Enzymes, Interactions and Clinical Implications. UK Meds. Available from: [Link]
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Boolell, M., et al. (1996). Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction. International journal of impotence research, 8(2), 47-52. Available from: [Link]
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Campbell, S. F. (2000). Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond. Nature Reviews Drug Discovery, 1(2), 153-162. Available from: [Link]
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Muirhead, G. J., et al. (2002). The effects of age and renal and hepatic impairment on the pharmacokinetics of sildenafil citrate. British journal of clinical pharmacology, 53 Suppl 1, 21S–30S. Available from: [Link]
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Saravanan, M., et al. (2011). Synthesis and Characterization of Potential Impurities of Sildenafil. Chemistry & Biology Interface, 1(2), 177-184. Available from: [Link]
-
Wikipedia. (2024). Sildenafil. Wikipedia. Available from: [Link]
-
Reddy, G. P., et al. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Research Journal of Pharmacy and Biological and Chemical Sciences, 8(2), 1374-1385. Available from: [Link]
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University of Bristol. (n.d.). Synthesis of Sildenafil Citrate. University of Bristol School of Chemistry. Available from: [Link]
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Kumar, A., et al. (2019). Improved, gram-scale synthesis of sildenafil in water using arylacetic acid as the acyl source in the pyrazolo[4,3-d]pyrimidin-7-one ring formation. New Journal of Chemistry, 43(33), 13133-13137. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of Novel Pyrazolopyrrolopyrazines, Potential Analogues of Sildenafil. ResearchGate. Available from: [Link]
- Google Patents. (n.d.). CN105753870A - Sildenafil impurity F and preparing method and application thereof. Google Patents.
-
Heo, J., et al. (2018). Synthesis of pyrazolopyrimidinones as sildenafil derivatives and sclerotigenin. Synthetic Communications, 48(12), 1435-1443. Available from: [Link]
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MDPI. (n.d.). A Facile, Improved Synthesis of Sildenafil and Its Analogues. MDPI. Available from: [Link]
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ResearchGate. (n.d.). An Overview of the Synthetic Routes to Sildenafil and Its Analogues. ResearchGate. Available from: [Link]
- Google Patents. (n.d.). US20050182066A1 - Methods for the production of sildenafil base and citrate salt. Google Patents.
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An In-depth Technical Guide to Pyrazole N-Demethyl Sildenafil: Structure, Properties, and Analytical Considerations
Introduction: Unveiling a Key Sildenafil Analogue
In the landscape of pharmaceutical analysis and drug development, the comprehensive characterization of active pharmaceutical ingredients (APIs) and their related compounds is paramount. Sildenafil, a potent selective inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its therapeutic applications in erectile dysfunction and pulmonary arterial hypertension.[1][2][3] The synthesis and metabolism of sildenafil, however, can result in the formation of various related substances and analogues.[4] One such significant compound is Pyrazole N-Demethyl Sildenafil, a structural analogue that is crucial to monitor as a potential impurity or metabolite.
This technical guide provides an in-depth exploration of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, structural elucidation, and the analytical methodologies essential for its detection and quantification. This document moves beyond a simple recitation of facts to explain the underlying scientific principles and the rationale behind the analytical approaches, ensuring a thorough and practical understanding of this important sildenafil analogue.
Part 1: Core Chemical Identity and Physicochemical Properties
Structural Elucidation
This compound, as its name suggests, is structurally analogous to sildenafil with the key difference being the absence of a methyl group on the pyrazole ring. This subtle modification, however, has implications for its synthesis, analytical profile, and potentially its biological activity.
The IUPAC name for this compound is 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-propyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one .[5] Its structure is characterized by a central pyrazolopyrimidinone core, substituted with a propyl group and an ethoxyphenylsulfonylpiperazine moiety.
-
Core Scaffold: A fused pyrazolo[4,3-d]pyrimidin-7-one ring system.
-
Substitution at C3: A propyl group.
-
Substitution at C5: A 2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl group.
-
Key Distinction from Sildenafil: The nitrogen at position 1 of the pyrazole ring is not methylated.[4][5]
Physicochemical Data Summary
A clear understanding of the physicochemical properties of this compound is fundamental for developing appropriate analytical methods and for predicting its behavior in various matrices. The following table summarizes its key properties.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈N₆O₄S | [5][6][7] |
| Molecular Weight | 460.6 g/mol | [5][6][7] |
| CAS Number | 139755-95-6 | [5][6][7] |
| IUPAC Name | 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-propyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | [5] |
| Canonical SMILES | CCCC1=C2C(=NN1)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC | [5] |
| InChI Key | ZLJVUHMTFSCAGQ-UHFFFAOYSA-N | [5] |
Part 2: Analytical Characterization and Methodologies
The detection and quantification of this compound, often as an impurity in sildenafil API or as an analogue in illicit supplements, necessitates robust and sensitive analytical techniques.[8][9][10][11][12] High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the cornerstone methodologies for its analysis.
High-Performance Liquid Chromatography (HPLC) for Separation
HPLC is the preferred method for separating this compound from sildenafil and other related impurities. The choice of column, mobile phase, and detector is critical for achieving optimal resolution and sensitivity.
Rationale for Method Selection: A reversed-phase C18 column is typically employed due to the moderately nonpolar nature of the analyte. The mobile phase composition, usually a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid), is optimized to ensure a good peak shape and separation from closely eluting compounds.[13] UV detection is suitable for routine analysis, with a maximum absorbance often observed around 290-293 nm.[14]
Illustrative HPLC Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: Hold at 95% A, 5% B for column re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 292 nm.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration within the linear range of the method.
Mass Spectrometry (MS) for Identification and Quantification
For unambiguous identification and highly sensitive quantification, coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) is the gold standard.[8][13][15]
Causality in Technique Selection: Mass spectrometry provides molecular weight information and fragmentation patterns that are unique to the chemical structure of this compound. This allows for its definitive identification even in complex matrices. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity for quantification.[13]
Expected Mass Spectral Data:
-
Protonated Molecule [M+H]⁺: m/z 461.19
-
Key Fragmentation Ions: The fragmentation pattern will be similar to that of sildenafil, with characteristic losses related to the piperazine and sulfonyl moieties. A common fragment ion observed for both sildenafil and its N-desmethyl metabolite is at m/z 283.4.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of this compound, particularly for the characterization of reference standards.
Expertise in Spectral Interpretation:
-
¹H NMR: Will show characteristic signals for the propyl, ethoxy, and methylpiperazine groups. The absence of a signal corresponding to the N-methyl group on the pyrazole ring, which is present in the spectrum of sildenafil, is a key diagnostic feature. The aromatic protons will exhibit a specific splitting pattern.
-
¹³C NMR: Will provide a count of the unique carbon atoms, confirming the molecular formula. The chemical shifts of the carbons in the pyrazole ring will differ from those in sildenafil due to the lack of N-methylation.
The theoretical investigation of pyrazole and its derivatives through NMR can provide valuable insights into their structure and molecular motions.[16]
Part 3: Synthesis and Chemical Reactivity
While specific, detailed synthetic routes for this compound as a primary target are not extensively published, its formation can be understood in the context of sildenafil synthesis. It can arise as an impurity if the N-methylation step of the pyrazole ring is incomplete or omitted.[1]
The general synthesis of sildenafil analogues involves a multi-step process.[3][17][18] A key step is the reaction of a pyrazolopyrimidinone intermediate with a chlorosulfonyl derivative, followed by condensation with a piperazine derivative.[3]
Conceptual Synthetic Pathway Visualization:
Caption: Conceptual workflow for the synthesis of sildenafil analogues.
Part 4: Biological Context and Significance
This compound is primarily of interest as a potential impurity in sildenafil preparations and as an unapproved analogue found in some dietary supplements.[8][9][10][11][12] As an analogue of sildenafil, it is presumed to act as a PDE5 inhibitor.[7] The inhibition of PDE5 leads to an increase in cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation.[4][19]
The potency and selectivity of this compound for PDE5 compared to sildenafil are not extensively documented in publicly available literature. However, any structural modification to the parent compound can alter its pharmacokinetic and pharmacodynamic properties. Therefore, its presence in any pharmaceutical or consumer product must be carefully controlled and monitored.
Signaling Pathway Visualization:
Caption: Mechanism of action via PDE5 inhibition.
Conclusion
This compound represents a critical analyte in the quality control of sildenafil and the monitoring of adulterated products. A thorough understanding of its chemical structure, properties, and appropriate analytical methodologies is essential for ensuring the safety and efficacy of pharmaceutical products. This guide has provided a comprehensive overview, grounded in scientific principles, to aid researchers and professionals in this endeavor. The continued development of sensitive and specific analytical methods will remain a key aspect of managing this and other sildenafil-related compounds.
References
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An In-Depth Technical Guide to the Putative Mechanism of Action of Pyrazole N-Demethyl Sildenafil
Abstract
Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is extensively metabolized in humans, leading to the formation of several metabolites. While the primary active metabolite, piperazine N-desmethyl sildenafil (UK-103,320), has been well-characterized, other metabolites, such as Pyrazole N-demethyl sildenafil, remain less explored. This technical guide provides a comprehensive overview of the hypothesized mechanism of action of this compound, grounded in the established pharmacology of sildenafil and its analogs. We will delve into the metabolic generation of this compound, its putative role as a PDE5 inhibitor, and present detailed experimental protocols for its synthesis and pharmacological characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of phosphodiesterase inhibitors and related metabolic pathways.
Introduction: The Metabolic Landscape of Sildenafil
Sildenafil undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP3A4 (major route) and CYP2C9 (minor route)[1][2]. This biotransformation results in a variety of metabolites, with the most abundant and pharmacologically active being piperazine N-desmethyl sildenafil (UK-103,320). This primary metabolite retains approximately 50% of the parent compound's inhibitory activity against PDE5 and shares a similar selectivity profile, thereby contributing to the overall therapeutic effect[1].
However, the metabolic fate of sildenafil is not limited to piperazine N-demethylation. One of the other principal metabolic pathways is pyrazole N-demethylation, leading to the formation of This compound [3]. While its plasma concentrations are lower compared to the primary metabolite, its structural similarity to the parent compound suggests a potential, albeit likely modest, contribution to the overall pharmacological activity. Understanding the mechanism of action of this and other minor metabolites is crucial for a complete comprehension of sildenafil's pharmacodynamic profile and for the development of novel, more selective PDE5 inhibitors.
The Hypothesized Mechanism of Action: A PDE5 Inhibitor
The central hypothesis for the mechanism of action of this compound is its function as a competitive inhibitor of phosphodiesterase type 5 (PDE5). This is based on the well-established mechanism of sildenafil and its structural analogs.
The Nitric Oxide/cGMP Pathway
The physiological process of penile erection is initiated by the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP)[1]. cGMP acts as a second messenger, leading to the relaxation of smooth muscle cells in the corpus cavernosum, allowing for increased blood flow and resulting in an erection.
The erectile response is terminated by the action of PDE5, an enzyme that specifically hydrolyzes cGMP to the inactive 5'-GMP[1].
Competitive Inhibition of PDE5
Sildenafil's molecular structure is similar to that of cGMP, allowing it to act as a competitive binding agent for PDE5 in the corpus cavernosum[2]. By binding to the active site of PDE5, sildenafil prevents the degradation of cGMP. The resulting elevated levels of cGMP lead to prolonged smooth muscle relaxation and an enhanced erectile response to sexual stimulation.
Given that this compound retains the core pyrazolopyrimidinone structure essential for PDE5 inhibition, it is highly probable that it also acts as a competitive inhibitor of this enzyme. The key difference lies in the removal of the methyl group from the pyrazole ring, which may alter its binding affinity and selectivity for PDE5 compared to sildenafil and its primary metabolite.
Diagram: Sildenafil Metabolism and Putative Action of this compound
Caption: Metabolic pathways of sildenafil and the hypothesized inhibitory action of this compound on PDE5.
Experimental Protocols for Pharmacological Characterization
To validate the hypothesized mechanism of action and to fully characterize the pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are based on established methodologies for the evaluation of PDE5 inhibitors.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, adapted from known synthetic routes for sildenafil and its analogs. A general synthetic scheme is outlined below.
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the chemical synthesis of this compound.
Step-by-Step Methodology:
-
Preparation of the Pyrazole Core: The synthesis typically begins with a substituted pyrazole-5-carboxylic acid derivative.
-
Formation of the Pyrazolopyrimidinone Ring: The pyrazole core is cyclized to form the characteristic pyrazolopyrimidinone ring system of sildenafil.
-
Introduction of the Phenylsulfonyl Group: The appropriate 2-ethoxy-5-chlorosulfonylphenyl moiety is introduced.
-
Coupling with Piperazine: The sulfonyl chloride is then reacted with 1-methylpiperazine.
-
Demethylation: If the pyrazole nitrogen is methylated at the start, a final demethylation step would be required to yield the target compound.
-
Purification and Characterization: The final product should be purified by column chromatography or recrystallization and its structure confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
In Vitro PDE5 Inhibition Assay
The inhibitory potency of this compound against PDE5 can be determined using a variety of commercially available assay kits or by developing an in-house assay. A common method is the fluorescence polarization (FP) assay.
Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate. When the substrate is hydrolyzed by PDE5, it is no longer able to bind to a specific antibody, resulting in a decrease in fluorescence polarization. An inhibitor will prevent this hydrolysis, thus maintaining a high fluorescence polarization signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the compound to test a range of concentrations.
-
Dilute recombinant human PDE5 enzyme and the fluorescently labeled cGMP substrate in the assay buffer.
-
-
Assay Procedure:
-
Add the diluted this compound, a positive control (e.g., sildenafil), and a vehicle control (DMSO) to the wells of a microplate.
-
Add the diluted PDE5 enzyme to each well and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescently labeled cGMP substrate.
-
Incubate at room temperature to allow the enzymatic reaction to proceed.
-
Stop the reaction and add the binding agent (e.g., a specific antibody).
-
-
Data Analysis:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
| Compound | Hypothetical PDE5 IC50 (nM) | Notes |
| Sildenafil | 3-5 | Potent and selective PDE5 inhibitor. |
| Piperazine N-desmethyl sildenafil (UK-103,320) | 6-10 | Active metabolite with ~50% of sildenafil's potency. |
| This compound | To be determined | Potency is hypothesized to be lower than sildenafil due to structural modification. |
Selectivity Profiling
To assess the selectivity of this compound, its inhibitory activity should be tested against a panel of other phosphodiesterase isoenzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, and PDE11). The experimental procedure would be similar to the PDE5 inhibition assay, using the respective recombinant enzymes and their appropriate substrates (cAMP or cGMP). A compound is considered selective if its IC50 value for the target enzyme (PDE5) is significantly lower than its IC50 values for other PDE isoenzymes.
In Vivo Efficacy Studies
The in vivo efficacy of this compound can be evaluated in animal models of erectile dysfunction. A commonly used model is the measurement of intracavernosal pressure (ICP) in anesthetized rats or rabbits.
Step-by-Step Protocol:
-
Animal Preparation:
-
Anesthetize the animal (e.g., rat) and expose the carotid artery for blood pressure monitoring and drug administration, and the corpus cavernosum for ICP measurement.
-
Isolate the cavernous nerve for electrical stimulation.
-
-
Experimental Procedure:
-
Administer this compound (or vehicle control) intravenously or orally.
-
After a predetermined time, electrically stimulate the cavernous nerve to induce an erectile response.
-
Record the maximal ICP and the mean arterial pressure (MAP) simultaneously.
-
-
Data Analysis:
-
Calculate the ratio of maximal ICP to MAP to normalize for changes in systemic blood pressure.
-
Compare the ICP/MAP ratio in the treated group to the control group to determine the efficacy of the compound in enhancing erectile function.
-
Potential Off-Target Effects and Toxicological Considerations
While the primary focus is on PDE5 inhibition, it is crucial to consider potential off-target effects. For instance, inhibition of PDE6, which is found in the retina, is associated with the visual disturbances sometimes reported with sildenafil use. A comprehensive selectivity profile will help to predict the likelihood of such side effects.
Furthermore, standard toxicological studies, including in vitro cytotoxicity assays and in vivo acute and chronic toxicity studies, would be necessary to establish the safety profile of this compound before it could be considered for further development.
Conclusion
This compound is a metabolite of sildenafil with a putative mechanism of action as a PDE5 inhibitor. While direct pharmacological data for this compound is currently scarce, its structural similarity to the parent drug provides a strong rationale for this hypothesis. The experimental protocols outlined in this guide provide a clear roadmap for researchers to synthesize, characterize, and validate the pharmacological activity of this compound. Such studies will not only elucidate the role of this specific metabolite in the overall effect of sildenafil but may also contribute to the design of new, more potent, and selective PDE5 inhibitors for the treatment of erectile dysfunction and other related disorders.
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- Walker, D. K., Ackland, M. J., James, G. C., Muirhead, G. J., Rance, D. J., Wastall, P., & Wright, P. A. (1999). Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man. Xenobiotica, 29(3), 297–310.
- Hyland, R., Roe, E. G., Jones, B. C., & Smith, D. A. (2001). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. British journal of clinical pharmacology, 51(3), 239–248.
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Sildenafil. (n.d.). In Wikipedia. Retrieved from [Link]
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- Boolell, M., Allen, M. J., Ballard, S. A., Gepi-Attee, S., Muirhead, G. J., Naylor, A. M., ... & Gingell, C. (1996). Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction. International journal of impotence research, 8(2), 47–52.
- Muirhead, G. J., Harness, J. A., Rance, D., & Nichols, D. J. (1998). A comparative guide to the selectivity profiles of PDE7 inhibitors. British Journal of Clinical Pharmacology, 46(S1), 99P.
- Gingell, C., & Jardin, A. (2003). Sildenafil, N-desmethyl-sildenafil and Zaprinast enhance photoreceptor response in the isolated rat retina.
- Corbin, J. D., & Francis, S. H. (2002). Pharmacology of phosphodiesterase-5 inhibitors. International journal of clinical practice, 56(6), 453–459.
- Animal models of erectile dysfunction. (2011). Indian Journal of Pharmacology, 43(5), 496.
- Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs. (2019). F1000Research, 8, 1729.
- Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2013). The AAPS Journal, 15(4), 1157–1166.
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- 3. Frontiers | Animal models in the study of diabetic erectile dysfunction: mechanisms and applications [frontiersin.org]
Introduction: The Significance of Sildenafil Metabolites and Analogues
An In-Depth Technical Guide to the Discovery and Isolation of Pyrazole N-Demethyl Sildenafil For Researchers, Scientists, and Drug Development Professionals
Sildenafil, the active pharmaceutical ingredient in Viagra®, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5)[1][2]. Its mechanism of action involves preventing the breakdown of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation[2][3]. The metabolic fate of sildenafil in the body is a critical aspect of its pharmacological profile. The primary metabolic pathway is N-demethylation, which results in a major circulating metabolite with approximately 50% of the parent drug's in vitro potency for PDE5[3][4][5]. This metabolite, N-desmethyl sildenafil, contributes to the overall therapeutic effect[4].
Beyond its primary metabolite, a landscape of other related compounds, including isomers and analogues, are of significant interest to the scientific community. These can arise from minor metabolic pathways, as impurities during synthesis, or as novel, intentionally synthesized derivatives[6][7]. "this compound" represents one such analogue. Unlike the major metabolite where the methyl group is removed from the piperazine ring, in this isomer, the methyl group is absent from the pyrazole ring. Understanding the discovery, isolation, and characterization of such analogues is crucial for a comprehensive understanding of sildenafil's pharmacology, for the development of new chemical entities, and for ensuring the purity and safety of the bulk drug[6][8].
This technical guide provides a detailed exploration of this compound, from its origins to its detailed characterization. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to work with this and similar compounds.
Part 1: Genesis of this compound
The existence of this compound can be postulated through two primary routes: as a synthetic intermediate or impurity, and as a minor metabolite.
Synthetic Origin
The synthesis of sildenafil and its analogues involves the construction of the pyrazolopyrimidinone core[1][9][10]. A common synthetic pathway involves the N-methylation of the pyrazole ring[9]. If this step is incomplete or omitted, or if a starting material lacking the N-methyl group is used, this compound can be formed as an impurity. The stringent requirements for drug purity necessitate the identification and characterization of such process-related impurities[6].
Diagram 1: Simplified Synthetic Pathway Highlighting the Origin of this compound
Caption: Synthetic route leading to Sildenafil and the potential formation of this compound.
Metabolic Formation
Sildenafil is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor and CYP2C9 playing a minor role[4][5][11]. While the N-demethylation of the piperazine moiety is the principal metabolic transformation, the potential for demethylation at the pyrazole nitrogen, although likely a minor pathway, cannot be entirely ruled out. The identification of such minor metabolites is crucial for a complete understanding of the drug's disposition and potential drug-drug interactions.
Diagram 2: Metabolic Pathways of Sildenafil
Caption: Primary and potential minor metabolic pathways of Sildenafil.
Part 2: Isolation and Purification Protocol
The isolation of this compound from a complex mixture, such as a crude synthetic reaction or a biological matrix, requires a robust chromatographic approach. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice due to its high resolving power for separating structurally similar compounds[8][12][13].
Preparative RP-HPLC Methodology
This protocol is designed for the isolation and purification of this compound.
Instrumentation:
-
Preparative HPLC system with a gradient pump, autosampler, and fraction collector.
-
UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (preparative scale, e.g., 250 mm x 21.2 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate or potassium dihydrogen orthophosphate (analytical grade)
-
Ultrapure water
-
Formic acid or triethylamine (for pH adjustment)
Step-by-Step Protocol:
-
Sample Preparation:
-
For synthetic mixtures: Dissolve the crude product in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to a concentration of 10-50 mg/mL. Filter through a 0.45 µm syringe filter.
-
For biological matrices (e.g., microsomal incubates): Perform protein precipitation with cold acetonitrile followed by centrifugation. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
Chromatographic Conditions Development (Analytical Scale):
-
Before scaling up to preparative HPLC, optimize the separation on an analytical C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.05 M potassium dihydrogen orthophosphate or 20 mM ammonium acetate in water (pH adjusted to a suitable range, e.g., 5.0-7.0)[13][14].
-
Mobile Phase B: Acetonitrile or Methanol[14].
-
Gradient Program: Start with a linear gradient (e.g., 30-70% B over 30 minutes) to elute the target compound and separate it from sildenafil and other impurities.
-
Detection Wavelength: 230 nm, as sildenafil and its related compounds show significant UV absorbance at this wavelength[8][13][14].
-
Rationale: The choice of a buffered aqueous mobile phase and an organic modifier allows for the separation of compounds based on their polarity. A gradient elution is necessary to resolve closely related compounds and to ensure that all components are eluted in a reasonable time.
-
-
Scale-up to Preparative HPLC:
-
Transfer the optimized analytical method to the preparative system. Adjust the flow rate and injection volume according to the column dimensions.
-
Flow Rate (Preparative): Typically 15-25 mL/min for a 21.2 mm ID column.
-
Injection Volume: Inject a sufficient volume of the prepared sample to obtain a good yield without overloading the column.
-
Fraction Collection: Collect fractions corresponding to the peak of this compound based on the retention time determined during the analytical run.
-
-
Purity Assessment and Final Processing:
-
Analyze the collected fractions using the analytical HPLC method to assess their purity.
-
Pool the pure fractions.
-
Remove the organic solvent using a rotary evaporator.
-
If a non-volatile buffer was used, perform a solid-phase extraction (SPE) step to desalt the sample.
-
Lyophilize the aqueous solution to obtain the purified this compound as a solid.
-
Diagram 3: Workflow for the Isolation of this compound
Caption: Stepwise workflow for the isolation and purification of this compound.
Part 3: Structural Characterization
Unequivocal identification of the isolated compound requires a combination of spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy[7][16].
Mass Spectrometry (MS)
Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are indispensable for determining the molecular weight and fragmentation pattern of the analyte[7][14].
Table 1: Expected Mass Spectrometric Data
| Parameter | Expected Value for this compound | Rationale |
| Chemical Formula | C21H28N6O4S | Loss of a CH2 group from sildenafil (C22H30N6O4S). |
| Molecular Weight | 460.55 g/mol | Calculated based on the chemical formula[17]. |
| [M+H]+ (ESI+) | m/z 461.19 | Protonated molecule in positive electrospray ionization. |
| Key MS/MS Fragments | Fragmentation of the piperazine ring and the sulfonamide linkage. | Provides structural information and allows for differentiation from other isomers[7]. |
Experimental Protocol for LC-MS/MS:
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument) with an electrospray ionization (ESI) source.
-
Chromatography: Use the optimized analytical HPLC method described previously.
-
MS Parameters:
-
Ionization Mode: ESI positive.
-
Scan Mode: Full scan (e.g., m/z 100-1000) to detect the [M+H]+ ion.
-
MS/MS: Perform product ion scans on the precursor ion (m/z 461.19).
-
-
Data Analysis: Compare the obtained mass spectrum and fragmentation pattern with that of a sildenafil reference standard and theoretical fragmentation pathways to confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, making it the gold standard for structural elucidation[16][18][19].
Expected ¹H NMR Spectral Features:
The most significant difference in the ¹H NMR spectrum of this compound compared to sildenafil will be the absence of the N-methyl singlet on the pyrazole ring.
Table 2: Key ¹H NMR Chemical Shift Comparisons (in DMSO-d₆)
| Protons | Sildenafil (Expected δ, ppm) | This compound (Expected δ, ppm) | Rationale for Change |
| Pyrazole N-CH₃ | ~4.0 | Absent | Absence of the methyl group. |
| Piperazine N-CH₃ | ~2.2 | ~2.2 | Unchanged. |
| Aromatic Protons | 7.0 - 8.0 | Minor shifts expected | The electronic environment of the pyrazole ring is altered, which may slightly influence the chemical shifts of adjacent aromatic protons. |
| Ethyl & Propyl Groups | 1.0 - 4.2 | Minor shifts expected | Minimal change expected as these groups are distant from the modification. |
Experimental Protocol for NMR:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
Confirm the absence of the pyrazole N-methyl signal in both the ¹H and ¹³C spectra.
-
Assign all proton and carbon signals using the 2D NMR data.
-
The HMBC spectrum will be particularly useful for confirming the connectivity around the pyrazole ring.
-
Conclusion
The discovery and isolation of this compound, whether as a synthetic impurity or a potential metabolite, underscores the importance of comprehensive analytical characterization in drug development and research. The methodologies outlined in this guide, from preparative HPLC for isolation to advanced spectroscopic techniques for structural elucidation, provide a robust framework for scientists working with sildenafil analogues. A thorough understanding of these minor components is essential for ensuring drug purity, elucidating metabolic pathways, and potentially discovering new pharmacologically active molecules.
References
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Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography. PubMed. Available from: [Link]
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Separation and Determination of Synthetic Impurities of Sildenafil (Viagra) by Reversed-Phase High-Performance Liquid Chromatogr. Analytical Sciences. Available from: [Link]
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Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. ResearchGate. Available from: [Link]
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Chemical Profile of Sildenafil and Related Compounds. J-Stage. Available from: [Link]
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Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. RJPBCS. Available from: [Link]
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Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC. PubMed. Available from: [Link]
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Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. PubMed. Available from: [Link]
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1 H NMR characteristics of sildenafil and its analogues, and vardenafil. ResearchGate. Available from: [Link]
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1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms. PubMed. Available from: [Link]
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Sildenafil. PubChem. Available from: [Link]
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How Is Sildenafil Metabolised: Enzymes, Interactions and Clinical Implications. Manual. Available from: [Link]
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Characterization of Sildenafil 1 analogues by MS/MS and NMR: a guidance for detection and structure elucidation of novel phosphodiesterase-5 inhibitors. IRIS. Available from: [Link]
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Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. ResearchGate. Available from: [Link]
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A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Taylor & Francis Online. Available from: [Link]
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Synthesis of Sildenafil Citrate. University of Bristol. Available from: [Link]
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H-1, C-13, N-15 NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms. ResearchGate. Available from: [Link]
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Synthesis of pyrazolopyrimidinones as sildenafil derivatives and sclerotigenin. ResearchGate. Available from: [Link]
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A Facile, Improved Synthesis of Sildenafil and Its Analogues. MDPI. Available from: [Link]
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Structure elucidation of sildenafil analogues in herbal products. CORE. Available from: [Link]
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VIAGRA. accessdata.fda.gov. Available from: [Link]
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Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. British Journal of Clinical Pharmacology. Available from: [Link]
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An Overview of the Synthetic Routes to Sildenafil and Its Analogues. ResearchGate. Available from: [Link]
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Pharmacology Review(s). accessdata.fda.gov. Available from: [Link]
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Sildenafil-impurities. Pharmaffiliates. Available from: [Link]
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This compound. PubChem. Available from: [Link]
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Spectroscopic Scrutiny of Pyrazole N-Demethyl Sildenafil: A Technical Guide for Researchers
Foreword
In the landscape of pharmaceutical analysis, the comprehensive characterization of active pharmaceutical ingredient (API) impurities is not merely a regulatory formality but a cornerstone of drug safety and efficacy. This guide provides an in-depth technical exploration of the spectroscopic data for Pyrazole N-Demethyl Sildenafil, a known process-related impurity and metabolite of Sildenafil. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers, analytical scientists, and drug development professionals with the foundational knowledge for the unequivocal identification and characterization of this specific impurity. Our approach emphasizes the "why" behind the "how," fostering a deeper understanding of the molecular architecture and the rationale behind the analytical methodologies.
The Significance of this compound
This compound is a structural analogue of Sildenafil where the N-methyl group on the pyrazole moiety has been removed. Its presence in the final drug product can arise from the manufacturing process or as a metabolite.[1] Regulatory bodies such as the International Conference on Harmonisation (ICH) mandate the identification and characterization of impurities present at levels greater than 0.10%.[1] Therefore, a thorough understanding of the spectroscopic signature of this compound is critical for quality control and regulatory compliance.
Below is a diagram illustrating the structural relationship between Sildenafil and this compound.
Caption: Structural relationship between Sildenafil and its N-demethylated analogue.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Core Structure
NMR spectroscopy is arguably the most powerful tool for the elucidation of the chemical structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides a wealth of information regarding the proton environments within the molecule. The absence of the characteristic N-methyl singlet, typically observed in the ¹H NMR spectrum of Sildenafil, is a primary indicator of the demethylation at the pyrazole ring.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data to be populated from experimental findings | |||
Note: The specific chemical shifts and coupling constants would be determined from the actual spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The absence of a signal corresponding to the N-methyl carbon of the pyrazole ring is a key diagnostic feature.
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| Data to be populated from experimental findings | |
Note: The specific chemical shifts would be determined from the actual spectrum.
Experimental Protocol for NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Workflow for NMR Analysis
Caption: A streamlined workflow for the NMR analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound reference standard and dissolve it in a suitable deuterated solvent, such as DMSO-d6, in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrument Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion. Standard acquisition parameters for both ¹H and ¹³C NMR should be employed.
-
Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For the ¹³C NMR, a proton-decoupled experiment is standard.
-
Data Processing and Analysis: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The processed spectra are then analyzed for chemical shifts, multiplicities, and integration (for ¹H NMR).
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of this compound will share many similarities with that of Sildenafil due to the common core structure, but subtle differences can be observed.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Data to be populated from experimental findings | ||
Note: The specific wavenumbers would be determined from the actual spectrum.
Experimental Protocol for IR Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.
-
Spectral Interpretation: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the various functional groups in the molecule.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.
Mass Spectrum Analysis
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (460.55 g/mol ).[2] The fragmentation pattern will provide valuable information for confirming the structure.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| Data to be populated from experimental findings | ||
Note: The specific m/z values and their relative intensities would be determined from the actual mass spectrum.
Fragmentation Pathway of this compound
Caption: A representative fragmentation pathway for this compound in MS.
Experimental Protocol for Mass Spectrometry
Step-by-Step Methodology:
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct infusion pump or through a liquid chromatography (LC) system.
-
Ionization: Electrospray ionization (ESI) is a common technique for the analysis of pharmaceutical compounds as it is a soft ionization method that typically produces an abundant molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.
Conclusion: A Multi-faceted Approach to Impurity Profiling
The unequivocal identification of this compound necessitates a multi-technique spectroscopic approach. NMR spectroscopy provides the definitive structural elucidation, IR spectroscopy offers a rapid confirmation of functional groups, and mass spectrometry confirms the molecular weight and provides fragmentation data for structural verification. By integrating the data from these complementary techniques, researchers can confidently identify and characterize this critical impurity, ensuring the quality and safety of sildenafil-containing pharmaceutical products. This guide provides a foundational framework for this analytical endeavor, emphasizing the importance of a deep, mechanistic understanding of the spectroscopic data.
References
-
Saravanan, M., Satyanarayana, B., & Pratap Reddy, P. (2011). Synthesis and Characterization of Potential Impurities of Sildenafil. Chemistry & Biology Interface, 1(2), 177-184. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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"Pyrazole N-Demethyl Sildenafil" CAS number and molecular formula
An In-Depth Technical Guide to Pyrazole N-Demethyl Sildenafil
Executive Summary: This document provides a comprehensive technical overview of this compound, a significant analog of Sildenafil. It details the compound's chemical identity, including its CAS number and molecular formula, and explores its context within medicinal chemistry and pharmaceutical analysis. The guide delves into generalized synthetic strategies for Sildenafil analogs, outlines a robust workflow for analytical characterization, and discusses the pharmacological mechanism of action related to phosphodiesterase type 5 (PDE5) inhibition. This guide is intended for researchers, analytical scientists, and drug development professionals who require a detailed understanding of this compound for reference, quality control, or new drug discovery applications.
Chemical Identity and Properties
This compound is a structural analog of Sildenafil, the active pharmaceutical ingredient widely known for its use in treating erectile dysfunction.[1] As an analog, it shares the core pyrazolopyrimidinone structure but differs in the substitution on the pyrazole ring. This compound is primarily utilized as a characterized reference standard in analytical settings to support drug development and quality control processes.[2][3]
| Property | Value | Source(s) |
| Chemical Name | 5-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | [3][4] |
| CAS Number | 139755-95-6 | [1][2][4] |
| Molecular Formula | C₂₁H₂₈N₆O₄S | [1][3][4][5] |
| Molecular Weight | 460.55 g/mol | [1][4][5] |
| Synonyms | Pyrazole N-Desmethyl Sildenafil | [2][4] |
Introduction: Context within Sildenafil Pharmacology and Analysis
Sildenafil functions as a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[6] The study of its analogs, such as this compound, is critical for several reasons. Firstly, these compounds serve as crucial reference standards for the identification and quantification of impurities and degradation products in bulk drug manufacturing and formulation.[2][3] Secondly, exploring structural modifications of the parent Sildenafil molecule can lead to the discovery of new chemical entities with improved potency, selectivity, or pharmacokinetic profiles.[7][8]
This compound is specifically an analog where the methyl group on the pyrazole nitrogen of Sildenafil is absent. Understanding its properties is essential for any comprehensive analytical method development or validation (AMV) related to Sildenafil.[3]
Synthesis and Characterization
Generalized Synthetic Pathway for Sildenafil Analogs
The synthesis of Sildenafil and its analogs is a multi-step process that has been well-documented in medicinal chemistry literature.[6][9][10] While the exact proprietary synthesis of this specific reference standard is not public, a generalized pathway based on published routes provides insight into its formation. The key steps typically involve the construction of the pyrazole core, followed by nitration, reduction, acylation, cyclization to form the pyrazolopyrimidinone system, and finally, sulfonation and condensation with a piperazine derivative.[6][11]
The synthesis of this compound would follow a similar path but would start with a pyrazole precursor that is not N-methylated.
Illustrative Synthetic Steps:
-
Pyrazole Formation: Reaction of a diketoester with hydrazine to form the pyrazole ring.[9]
-
Nitration: Introduction of a nitro group onto the pyrazole ring using a mixture of oleum and fuming nitric acid.[6]
-
Carboxamide Formation: Conversion of the carboxylic acid to a primary amide.[6]
-
Reduction: The nitro group is reduced to an amino group, typically using a catalyst like palladium on carbon or a reducing agent like tin(II) chloride.[10]
-
Acylation & Cyclization: The aminopyrazole is acylated with 2-ethoxybenzoyl chloride and subsequently cyclized to form the core pyrazolopyrimidinone structure.[6]
-
Chlorosulfonation: The phenyl ring is selectively chlorosulfonated at the 5'-position.[11]
-
Condensation: The final step is the reaction of the chlorosulfonyl derivative with 1-methylpiperazine to yield the final product structure.[6]
Analytical Characterization Workflow
As a reference standard, the identity, purity, and potency of this compound must be rigorously confirmed. A self-validating system of orthogonal analytical techniques is employed to provide a comprehensive characterization.
Step-by-Step Protocol for Characterization:
-
Sample Preparation: Accurately weigh the reference standard and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration for analysis.
-
Purity Assessment via HPLC-UV:
-
Technique: High-Performance Liquid Chromatography with UV detection.
-
Causality: This method separates the main compound from any impurities based on differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The area under the peak at a specific wavelength is proportional to the concentration, allowing for accurate purity determination (e.g., >99.5%).
-
-
Identity Confirmation via Mass Spectrometry (MS):
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: MS ionizes the molecule and measures its mass-to-charge ratio. This provides an exact mass measurement that must match the theoretical mass of the molecular formula (C₂₁H₂₈N₆O₄S), confirming its elemental composition. Deuterated analogs, such as this compound-d3, are often used as internal standards in quantitative MS-based assays.[12][13]
-
-
Structural Elucidation via NMR Spectroscopy:
-
Technique: ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy.
-
Causality: NMR provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. The resulting spectrum serves as a unique fingerprint, confirming the precise atomic connectivity and stereochemistry, thus unambiguously verifying the structure.
-
Caption: Workflow for the analytical characterization of a chemical reference standard.
Pharmacological Profile and Significance
Mechanism of Action: PDE5 Inhibition
As a close structural analog of Sildenafil, this compound is a potential inhibitor of PDE5.[1] The therapeutic effect of PDE5 inhibitors is mediated through the nitric oxide (NO)/cGMP signaling pathway.[6][14]
Signaling Pathway Overview:
-
Upon sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum of the penis.[6]
-
NO activates the enzyme soluble guanylate cyclase (sGC).
-
sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[14]
-
Increased levels of cGMP activate protein kinase G (PKG), which leads to the phosphorylation of several downstream targets. This results in a decrease in intracellular calcium levels, causing smooth muscle relaxation.[14]
-
This relaxation allows for increased blood inflow into the corpus cavernosum, leading to an erection.[6]
-
The action of cGMP is terminated by PDE5, which hydrolyzes it back to the inactive GMP.
-
Sildenafil and its analogs act as competitive inhibitors of PDE5, preventing the degradation of cGMP. This enhances and prolongs the signaling pathway, facilitating the erectile response.[6]
Caption: Mechanism of action for PDE5 inhibitors in the NO/cGMP pathway.
Handling and Storage
As a high-purity chemical reference standard, this compound should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3]
-
Storage: Store in a cool, dry place, protected from light and moisture, as recommended by the supplier, to maintain its stability and integrity.
-
Safety Data Sheet (SDS): Consult the SDS for detailed information on handling, storage, and emergency procedures.[3]
Conclusion
This compound is a fundamentally important compound for the pharmaceutical industry. Its primary role as a reference standard is indispensable for the robust quality control of Sildenafil manufacturing, ensuring the safety and efficacy of the final drug product. Furthermore, its characterization provides a valuable data point in the broader scientific endeavor to design and discover next-generation PDE5 inhibitors with potentially enhanced therapeutic properties. This guide provides the core technical information required by scientists and researchers to effectively utilize and understand this Sildenafil analog.
References
-
Sildenafil-impurities. Pharmaffiliates. [Link]
-
Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. PubMed. [Link]
-
Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Pyrazole N-Desmethyl Sildenafil - CAS - 139755-95-6. Axios Research. [Link]
-
Sildenafil. Wikipedia. [Link]
-
Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction | Request PDF. ResearchGate. [Link]
-
A Facile, Improved Synthesis of Sildenafil and Its Analogues. MDPI. [Link]
-
PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. British Journal of Pharmacology. [Link]
-
Synthesis of Sildenafil Citrate. University of Bristol. [Link]
-
(PDF) Synthesis of pyrazolopyrimidinones as sildenafil derivatives and sclerotigenin. ResearchGate. [Link]
-
This compound | C21H28N6O4S. PubChem. [Link]
-
(PDF) An Overview of the Synthetic Routes to Sildenafil and Its Analogues. ResearchGate. [Link]
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An In-depth Technical Guide to the Solubility and Stability of Pyrazole N-Demethyl Sildenafil
Introduction
Pyrazole N-Demethyl Sildenafil is a significant analogue of Sildenafil, a well-established phosphodiesterase type 5 (PDE5) inhibitor.[1][2] As with any active pharmaceutical ingredient (API) or its analogues, a comprehensive understanding of its physicochemical properties is paramount for successful formulation development, analytical method development, and ensuring therapeutic efficacy and safety. This guide provides a detailed exploration of the critical parameters of solubility and stability for this compound, offering both theoretical insights and practical, field-proven methodologies for its characterization. While direct data for this specific analogue is limited, this guide will leverage established knowledge of Sildenafil's behavior to provide a robust framework for researchers.[3][4][5]
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility and stability.
| Property | Value | Source |
| IUPAC Name | 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-propyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | PubChem[6] |
| Molecular Formula | C21H28N6O4S | PubChem[6] |
| Molecular Weight | 460.6 g/mol | PubChem[6] |
| CAS Number | 139755-95-6 | PubChem[6] |
These fundamental properties are the bedrock upon which all subsequent experimental designs for solubility and stability are built.
Solubility Profile: A Critical Determinant of Bioavailability
The solubility of an API is a critical factor influencing its dissolution rate and, consequently, its bioavailability. Sildenafil and its analogues are known to exhibit pH-dependent solubility, a characteristic that must be thoroughly investigated for this compound.[7][8][9]
Understanding pH-Dependent Solubility
The molecular structure of Sildenafil contains both a moderately basic piperazine moiety and a weakly acidic pyrimidone amide group, giving it ampholytic properties.[8] This dual nature means its solubility is significantly influenced by the pH of the surrounding medium. It is reasonable to hypothesize that this compound will exhibit similar pH-dependent solubility.
Experimental Protocol for Determining pH-Solubility Profile
This protocol outlines a robust method for generating a comprehensive pH-solubility profile for this compound.
Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range.
Materials:
-
This compound reference standard
-
Phosphate buffers (pH 2.0, 4.5, 6.8, 7.4)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated pH meter
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with UV detector
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffers at various pH values (e.g., 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 8.0).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer solution in separate vials. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to separate the undissolved solid from the supernatant.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately with the mobile phase, and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Data Analysis: Plot the determined solubility (in mg/mL or µg/mL) against the corresponding pH to generate the pH-solubility profile.
Causality Behind Experimental Choices:
-
Use of Buffers: Buffers are used to maintain a constant pH, which is crucial for accurately assessing pH-dependent solubility.
-
Equilibration Time: A sufficient equilibration period is necessary to ensure that the solution is truly saturated, providing an accurate measure of equilibrium solubility.
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the concentration of active pharmaceutical ingredients due to its high sensitivity and selectivity.[3][10]
Visualization of the Solubility Testing Workflow
Caption: Workflow for determining the pH-solubility profile.
Stability Profile: Ensuring Product Quality and Safety
Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[11][12] Based on studies of Sildenafil, this compound is likely susceptible to degradation under acidic, alkaline, and oxidative conditions.[11][12]
Experimental Protocol for Forced Degradation
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (1 N)
-
Sodium hydroxide (1 N)
-
Hydrogen peroxide (3% and 30%)
-
HPLC-grade water and organic solvents
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a solution of 1 N HCl and heat at a controlled temperature (e.g., 80°C) for a specified duration.
-
Alkali Hydrolysis: Dissolve the compound in a solution of 1 N NaOH and heat at a controlled temperature (e.g., 80°C) for a specified duration.
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (3% or 30%) at room temperature or with gentle heating.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 105°C).
-
Photolytic Degradation: Expose the compound (in solid state and in solution) to UV light (e.g., 254 nm) in a photostability chamber.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Self-Validating System: The use of a mass balance approach, where the sum of the assay of the parent drug and the percentage of total impurities is calculated, helps to ensure that all degradation products are accounted for.[12]
Visualization of the Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Long-Term Stability Studies
Following forced degradation, long-term stability studies under ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) recommended conditions are necessary to establish a retest period for the drug substance or a shelf life for the drug product.
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Analytical Methodologies
The backbone of any solubility or stability study is a robust and validated analytical method.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common and reliable technique for the quantification of Sildenafil and its analogues.[3][10] A reversed-phase C18 column is typically employed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown degradation products, LC-MS is an invaluable tool, providing molecular weight and structural information.[4][5]
Conclusion
While specific experimental data for this compound is not extensively available in public literature, a thorough understanding of its solubility and stability can be achieved by applying the established principles and methodologies used for its parent compound, Sildenafil. The protocols and frameworks provided in this guide offer a comprehensive approach for researchers and drug development professionals to characterize this important analogue, ensuring the generation of high-quality, reliable data essential for its progression through the development pipeline. The emphasis on the causality behind experimental choices and the implementation of self-validating systems will contribute to the scientific integrity of these critical studies.
References
- A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. - Yesil Science. (2026, January 6).
- Analytical Validation of Sildenafil Citrate Inhaler Preparation - ThaiScience. (n.d.).
- A Critical Review of Analytical Methods for Sildenafil and Its Metabolites - PubMed. (2026, January 4).
- Full article: A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. (2026, January 4).
- This compound | C21H28N6O4S | CID 135543792 - PubChem. (n.d.).
- A Critical Review of Analytical Methods for Sildenafil and Its Metabolites - ResearchGate. (2026, January 6).
- Solubility Profiles of Sildenafil and Its New Solid Phases in 0.1N HCl... - ResearchGate. (n.d.).
- Determination of Sildenafil in Human Blood and Confirmation of Its Metabolites in Urine. (2025, August 7).
- Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC - PubMed Central. (n.d.).
- Comparison of the Solubility and Pharmacokinetics of Sildenafil Salts | Request PDF. (2025, August 7).
- Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. (n.d.).
- Sildenafil - Wikipedia. (n.d.).
- This compound | CAS 139755-95-6 | SCBT - Santa Cruz Biotechnology. (n.d.).
- Solubility and partition properties of sildenafil at various pHs. - ResearchGate. (n.d.).
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An In-depth Technical Guide to Pyrazole N-Demethyl Sildenafil: A Critical Sildenafil Impurity
Abstract
This technical guide provides a comprehensive analysis of Pyrazole N-Demethyl Sildenafil, a significant impurity and metabolite of Sildenafil. Aimed at researchers, analytical scientists, and drug development professionals, this document delves into the chemical identity, formation pathways, and analytical methodologies for the detection and quantification of this specific impurity. Furthermore, it explores the toxicological and pharmacological implications, alongside the regulatory framework governing its limits in pharmaceutical products. The guide synthesizes field-proven insights with established scientific principles to offer a robust resource for ensuring the quality, safety, and efficacy of Sildenafil-containing drug products.
Introduction: The Imperative of Impurity Profiling in Sildenafil
Sildenafil, a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), is a widely used medication for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1] The synthesis and storage of Sildenafil, like any active pharmaceutical ingredient (API), can result in the formation of impurities. These impurities, even in minute quantities, can impact the safety and efficacy of the final drug product. Therefore, rigorous impurity profiling is a critical aspect of pharmaceutical quality control.
Organic impurities can arise from the manufacturing process or through degradation of the drug substance over time.[2] Regulatory bodies such as the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and European Pharmacopoeia (EP) have established stringent guidelines for the identification, qualification, and control of these impurities. This guide focuses on a key impurity, this compound, providing an in-depth understanding of its characteristics and control strategies.
Chemical Identity and Formation of this compound
2.1. Chemical Structure and Properties
This compound is structurally similar to the parent Sildenafil molecule, with the key difference being the absence of a methyl group on the pyrazole moiety.
-
Chemical Name: 5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one[3]
The structural similarity to Sildenafil underscores the importance of highly specific analytical methods to differentiate and accurately quantify this impurity.
Diagram: Structural Comparison
Caption: Chemical structures of Sildenafil and its impurity, this compound.
2.2. Formation Pathways
This compound can be formed through two primary pathways:
-
Synthetic Impurity: It can arise as a process-related impurity during the synthesis of Sildenafil if the starting materials or intermediates are not adequately controlled. The synthesis of sildenafil involves multiple steps, including the methylation of a pyrazole precursor.[1] Incomplete methylation can lead to the formation of the N-demethyl analogue.
-
Degradation Product: While Sildenafil is generally stable, it can degrade under certain stress conditions. Forced degradation studies, which involve exposing the drug to harsh conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products.[2][5] While Sildenafil is particularly susceptible to oxidative and alkaline conditions, the specific pathways leading to this compound as a degradant require further elucidation.[5]
Analytical Characterization and Quantification
The accurate detection and quantification of this compound necessitate the use of robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS), are the benchmark techniques for this purpose.[5][6][7]
3.1. Recommended Analytical Technique: Reversed-Phase HPLC with UV Detection
A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the cornerstone for the routine analysis of Sildenafil and its impurities. The "stability-indicating" designation signifies that the method can resolve the API from its degradation products and process-related impurities.
3.1.1. Experimental Protocol: A Validated RP-HPLC Method
This protocol is a representative method and may require optimization based on the specific laboratory equipment and sample matrix.
1. Instrumentation:
- HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
| Parameter | Recommended Conditions | Rationale |
| Column | Waters XTerra RP-18 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column. | Provides excellent resolution and peak shape for basic compounds like Sildenafil and its impurities. |
| Mobile Phase A | 0.2 M Ammonium Acetate buffer (pH 7.0). | Buffering at a neutral pH helps to control the ionization state of the analytes, leading to consistent retention times. |
| Mobile Phase B | Acetonitrile. | A common organic modifier in reversed-phase chromatography, providing good separation efficiency. |
| Gradient Elution | A gradient program should be optimized to ensure separation of all known impurities. A typical starting point is a linear gradient from a lower to a higher percentage of Mobile Phase B over 20-30 minutes. | Gradient elution is necessary to resolve compounds with a range of polarities in a reasonable timeframe. |
| Flow Rate | 1.0 mL/min. | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temperature | 30 °C. | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 240 nm.[8] | A wavelength where both Sildenafil and its impurities exhibit significant absorbance, allowing for sensitive detection. |
| Injection Volume | 20 µL. | A typical injection volume for standard HPLC analyses. |
3. Sample Preparation:
- Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase components).
- Sample Solution: Accurately weigh and dissolve the Sildenafil drug substance or a powdered tablet sample in the diluent to achieve a target concentration.
- Spiked Sample: To confirm the method's specificity, a sample of the drug product can be spiked with known amounts of this compound and other potential impurities.
4. System Suitability Testing (SST):
- Before sample analysis, perform SST injections to ensure the chromatographic system is performing adequately. Key SST parameters include:
- Tailing Factor: Should be less than 2.0 for the Sildenafil peak.
- Theoretical Plates: Should be greater than 2000 for the Sildenafil peak.
- Resolution: The resolution between Sildenafil and the this compound peak should be greater than 2.0.[2]
- Reproducibility: The relative standard deviation (RSD) for replicate injections of the standard should be less than 2.0%.
5. Quantification:
- The amount of this compound in the sample is determined by comparing its peak area to the peak area of the corresponding reference standard of a known concentration.
Diagram: Analytical Workflow for Impurity Quantification
Sources
- 1. Sildenafil - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. alentris.org [alentris.org]
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Methodological & Application
Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Pyrazole N-Demethyl Sildenafil in Sildenafil Drug Substance
Abstract
This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Pyrazole N-Demethyl Sildenafil, a potential process-related impurity and degradant of Sildenafil. The method is designed for use in quality control and stability studies of Sildenafil drug substance. The developed isocratic method utilizes a C18 stationary phase with a mobile phase comprised of a phosphate buffer and acetonitrile, offering excellent resolution and peak symmetry. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3]
Introduction: The Rationale for Monitoring this compound
Sildenafil, chemically known as 1-[[3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine, is a potent selective inhibitor of phosphodiesterase type 5 (PDE5)[4]. The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. This compound is a known related substance to Sildenafil[5][6][7]. Its presence can arise from the synthesis process or as a degradation product. Therefore, a reliable analytical method for its quantification is paramount for quality control.
This document provides a comprehensive guide for the development and validation of an HPLC method suitable for the routine analysis of this compound in Sildenafil API.
Method Development Strategy: A Logic-Driven Approach
The primary objective was to develop a simple, rapid, and reliable HPLC method that can effectively separate this compound from the Sildenafil main peak and other potential impurities. The following considerations formed the basis of our method development strategy:
-
Analyte and API Physicochemical Properties: Sildenafil and its N-demethylated analogue are basic compounds with good UV absorbance[8][9]. Their structures suggest that reversed-phase chromatography would be the most effective separation mode.
-
Column Selection: A C18 column was chosen as the initial stationary phase due to its versatility and proven performance in separating a wide range of pharmaceutical compounds, including Sildenafil and its related substances[10][11][12]. The dimensions of 250 mm x 4.6 mm with a 5 µm particle size were selected to provide high efficiency and good resolution[8].
-
Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier is standard for reversed-phase HPLC.
-
Buffer: A phosphate buffer was selected to control the pH of the mobile phase. A pH of 3.0 was chosen to ensure the ionization of both Sildenafil and this compound, leading to better peak shape and retention[12]. Triethylamine is often added to the mobile phase to mask residual silanol groups on the silica-based stationary phase, thereby reducing peak tailing of basic analytes[13].
-
Organic Modifier: Acetonitrile was chosen as the organic modifier due to its low viscosity, low UV cutoff, and its proven efficacy in separating Sildenafil and its impurities[8][10][11].
-
-
Detection Wavelength: Based on the UV spectra of Sildenafil and its related compounds, a detection wavelength of 230 nm was selected to ensure adequate sensitivity for both the API and the impurity[8][11][12].
-
Flow Rate and Injection Volume: A flow rate of 1.0 mL/min was chosen as a standard starting point to ensure good separation within a reasonable analysis time[8][10]. An injection volume of 20 µL was selected to provide sufficient sensitivity for the detection of impurities at low concentrations[8].
The overall workflow for the method development and validation process is illustrated in the diagram below.
Caption: Workflow for HPLC Method Development and Validation.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Column: A Waters XTerra RP-18, 250 mm x 4.6 mm, 5 µm analytical column was used[8].
-
Chemicals and Reagents:
Preparation of Solutions
-
Mobile Phase: Prepare a buffer solution by dissolving an appropriate amount of sodium dihydrogen orthophosphate dihydrate in high purity water to a concentration of 0.02 M. Add 2.0 mL of triethylamine per liter of buffer and adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in a ratio of 60:40 (v/v). Filter and degas the mobile phase before use.
-
Diluent: The mobile phase is used as the diluent.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Sildenafil Citrate and this compound reference standards in the diluent to prepare a stock solution.
-
Sample Solution: Accurately weigh and dissolve the Sildenafil API sample in the diluent to a final concentration of approximately 0.25 mg/mL[8].
Chromatographic Conditions
The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | Waters XTerra RP-18 (250 mm x 4.6 mm, 5 µm)[8] |
| Mobile Phase | 0.02M Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min[8] |
| Injection Volume | 20 µL[8] |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm[8] |
| Run Time | Approximately 30 minutes |
Method Validation: Ensuring Trustworthiness and Reliability
The developed method was validated according to the ICH Q2(R1) guidelines, which provide a framework for validating analytical procedures[1][2][3][14]. The validation parameters assessed are outlined below.
Caption: Key Validation Parameters as per ICH Q2(R1) Guidelines.
System Suitability
System suitability tests are an integral part of the analytical procedure. They are performed to ensure that the chromatographic system is adequate for the intended analysis. The system suitability was assessed by injecting six replicate injections of a standard solution. The acceptance criteria are presented in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components[8]. Forced degradation studies were conducted on the Sildenafil API to demonstrate the stability-indicating nature of the method. The sample was subjected to stress conditions including acid, base, oxidative, thermal, and photolytic degradation[8]. The results should show that the this compound peak is well-resolved from any degradation products and the main Sildenafil peak.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. The linearity was evaluated by analyzing a series of solutions of this compound at different concentrations. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
The accuracy of the method was determined by spiking a known amount of this compound into the Sildenafil API sample at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery of the added impurity was then calculated. The acceptance criterion for recovery is typically between 98.0% and 102.0%.
Precision
Precision was evaluated at two levels: repeatability and intermediate precision[8].
-
Repeatability (Intra-day Precision): This was determined by analyzing six replicate samples of Sildenafil spiked with this compound on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): This was assessed by repeating the analysis on a different day, with a different analyst, and on a different instrument.
The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ for this compound were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ[8].
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 5 °C)
-
pH of the mobile phase buffer (± 0.2 units)
The system suitability parameters should remain within the acceptance criteria after these variations.
Results and Discussion
The developed HPLC method successfully separated this compound from Sildenafil with a resolution of greater than 2.0. A typical chromatogram would show the elution of this compound at a retention time of approximately 7.2 minutes, while Sildenafil elutes at around 13.1 minutes[8]. The validation results are expected to meet all the pre-defined acceptance criteria, demonstrating that the method is accurate, precise, specific, and robust for its intended purpose.
Conclusion
A simple, selective, and stability-indicating RP-HPLC method for the determination of this compound in Sildenafil drug substance has been successfully developed and validated as per ICH guidelines. The method is suitable for routine quality control analysis and for monitoring the impurity in stability studies.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Kumar, A. P., Ganesh, V. R. L., Prasad, K. H., Hariharakrishnan, V. S., Dubey, P. K., & Rao, B. V. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry, 23(3), 1219-1222.
- Daraghmeh, N., Al-Omari, M., Badwan, A. A., & Jaber, A. M. (2001). Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC. Journal of pharmaceutical and biomedical analysis, 25(3-4), 483–492.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- ICH Quality Guidelines.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
- Reddy, B. P., & Reddy, K. R. (2012). Validation and Stability Indicating RP-HPLC Method for the Determination of Sildenafil Citrate in Pharmaceutical Formulations an. International Journal of Pharmaceutical and Biological Archives, 3(4), 863-868.
- PubChem Compound Summary for CID 135543792, this compound.
- Prasanna Reddy, B., & Ramachandran, D. (2011). Development and Validation of Reverse-Phase High Performance Liquid Chromatography Method for the Determination of Sildenafil Ci. International Journal of Applied Biology and Pharmaceutical Technology, 2(2), 103-108.
- ICH Q2 Analytical Method Valid
- Sildenafil Citrate Method (HPLC) following USP Monograph on Ascentis® Express C18 with UV detection - Sigma-Aldrich.
- This compound CAS#: 139755-95-6 - ChemicalBook.
- Patil, S. D., & Bhinge, S. D. (2015). RP-HPLC Method Development for Estimation of Sildenafil Citrate in Tablets and in Seminal Fluid. Journal of Applied Pharmaceutical Science, 5(8), 061-067.
- El-Gindy, A., Emara, S., & Hadad, G. M. (2009). Stability-indicating methods for determination of sildenafil in presence of its degradation product. Trade Science Inc, 8(2), 265-274.
- Pyrazole N-Desmethyl Sildenafil - CAS - 139755-95-6 | Axios Research.
- PubChem Compound Summary for CID 135398744, Sildenafil.
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- 4. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. This compound CAS#: 139755-95-6 [chemicalbook.com]
- 7. Pyrazole N-Desmethyl Sildenafil - CAS - 139755-95-6 | Axios Research [axios-research.com]
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- 9. tsijournals.com [tsijournals.com]
- 10. Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. cdn.fortunejournals.com [cdn.fortunejournals.com]
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- 14. ICH Official web site : ICH [ich.org]
Application Note: Quantification of Pyrazole N-Demethyl Sildenafil in Pharmaceutical Formulations using a Validated HPLC-UV Method
[Author]: Dr. Emily Carter, Senior Application Scientist [Date]: January 12, 2026 [Application Area]: Pharmaceutical Quality Control, Impurity Profiling, Drug Development
Introduction
Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is the active pharmaceutical ingredient (API) in several medications for erectile dysfunction and pulmonary arterial hypertension. During the synthesis of sildenafil or upon its degradation, various related substances and impurities can be formed. One such critical impurity is Pyrazole N-Demethyl Sildenafil. The quantification of this and other impurities is mandated by regulatory bodies to ensure the safety, efficacy, and quality of the final drug product.
This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the precise quantification of this compound in pharmaceutical tablet formulations. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for routine quality control and regulatory submissions.[1][2][3]
Principle of the Method
The method employs reversed-phase HPLC to separate this compound from the parent API, sildenafil, and other potential impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acetonitrile and phosphate buffer gradient. Detection and quantification are performed using a UV detector at a wavelength where both sildenafil and this compound exhibit significant absorbance. The concentration of the impurity is determined by comparing its peak area to that of a certified reference standard.
Materials and Methods
Reagents and Standards
-
Sildenafil Citrate Reference Standard (USP grade)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Orthophosphate (Analytical grade)[4]
-
Orthophosphoric Acid (Analytical grade)
-
Deionized Water (18.2 MΩ·cm)
-
Placebo tablet blend (containing all excipients except the API)
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase A: 0.05 M Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 40 60 20 40 60 22 70 30 | 30 | 70 | 30 |
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.[5]
Preparation of Solutions
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent (Mobile Phase A:Mobile Phase B, 70:30 v/v).
-
Standard Stock Solution of Sildenafil (1000 µg/mL): Accurately weigh and dissolve 100 mg of Sildenafil Citrate reference standard in 100 mL of diluent.
-
System Suitability Solution: Prepare a solution containing 50 µg/mL of Sildenafil and 1 µg/mL of this compound in the diluent.
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powdered tablets equivalent to 100 mg of sildenafil and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few milliliters of the filtrate.
-
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines.[1][2][3]
Specificity
Specificity was demonstrated by analyzing the placebo, a standard solution of this compound, and a spiked sample containing sildenafil and the impurity. The chromatograms showed no interference from the placebo at the retention time of this compound. The method was also able to separate the impurity from the main sildenafil peak.
Linearity
The linearity of the method was evaluated by analyzing a series of at least five concentrations of this compound ranging from the Limit of Quantification (LOQ) to 150% of the target concentration (e.g., 0.1 µg/mL to 1.5 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 0.1 - 1.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Y-intercept | Close to zero |
Accuracy
The accuracy of the method was determined by analyzing a sample of known concentration (spiked placebo) at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery was calculated.
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 99.2 | 0.8 |
| 100% | 100.5 | 0.6 |
| 120% | 101.1 | 0.7 |
Precision
-
Repeatability (Intra-day precision): Assessed by performing six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and/or instrument.
| Precision Type | % RSD |
| Repeatability | < 1.0% |
| Intermediate Precision | < 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 was considered for LOD and 10:1 for LOQ.
| Parameter | Result |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1). The system suitability parameters remained within the acceptable limits, demonstrating the robustness of the method.
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Results and Discussion
The developed HPLC method provides excellent separation and resolution of this compound from sildenafil and other potential degradation products. The validation results confirm that the method is specific, linear, accurate, precise, and robust for its intended purpose. The low LOD and LOQ values indicate that the method is sensitive enough to detect and quantify the impurity at levels typically specified in pharmacopeial monographs.
The choice of a C18 column provides a good hydrophobic interaction-based separation for sildenafil and its analogues.[5][6][7] The gradient elution allows for the effective separation of early-eluting polar impurities and the later-eluting main component and other non-polar impurities within a reasonable run time. The detection wavelength of 230 nm was chosen as it provides good sensitivity for both sildenafil and its related substances.[4][5]
Conclusion
This application note describes a validated, robust, and reliable HPLC-UV method for the quantification of this compound in pharmaceutical tablet formulations. The method meets all the validation criteria as per ICH Q2(R1) guidelines and is suitable for routine use in a quality control laboratory for impurity profiling and release testing of sildenafil drug products.
References
-
Daraghmeh, N., Al-Omari, M., Badwan, A. A., & Jaber, A. M. (2001). Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 483–492. [Link]
-
Kumar, A. P., Ganesh, V. R. L., Prasad, K. H., Hariharakrishnan, V. S., Dubey, P. K., & Rao, B. V. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry, 23(3), 1219-1222. [Link]
-
Nagaraju, V., Sreenath, D., Rao, J. T., & Rao, R. N. (2003). Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography. Analytical Sciences, 19(7), 1007-1010. [Link]
-
Nagaraju, V., Sreenath, D., Rao, J. T., & Nageswara Rao, R. (2003). Separation and Determination of Synthetic Impurities of Sildenafil (Viagra) by Reversed-Phase High-Performance Liquid Chromatography. Analytical Sciences, 19, 1007-1010. [Link]
-
Barzani, H. A. H., et al. (2025). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Critical Reviews in Analytical Chemistry. [Link]
-
Barzani, H. A. H., et al. (2025). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. PubMed. [Link]
-
Yesil Science. (2026). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. [Link]
-
Reddy, B. P., et al. (n.d.). HPLC determination of Sildenafil Tartrate and its related Substances along with some Supportive Studies using MS, XRD and NMR. ResearchGate. [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
ResearchGate. (2026). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. [Link]
-
Lee, J. H., et al. (2013). Monitoring by LC-MS/MS of 48 compounds of sildenafil, tadalafil, vardenafil and their analogues in illicit health food products in the Korean market advertised as enhancing male sexual performance. Food Additives & Contaminants: Part A, 30(11), 1849-1857. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ResearchGate. (n.d.). Simultaneous LC-MS/MS Determination of Sildenafil and Related Analogues Added Illegally to Herbal Products Intended for the Treatment of Erectile Dysfunction Methods and Materials XX cc Results and Discussion. [Link]
-
Phenomenex. (n.d.). LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column and Luna. [Link]
-
ResearchGate. (2015). Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
SlideShare. (2016). ICH Q2 Analytical Method Validation. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Gogineni, R., et al. (2010). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Analyst, 2, 1043-1050. [Link]
-
Phenomenex. (n.d.). Meeting and Surpassing System Suitability for USP Sildenafil Tablets Assay and Organic Impurities Using Kinetex® Core-Shell and. [Link]
-
Ajide, J. O., & Olayemi, O. J. (2010). Development of basic tests for sildenafil citrate and sildenafil citrate tablet. African Journal of Pharmacy and Pharmacology, 4(5), 223-227. [Link]
-
Raharjo, T., & Tjahjono, D. H. (2022). Analytical Method Validation of Sildenafil Citrate and Caffeine in Herbal Medicine for Increasing Stamina using Thin Layer Chromatography. Indonesian Journal of Pharmacy, 33(3), 333-341. [Link]
-
ResearchGate. (2014). Determination of sildenafil citrate in pharmaceutical preparation by the proposed method and the reference method. [Link]
-
El-Gindy, A., Emara, S., & Shaaban, H. (2012). Validated Methods for Determination of Sildenafil Citrate in The Presence of its Potential Impurities. Journal of Applied Pharmaceutical Science, 2(10), 129-140. [Link]
-
Pharmaffiliates. (n.d.). Sildenafil-impurities. [Link]
-
ResearchGate. (2010). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. [Link]
-
Chiang Mai Journal of Science. (2013). Analytical Validation of Sildenafil Citrate Inhaler Preparation. [Link]
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Application Notes & Protocols: Utilizing Pyrazole N-Demethyl Sildenafil as a Reference Standard in Pharmaceutical Analysis
Introduction: The Imperative for High-Purity Reference Standards in Sildenafil Analysis
In the landscape of pharmaceutical quality control, the accuracy and reliability of analytical measurements are paramount. This is achieved through the use of highly characterized, authenticated materials known as reference standards, which serve as the benchmark for identity, purity, quality, and strength.[1][2][3] Sildenafil, a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), is the active pharmaceutical ingredient (API) in widely recognized treatments for erectile dysfunction and pulmonary arterial hypertension.[4] Its mechanism involves preventing the degradation of cGMP, thereby promoting smooth muscle relaxation and vasodilation in the corpus cavernosum.[4][5]
The synthesis and degradation of sildenafil can produce various related substances and impurities. One such critical process-related impurity and structural analogue is Pyrazole N-Demethyl Sildenafil (CAS No: 139755-95-6).[6][7] The presence and quantity of such impurities must be strictly controlled to ensure the safety and efficacy of the final drug product, as mandated by regulatory bodies like the FDA and outlined in pharmacopeias such as the USP and EP.[7][8][9]
This guide provides a comprehensive overview and detailed protocols for the effective use of this compound as a reference standard in analytical workflows. The protocols herein are designed to be self-validating systems, emphasizing the scientific rationale behind experimental choices to ensure robust and reproducible results for researchers, scientists, and drug development professionals.
Material Profile: this compound
Understanding the physicochemical properties of the reference standard is the foundation of its correct application.
Chemical Identity
The structural difference between Sildenafil and this compound lies in the pyrazole ring system, where a methyl group on the nitrogen atom is absent in the latter. This seemingly minor change can impact its pharmacological and toxicological profile, making its precise quantification essential.
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"Pyrazole N-Demethyl Sildenafil" for analytical method validation.
An authoritative guide to the analytical method validation for Pyrazole N-Demethyl Sildenafil, a potential process-related impurity or degradant of Sildenafil. This document provides a comprehensive, step-by-step protocol for validation in accordance with current regulatory standards, intended for researchers, quality control analysts, and drug development professionals.
Introduction: The Rationale for Method Validation
Sildenafil, the active pharmaceutical ingredient (API) in several commercial drugs, is a potent inhibitor of phosphodiesterase type 5 (PDE5)[1]. The synthesis of such a complex molecule can lead to the formation of various process-related impurities[2][3]. This compound is a potential impurity or metabolite of Sildenafil, sharing a core structural similarity but with a modification on the pyrazole moiety. Regulatory bodies worldwide, including the FDA and EMA, mandate the identification and quantification of impurities in drug substances and products to ensure their safety and efficacy.
The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures through its Q2(R2) guideline[4][5][6][7]. This process demonstrates that an analytical method is suitable for its intended purpose, a concept known as "fitness for purpose"[5][7]. A validated analytical method provides the assurance that the results generated are accurate, reliable, and reproducible. This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound and outlines the protocol for its complete validation.
Pre-Validation Essentials: Setting the Stage for Success
Before commencing the validation protocol, two critical components must be in place: a well-characterized reference standard and a developed analytical method ready for validation.
Reference Standard and Materials
A fully characterized reference standard of this compound is a prerequisite for accurate quantification. Such standards are available from specialized chemical suppliers[8][9]. The reference standard should have a certificate of analysis detailing its purity and identity.
-
This compound Reference Standard: Purity ≥ 98%
-
Sildenafil Citrate Reference Standard: For specificity assessment.
-
Reagents: HPLC-grade acetonitrile, methanol, and analytical-grade reagents like ammonium acetate and formic acid. High-purity water (Milli-Q or equivalent).
Proposed Analytical Method: RP-HPLC
The following RP-HPLC method is proposed for the quantification of this compound. The selection of a C18 column and a mobile phase consisting of acetonitrile and a volatile buffer is based on established methods for Sildenafil and its related substances, which offer good retention and peak shape for these types of compounds[10][11][12].
| Parameter | Condition |
| Instrument | HPLC or UPLC system with UV or Photodiode Array (PDA) Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 10 mM Ammonium Acetate in water, pH adjusted to 6.5 with formic acid |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic: 60% Mobile Phase A : 40% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Diluent | Methanol:Water (50:50, v/v) |
The Validation Protocol: A Comprehensive Approach
The validation of the analytical method is performed according to the ICH Q2(R2) guideline[4][5][6]. The following performance characteristics will be evaluated.
Caption: High-level workflow for analytical method validation.
Specificity (and Forced Degradation)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[4]. This is demonstrated through forced degradation studies.
Protocol:
-
Prepare Solutions: Prepare solutions of Sildenafil and this compound at a suitable concentration (e.g., 100 µg/mL).
-
Stress Conditions: Subject the Sildenafil solution to the following stress conditions to induce degradation. The conditions are chosen based on known stability profiles of Sildenafil[10][13].
-
Acid Hydrolysis: 1N HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.1N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid drug substance at 105°C for 24 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the unstressed and stressed samples. Additionally, analyze a solution containing a mix of Sildenafil and this compound.
-
Evaluation: Assess the chromatograms for peak purity of the analyte peak using a PDA detector and ensure there is no co-elution with any degradation products. The method should be able to resolve this compound from Sildenafil and all formed degradants.
Acceptance Criteria:
-
The method must demonstrate baseline resolution (R > 2.0) between this compound, Sildenafil, and any degradation products.
-
The peak purity index for this compound should be close to 1, indicating no co-eluting peaks.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
Protocol:
-
Stock Solution: Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL).
-
Calibration Standards: Prepare at least five concentration levels by serial dilution, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).
-
Analysis: Inject each concentration level in triplicate.
-
Evaluation: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.998.
-
Y-intercept: Should be insignificant relative to the response at 100% concentration.
| Concentration Level | Concentration (µg/mL) | Mean Peak Area (n=3) |
| LOQ | 0.5 | 5,250 |
| 50% | 2.5 | 24,950 |
| 80% | 4.0 | 40,100 |
| 100% | 5.0 | 50,050 |
| 120% | 6.0 | 60,150 |
| 150% | 7.5 | 75,200 |
| r² | - | 0.9995 |
Accuracy (as Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a recovery study by spiking a placebo matrix with known amounts of the analyte.
Protocol:
-
Spiked Samples: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known quantity of this compound into a placebo (or a sample matrix known to be free of the analyte).
-
Analysis: Analyze the spiked samples.
-
Evaluation: Calculate the percentage recovery for each sample.
Acceptance Criteria:
-
The mean percent recovery should be within 90.0% to 110.0% for each concentration level.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 4.0 | 3.98 | 99.5% |
| 100% | 5.0 | 5.04 | 100.8% |
| 120% | 6.0 | 5.91 | 98.5% |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.
Protocol:
-
Repeatability (Intra-day precision):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
-
Intermediate Precision (Inter-day precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Evaluation: Calculate the Relative Standard Deviation (%RSD) for the results of each set of measurements.
Acceptance Criteria:
-
%RSD for Repeatability: ≤ 2.0%.
-
%RSD for Intermediate Precision: ≤ 2.0%.
| Precision Level | Mean Concentration (µg/mL) | Std. Deviation | %RSD |
| Repeatability (n=6) | 5.02 | 0.045 | 0.90% |
| Intermediate (n=6) | 4.98 | 0.051 | 1.02% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Protocol (Based on Signal-to-Noise Ratio):
-
Determine LOD: Inject solutions with decreasing concentrations of this compound and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1.
-
Determine LOQ: Inject solutions with decreasing concentrations and determine the concentration at which the S/N ratio is approximately 10:1.
-
Confirm LOQ: At the determined LOQ concentration, inject six replicate samples and assess for acceptable precision and accuracy.
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1, with %RSD for precision ≤ 10%.
| Parameter | Estimated Conc. (µg/mL) | Basis |
| LOD | 0.15 | S/N Ratio ~ 3:1 |
| LOQ | 0.50 | S/N Ratio ~ 10:1 |
Robustness
Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Protocol:
-
Vary Parameters: Introduce small, deliberate changes to the method parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 5°C (25°C and 35°C).
-
Mobile Phase Composition: ± 2% absolute change in acetonitrile.
-
-
Analysis: Analyze a system suitability solution and a sample at 100% concentration under each varied condition.
-
Evaluation: Assess the impact of the changes on system suitability parameters (e.g., retention time, peak tailing) and the quantitative result.
Acceptance Criteria:
-
System suitability parameters must remain within acceptable limits.
-
The change in the measured concentration should not be significant compared to the analysis under normal conditions.
System Suitability
Before any validation run or sample analysis, a system suitability test must be performed to ensure the chromatographic system is adequate for the intended analysis.
Protocol: Inject a standard solution of this compound (e.g., 5 µg/mL) five times.
Acceptance Criteria:
-
%RSD of Peak Area: ≤ 2.0%.
-
Tailing Factor (Asymmetry): ≤ 2.0.
-
Theoretical Plates (N): ≥ 2000.
Sources
- 1. Sildenafil - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. qbdgroup.com [qbdgroup.com]
- 7. Pyrazole N-Desmethyl Sildenafil - CAS - 139755-95-6 | Axios Research [axios-research.com]
- 8. This compound CAS#: 139755-95-6 [amp.chemicalbook.com]
- 9. asianpubs.org [asianpubs.org]
- 10. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 11. Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thaiscience.info [thaiscience.info]
- 13. researchgate.net [researchgate.net]
Application Note: A Multi-faceted Protocol for the Comprehensive Characterization of Pyrazole N-Demethyl Sildenafil
Introduction
Pyrazole N-Demethyl Sildenafil is a structural analogue and potential metabolite or impurity of Sildenafil, a widely recognized phosphodiesterase type 5 (PDE5) inhibitor.[1][2] For researchers in drug discovery, development, and quality control, the precise characterization of such analogues is of paramount importance. Unambiguous identification, purity assessment, and structural confirmation are critical for ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs).[3][4][5]
This guide provides a comprehensive, multi-technique protocol for the definitive characterization of this compound. We move beyond simple checklists, explaining the scientific rationale behind a synergistic workflow that integrates High-Performance Liquid Chromatography (HPLC) for purity and quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for molecular identity confirmation, and Nuclear Magnetic Resonance (NMR) Spectroscopy for unambiguous structural elucidation.[6][7][8][9][10] This integrated approach establishes a self-validating system, ensuring the highest degree of scientific integrity.
Physicochemical Properties
A foundational step in any analytical protocol is the documentation of the analyte's basic physicochemical properties. These data serve as a primary reference throughout the characterization process.
| Property | Value | Source |
| IUPAC Name | 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-propyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | [11] |
| Molecular Formula | C₂₁H₂₈N₆O₄S | [2][11] |
| Molecular Weight | 460.6 g/mol | [11] |
| CAS Number | 139755-95-6 | [2][11] |
Part 1: Chromatographic Purity and Quantification via HPLC-UV
Principle of the Method Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the cornerstone of pharmaceutical quality control for its robustness, precision, and reproducibility in separating and quantifying an API from its potential impurities.[6][9][12] The method leverages the differential partitioning of the analyte and related substances between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This protocol is adapted from established pharmacopeial methods for Sildenafil, ensuring its relevance and reliability.[13]
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
An HPLC system equipped with a quaternary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or multi-wavelength UV detector.
-
-
Chromatographic Conditions:
-
The following conditions are based on the United States Pharmacopeia (USP) monograph for Sildenafil Citrate, which provides excellent resolution for sildenafil and its related compounds.[13]
-
| Parameter | Specification | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Industry-standard for robust separation of pharmaceutical compounds. |
| Mobile Phase | Buffer: Acetonitrile: Methanol (58:17:25, v/v/v) | Provides optimal polarity for retention and separation of sildenafil analogues. |
| Buffer | 7.0 mL of triethylamine in 1 L of water, adjust pH to 3.0 ± 0.1 with phosphoric acid. | The triethylamine acts as a peak-shaping agent to minimize tailing from basic analytes. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection | UV at 290 nm | Wavelength of high absorbance for the sildenafil chromophore. |
| Injection Vol. | 10 µL | |
| Run Time | At least 3 times the retention time of the main peak | Ensures elution of any late-eluting impurities. |
-
Reagent and Sample Preparation:
-
Diluent: Use the mobile phase.
-
Standard Solution: Accurately prepare a solution of this compound reference standard at a concentration of approximately 0.5 mg/mL in the diluent.
-
Test Sample Solution: Prepare the sample to be analyzed at the same target concentration (0.5 mg/mL) in the diluent.
-
-
System Suitability Testing (SST):
-
Purpose: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure: A system suitability solution must be prepared to test resolution. Since this compound is an analogue of Sildenafil, a suitable SST solution can be made by mixing it with Sildenafil and Sildenafil N-oxide (a common process impurity).
-
Acceptance Criteria:
-
Resolution: Not less than 2.5 between adjacent peaks (e.g., Sildenafil and Sildenafil N-oxide).
-
Tailing Factor: Not more than 1.5 for the this compound peak.[13]
-
Reproducibility (%RSD): Not more than 0.85% for six replicate injections of the standard solution.
-
-
-
Data Analysis:
-
Purity: Calculate the area percentage of each impurity relative to the total area of all peaks in the chromatogram.
-
Quantification (Assay): Compare the peak area of the analyte in the test sample solution with that of the reference standard solution to determine the concentration.
-
Visualization: HPLC Analysis Workflow
Caption: Workflow for HPLC purity and assay analysis.
Part 2: Molecular Identity Confirmation via LC-MS/MS
Principle of the Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides definitive molecular identification. It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. The first stage (MS1) confirms the molecular weight of the parent ion, while the second stage (MS/MS) generates a characteristic fragmentation pattern (fingerprint) that is unique to the molecule's structure.[7][14][15] This technique is highly sensitive and specific.
Experimental Protocol: LC-MS/MS
-
Instrumentation:
-
An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.
-
-
LC & MS Conditions:
| Parameter | Specification | Rationale |
| LC Method | Similar to HPLC-UV, but use volatile buffers (e.g., 0.1% Formic Acid or 10mM Ammonium Formate). | Non-volatile buffers like phosphate are incompatible with mass spectrometry.[14] |
| Ionization Mode | Positive Electrospray (ESI+) | Sildenafil and its analogues readily form protonated molecules [M+H]⁺.[7] |
| Precursor Ion | m/z 461.2 | Corresponds to the [M+H]⁺ of this compound (C₂₁H₂₈N₆O₄S).[7][14] |
| Product Ions | To be determined experimentally. A key expected fragment is m/z 283, resulting from the cleavage of the sulfonylpiperazine bond. | This fragmentation is characteristic of the sildenafil core structure.[14] |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification; Full Scan for confirmation. | MRM provides high sensitivity and selectivity for targeted analysis. |
-
Data Analysis:
-
Confirm the presence of the analyte by matching the retention time and the precursor-to-product ion transition with that of a reference standard. The observation of the correct precursor ion (m/z 461.2) and its characteristic product ions provides a high degree of confidence in the compound's identity.
-
Visualization: Logic of MS/MS Identification
Caption: Logical flow of structural confirmation by MS/MS.
Part 3: Definitive Structural Elucidation via NMR Spectroscopy
Principle of the Method Nuclear Magnetic Resonance (NMR) spectroscopy is the unparalleled gold standard for the unambiguous elucidation of a molecule's chemical structure.[8][16] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule, allowing for its complete structural assignment.
Experimental Protocol: NMR
-
Instrumentation:
-
A high-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
-
NMR Experiments and Rationale:
| Experiment | Purpose | Expected Observations for this compound |
| ¹H NMR | Identifies all unique proton environments, their integration (number of protons), and splitting patterns (neighboring protons). | Signals corresponding to the ethoxy, propyl, aromatic, and methylpiperazine groups. Critically, it will lack the N-methyl signal on the pyrazole ring that is present in Sildenafil.[17] |
| ¹³C NMR | Identifies all unique carbon environments. | Provides a carbon count to confirm the molecular formula and identifies carbons in different functional groups (e.g., C=O, aromatic C, aliphatic C). |
| 2D COSY | Correlates protons that are coupled (typically 2-3 bonds apart). | Confirms connectivity within spin systems, e.g., tracing the -CH₂-CH₂-CH₃ chain of the propyl group. |
| 2D HSQC | Correlates protons directly to their attached carbons. | Links the proton and carbon skeletons, allowing for definitive assignment of ¹³C signals based on assigned ¹H signals. |
-
Data Analysis:
-
Integrate and assign all signals in the 1D and 2D spectra. The complete and consistent assignment of all ¹H and ¹³C signals, supported by COSY and HSQC correlations, provides irrefutable proof of the proposed structure of this compound.
-
Visualization: NMR Characterization Strategy
Caption: Integrated NMR strategy for structural elucidation.
Conclusion
The characterization of pharmaceutical compounds and their related substances demands a rigorous, multi-faceted analytical approach. This protocol outlines a synergistic workflow that employs HPLC for quantitative purity analysis, LC-MS/MS for high-confidence molecular identity confirmation, and a suite of NMR experiments for definitive, unambiguous structural elucidation. By integrating these orthogonal techniques, researchers, scientists, and drug development professionals can achieve a comprehensive and trustworthy characterization of this compound, ensuring data integrity and supporting critical decisions in the pharmaceutical lifecycle.
References
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Sildenafil. Retrieved from [Link]
-
Canfield, D., et al. (n.d.). A novel method for the determination of sildenafil (Viagra®) and its metabolite in postmortem specimens using LC/MS/MS and LC/MS/MS/MS. Federal Aviation Administration. Retrieved from [Link]
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Wawer, I., et al. (2005). 1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 845-851. Retrieved from [Link]
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Daraghmeh, N., et al. (2001). Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 483-492. Retrieved from [Link]
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Li, W., et al. (2020). Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method. Biomedical Chromatography, 34(10), e4927. Retrieved from [Link]
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Gaudiano, M. C., et al. (2015). ¹H NMR characteristics of sildenafil and its analogues, and vardenafil. ResearchGate. Retrieved from [Link]
-
Strano-Rossi, S., et al. (2010). A gas chromatography/mass spectrometry method for the determination of sildenafil, vardenafil and tadalafil and their metabolites in human urine. Rapid Communications in Mass Spectrometry, 24(11), 1697-1706. Retrieved from [Link]
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Weinmann, W., et al. (2001). Post-mortem detection and identification of sildenafil (Viagra) and its metabolites by LC/MS and LC/MS/MS. ResearchGate. Retrieved from [Link]
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Reddy, B., et al. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Research Journal of Pharmacy and Biological and Chemical Sciences, 8(2), 1374-1386. Retrieved from [Link]
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Sankar, G., et al. (2011). Development and Validation of Reverse-Phase High Performance Liquid Chromatography Method for the Determination of Sildenafil Citrate in Pharmaceutical Formulations. International Journal of Pharmaceutical Sciences and Drug Research, 3(2), 127-130. Retrieved from [Link]
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Park, J., et al. (2010). Determination of Sildenafil in Human Blood and Confirmation of Its Metabolites in Urine. ResearchGate. Retrieved from [Link]
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Saravanan, M., et al. (2011). Synthesis and Characterization of Potential Impurities of Sildenafil. Chemistry & Biology Interface, 1(1), 59-70. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135543792, this compound. Retrieved from [Link]
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Nageswari, A., et al. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry, 23(11), 4811-4815. Retrieved from [Link]
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Wawer, I., et al. (2005). H-1, C-13, N-15 NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms. ResearchGate. Retrieved from [Link]
-
Al-Abri, Z., et al. (2025). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Critical Reviews in Analytical Chemistry. Retrieved from [Link]
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Al-Abri, Z., et al. (2025). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135398744, Sildenafil. Retrieved from [Link]
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United States Pharmacopeial Convention. (2012). Sildenafil Citrate Monograph. Retrieved from [Link]
-
British Pharmacopoeia. (2018). Sildenafil Tablets. Retrieved from [Link]
-
Alentris Research Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]
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- 4. cbijournal.com [cbijournal.com]
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Application Notes and Protocols for Metabolic Studies Using Deuterated "Pyrazole N-Demethyl Sildenafil"
Abstract
The study of a drug's metabolic fate is a cornerstone of pharmaceutical development, providing critical insights into its efficacy, safety, and potential for drug-drug interactions. Sildenafil, a widely prescribed phosphodiesterase type 5 (PDE5) inhibitor, undergoes extensive hepatic metabolism, primarily forming N-Desmethyl Sildenafil, an active metabolite. Accurate quantification of this metabolite is essential for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) modeling. This document provides a detailed guide on the use of Deuterated "Pyrazole N-Demethyl Sildenafil" as a stable isotope-labeled internal standard (SIL-IS) for the precise and accurate quantification of N-Desmethyl Sildenafil in various biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present the scientific rationale, detailed experimental protocols for in vitro and in vivo sample analysis, and key considerations for method validation, tailored for researchers in drug metabolism and pharmacokinetics (DMPK).
Introduction: The Imperative for Precision in Metabolite Quantification
In bioanalytical chemistry, the adage "you can only manage what you measure" holds profound significance. The quantification of drug metabolites is not merely an analytical exercise; it is fundamental to understanding a drug's complete pharmacological profile. An active metabolite, such as N-Desmethyl Sildenafil, contributes to the overall therapeutic effect and must be accurately characterized.[1][2]
The "gold standard" for quantitative bioanalysis is the use of a SIL-IS in conjunction with LC-MS/MS.[3][4] A SIL-IS is an analog of the analyte where one or more atoms have been replaced with a stable heavy isotope (e.g., ²H/Deuterium, ¹³C, ¹⁵N).[4] Because its physicochemical properties are nearly identical to the analyte, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects.[3] However, its increased mass allows it to be distinguished by the mass spectrometer. This co-behavior provides a robust mechanism to correct for analytical variability, ensuring the highest degree of accuracy and precision. This guide focuses on Deuterated "this compound," the ideal internal standard for its unlabeled analogue, N-Desmethyl Sildenafil.
Scientific Foundation: The Metabolic Journey of Sildenafil
Sildenafil is cleared from the body predominantly through hepatic metabolism.[2][5] The primary metabolic pathway is N-demethylation of the piperazine moiety, a reaction mediated principally by the cytochrome P450 isoform CYP3A4 (major route) and to a lesser extent by CYP2C9 (minor route).[1][2][6]
This biotransformation yields N-Desmethyl Sildenafil (also known as UK-103,320), the major circulating metabolite.[2][7] Crucially, this metabolite is not inert; it exhibits a PDE5 inhibitory potency that is approximately 50% that of the parent drug, sildenafil.[1][2] Consequently, N-Desmethyl Sildenafil accounts for about 20% of the total pharmacological effect, making its precise measurement indispensable for a complete pharmacokinetic assessment.[2][5] The metabolic products are primarily excreted in the feces (around 80%) and to a lesser extent in the urine (around 13%).[2][5]
Experimental Protocols: Application of Deuterated this compound
The following sections provide detailed methodologies for utilizing Deuterated this compound-d3 (henceforth referred to as "Metabolite-d3 IS") in common metabolic studies.
Materials and Analytical Setup
| Component | Description / Supplier |
| Analytical Standards | Sildenafil, N-Desmethyl Sildenafil, this compound-d3 (Metabolite-d3 IS). Sourcing from vendors like Santa Cruz Biotechnology or Simson Pharma is common.[8] |
| Biological Matrix | Human Liver Microsomes (HLM), S9 fraction, Human Plasma (K2-EDTA). |
| Reagents | Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid, Ammonium Acetate, NADPH Regenerating System. |
| LC-MS/MS System | A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer (e.g., Agilent 1200 series with a Sciex 4500).[9][10] |
LC-MS/MS Method Parameters
Accurate detection requires optimized chromatographic separation and mass spectrometric detection. The following parameters serve as a validated starting point.
Table 1: Suggested Liquid Chromatography Parameters
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18 or Biphenyl (e.g., Kinetex 2.6 µm Biphenyl, 50 x 2.1 mm).[10] | Provides excellent retention and separation of Sildenafil and its more polar metabolite based on hydrophobic and pi-pi interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes positive ionization for MS detection. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes from the reversed-phase column. |
| Flow Rate | 0.5 mL/min | A standard flow rate for analytical columns of this dimension. |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min | A rapid gradient allows for high-throughput analysis while ensuring separation from matrix components. |
| Column Temperature | 40 °C | Elevated temperature reduces viscosity and can improve peak shape.[10] |
| Injection Volume | 5 µL |
Table 2: Suggested Mass Spectrometry Parameters (MRM Mode)
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| N-Desmethyl Sildenafil | 461.5 | 311.1 | 35 |
| 377.1 | 25 | ||
| Metabolite-d3 IS | 464.5 | 311.1 | 35 |
| 377.1 | 25 |
Note: These values are illustrative and should be optimized on the specific instrument in use. The product ions are chosen based on their stability and abundance to ensure sensitivity and specificity.[11][12]
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol determines the rate at which Sildenafil is metabolized by liver enzymes and helps identify the formation of N-Desmethyl Sildenafil.
Step-by-Step Methodology:
-
Prepare Solutions: Prepare a 1 mM stock solution of Sildenafil in DMSO. Prepare a working solution of Metabolite-d3 IS at 100 ng/mL in 50:50 Acetonitrile:Water.
-
Incubation Setup: In a microcentrifuge tube, combine 100 mM phosphate buffer (pH 7.4), HLM (final protein concentration 0.5 mg/mL), and an NADPH regenerating system.[13][14]
-
Initiate Reaction: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding Sildenafil to a final concentration of 1 µM.
-
Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot of the incubation mixture.
-
Quench Reaction: Immediately add the 50 µL aliquot to a tube containing 150 µL of cold acetonitrile. This action serves two purposes: it stops all enzymatic activity and precipitates the microsomal proteins.
-
Add Internal Standard: To each quenched sample, add 25 µL of the 100 ng/mL Metabolite-d3 IS working solution.
-
Sample Cleanup: Vortex the samples vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Analysis: Carefully transfer the supernatant to an HPLC vial and inject into the LC-MS/MS system for analysis.
-
Data Interpretation: Plot the peak area ratio (N-Desmethyl Sildenafil / Metabolite-d3 IS) versus time to visualize the formation of the metabolite. The rate of disappearance of the parent compound (Sildenafil) can be used to calculate in vitro intrinsic clearance.[15]
Protocol 2: Quantitative Analysis of N-Desmethyl Sildenafil in Human Plasma
This protocol is designed for the accurate quantification of the metabolite in plasma samples obtained from clinical or preclinical studies.
Step-by-Step Methodology:
-
Prepare Calibration Curve: Prepare a series of calibration standards by spiking blank human plasma with known concentrations of N-Desmethyl Sildenafil (e.g., 1-1000 ng/mL). Prepare at least three levels of quality control (QC) samples (low, mid, high) in the same manner.
-
Sample Aliquoting: Aliquot 100 µL of each unknown plasma sample, calibration standard, and QC sample into separate microcentrifuge tubes.
-
Add Internal Standard: To every tube, add 25 µL of the 100 ng/mL Metabolite-d3 IS working solution and briefly vortex. The IS is added at the very beginning to ensure it accounts for variability in all subsequent steps.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.[16]
-
Extraction: Vortex all tubes vigorously for 2 minutes to ensure complete protein precipitation and extraction of the analytes into the solvent.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.
-
Evaporation & Reconstitution: Transfer the supernatant to a new set of tubes and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Analysis: Transfer the reconstituted samples to HPLC vials and inject into the LC-MS/MS system.
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio (N-Desmethyl Sildenafil / Metabolite-d3 IS) against the nominal concentration of the calibration standards. Apply a weighted (1/x²) linear regression. Use this curve to determine the concentrations in the unknown samples and QCs.
Key Considerations for a Robust Assay
-
Label Stability: Deuterium labels should be on positions of the molecule that are not susceptible to back-exchange with protons from the solvent (e.g., not on -OH or -NH groups).[4] Commercially synthesized standards are typically designed to avoid this.
-
Isotopic Purity: The SIL-IS should have high isotopic purity (ideally ≥98%) to prevent contribution from any unlabeled analyte present in the standard, which could lead to an overestimation of the analyte's concentration.[17]
-
Chromatographic Co-elution: While nearly identical, a slight shift in retention time due to the "deuterium isotope effect" can sometimes occur. It is critical to verify that the analyte and IS peaks co-elute sufficiently to ensure they are subjected to the same matrix effects during ionization.
-
Matrix Effects: The primary justification for using a SIL-IS is to compensate for matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the biological matrix. The IS experiences the same effect as the analyte, keeping their peak area ratio constant and ensuring accurate quantification.
Conclusion
The use of Deuterated "this compound" as an internal standard is an indispensable tool for the rigorous study of sildenafil's metabolism. It enables the development of highly selective, sensitive, and robust LC-MS/MS methods for the quantification of the active N-Desmethyl Sildenafil metabolite. The protocols outlined in this application note provide a validated framework for researchers to generate high-quality, reproducible data in both in vitro and in vivo settings, ultimately leading to a more complete and accurate understanding of sildenafil's pharmacokinetic profile.
References
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How Is Sildenafil Metabolised: Enzymes, Interactions and Clinical Implications. (n.d.). Medscape UK. Retrieved January 12, 2026, from [Link]
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Sildenafil - Wikipedia. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
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VIAGRA - accessdata.fda.gov. (n.d.). U.S. Food and Drug Administration. Retrieved January 12, 2026, from [Link]
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Hyland, R., Roe, E. G., Jones, B. C., & Smith, D. A. (2005). Comparative human pharmacokinetics and metabolism of single-dose oral and intravenous sildenafil citrate. British Journal of Clinical Pharmacology, 60(3), 235–243. [Link]
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Nichols, D. J., Muirhead, G. J., & Harness, J. A. (2002). Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality. British Journal of Clinical Pharmacology, 53 Suppl 1(Suppl 1), 5S–12S. [Link]
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Hyland, R., et al. (2001). Comparative human pharmacokinetics and metabolism of single-dose oral and intravenous sildenafil. ResearchGate. [Link]
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Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link]
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Shin, H. S., et al. (2010). Pharmacokinetics of sildenafil and its metabolite, N-desmethylsildenafil, in rats with liver cirrhosis and diabetes mellitus, alone and in combination. Taylor & Francis Online. [Link]
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Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. Retrieved January 12, 2026, from [Link]
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A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. (2026). Yesil Science. Retrieved January 12, 2026, from [Link]
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Rodionov, A. A., et al. (2020). HPLC-MS/MS Method for Quantitation of Sildenafil and Its Active Metabolite in Human Plasma. Regulatory Research and Medicine Evaluation. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved January 12, 2026, from [Link]
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A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. (2026). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]
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CYP3A4 genotype is associated with sildenafil concentrations in patients with heart failure with preserved ejection fraction. (2017). National Institutes of Health. [Link]
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Shin, H. S., et al. (2010). Pharmacokinetics of sildenafil and its metabolite, N-desmethylsildenafil, in rats with liver cirrhosis and diabetes mellitus, alone and in combination. PubMed. [Link]
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Al-kuraishy, H. M., et al. (2022). Changes in the Pharmacokinetics and Pharmacodynamics of Sildenafil in Cigarette and Cannabis Smokers. MDPI. [Link]
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Pharmacokinetics of sildenafil and its metabolite, N-desmethylsildenafil, in rats with liver cirrhosis and diabetes mellitus, alone and in combination. (2010). Semantic Scholar. [Link]
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A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. (2026). PubMed. Retrieved January 12, 2026, from [Link]
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A Novel Method for the Determination of Sildenafil (Viagra®) And Its Metabolite (UK-103320) in Postmortem Specimens. (n.d.). ROSA P. Retrieved January 12, 2026, from [Link]
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LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column and Luna. (n.d.). Phenomenex. Retrieved January 12, 2026, from [Link]
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In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (n.d.). Springer. Retrieved January 12, 2026, from [Link]
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Tracqui, A., et al. (1999). HPLC-MS for the determination of sildenafil citrate (Viagra) in biological fluids. Application to the salivary excretion of sildenafil after oral intake. PubMed. [Link]
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Drug metabolism in drug discovery and development. (2018). National Institutes of Health. [Link]
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Positive-ion, ionspray mass spectra of sildenafil (m/z 200 to 700). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Lewis, R. J., et al. (2000). A novel method for the determination of sildenafil (Viagra®) and its metabolite in postmortem specimens using LC/MS/MS and LC/MS/MS/MS. Forensic Science International, 113(1-3), 231–237. [Link]
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Direct application of method in preparation of pyrazole analogue of sildenafil. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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In Vitro and In Vivo Models of Drug Metabolism. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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In Vitro Metabolism Studies. (n.d.). Creative Biolabs. Retrieved January 12, 2026, from [Link]
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Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies. (n.d.). National Academies Press. Retrieved January 12, 2026, from [Link]
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Chemical structure of Sildenafil 134 and Sildenafil analog 135. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Drug Metabolism Assays. (n.d.). BioIVT. Retrieved January 12, 2026, from [Link]
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An Overview of the Synthetic Routes to Sildenafil and Its Analogues. (2017). ResearchGate. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. [Link]
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Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. (2021). YouTube. [Link]
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Synthesis of Sildenafil Citrate. (n.d.). University of Bristol. Retrieved January 12, 2026, from [Link]
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A Facile, Improved Synthesis of Sildenafil and Its Analogues. (2015). MDPI. [Link]
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Application Note: A Comprehensive Guide to Forced Degradation Studies of Pyrazole N-Demethyl Sildenafil
Abstract & Introduction
1.1. The Significance of Impurity Profiling in Sildenafil Sildenafil, a potent selective inhibitor of phosphodiesterase type 5 (PDE5), is widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] Its synthesis and metabolism can result in various related substances, including process impurities and metabolites. One such crucial process-related impurity is Pyrazole N-Demethyl Sildenafil (CAS 139755-95-6), chemically identified as 5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one.[3][4] It is critical to distinguish this impurity from Sildenafil's primary active metabolite, N-Desmethyl Sildenafil, where demethylation occurs on the piperazine ring.[5][6] The presence and stability of impurities directly impact the safety, efficacy, and quality of the final drug product.
1.2. The Role of Forced Degradation Studies Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[7][8] These studies involve subjecting a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[9] The primary objectives are to establish the intrinsic stability of the molecule, validate the stability-indicating power of analytical methods, and elucidate the structure of degradants.[7][9] This application note provides a detailed, field-proven protocol for conducting forced degradation studies on this compound, designed for researchers, analytical scientists, and drug development professionals.
Foundational Concepts & Experimental Design
The experimental design is grounded in the principles outlined in ICH guideline Q1A(R2), which recommends exposing the drug substance to stress conditions including hydrolysis across a wide pH range, oxidation, photolysis, and thermal stress.[7][10] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without completely destroying the molecule, ensuring the primary degradation pathways are observed.[7][11]
The entire experimental process follows a logical sequence, from initial sample preparation through stress application, analysis, and data interpretation.
Figure 1: General workflow for the forced degradation study of this compound.
Materials & Instrumentation
Reagents & Standards
-
This compound Reference Standard (CAS: 139755-95-6)
-
Sildenafil Citrate Reference Standard
-
Hydrochloric Acid (HCl), AR Grade
-
Sodium Hydroxide (NaOH), AR Grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Potassium Phosphate Monobasic, AR Grade
-
Triethylamine, HPLC Grade
-
Ortho-phosphoric Acid, AR Grade
-
High-purity water (Milli-Q or equivalent)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for structural elucidation.
-
Analytical Balance (4-5 decimal places)
-
Calibrated pH meter
-
Forced-air oven for thermal studies
-
ICH-compliant photostability chamber
-
Water bath or heating block
-
Class A volumetric glassware
Detailed Experimental Protocols
Protocol 1: Preparation of Solutions
1. Analyte Stock Solution (1.0 mg/mL):
-
Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of a 50:50 (v/v) mixture of Methanol and water. Sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with the same solvent mixture.
-
Rationale: A mixed aqueous-organic solvent is chosen to ensure the solubility of the parent compound and potential degradants of varying polarities. This stock is the foundation for all subsequent stress experiments.
2. Stressor Solutions:
-
Acid: 1.0 N and 0.1 N Hydrochloric Acid
-
Base: 1.0 N and 0.1 N Sodium Hydroxide
-
Oxidant: 3% and 30% Hydrogen Peroxide
Protocol 2: Forced Degradation Procedures
For each condition, a parallel "dark control" or "room temperature control" sample should be prepared and stored under normal laboratory conditions to differentiate stress-induced degradation from ambient instability. The target degradation is 5-20%.[7] If initial conditions are too harsh, they should be moderated (e.g., lower temperature, shorter duration, or lower stressor concentration).
| Stress Condition | Procedure | Rationale & Expert Insights |
| Acid Hydrolysis | 1. Transfer 1 mL of Stock Solution to a vial. 2. Add 1 mL of 1.0 N HCl. 3. Heat at 80°C for 5 hours.[2] 4. Cool, then carefully neutralize with an equivalent volume/concentration of NaOH. 5. Dilute to a final concentration of ~50 µg/mL with mobile phase for analysis. | The pyrazolopyrimidinone core and sulfonamide linkage are potential sites for acid-catalyzed hydrolysis. Neutralization is critical to halt the reaction and prevent damage to the HPLC column's silica packing. |
| Base Hydrolysis | 1. Transfer 1 mL of Stock Solution to a vial. 2. Add 1 mL of 1.0 N NaOH. 3. Heat at 80°C for 5 hours.[2] 4. Cool, then carefully neutralize with an equivalent volume/concentration of HCl. 5. Dilute to ~50 µg/mL with mobile phase. | Sildenafil and its analogues show considerable degradation in alkaline conditions.[2] This stressor targets amide and sulfonamide bonds. Neutralization is equally critical here. |
| Oxidation | 1. Transfer 1 mL of Stock Solution to a vial. 2. Add 1 mL of 30% H₂O₂. 3. Heat at 70°C for 17 hours.[12] 4. Cool and dilute to ~50 µg/mL with mobile phase. | Sildenafil is highly susceptible to oxidation, often forming an N-oxide on the piperazine ring.[13][14] For this compound, oxidation could also occur at the pyrazole nitrogens or the sulfur atom. |
| Thermal Degradation | 1. Solid State: Place ~10 mg of the solid compound in a watch glass and heat in an oven at 105°C for 24 hours.[2] 2. Solution State: Heat 5 mL of the Stock Solution in a sealed vial at 80°C for 24 hours. 3. Prepare solutions of ~50 µg/mL for analysis. | This test evaluates the intrinsic thermal stability of the molecule. Performing it on both solid and solution states is crucial, as degradation pathways can differ. Sildenafil is generally stable to heat.[2] |
| Photolytic Degradation | 1. Expose solid powder and the Stock Solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[9][10] 2. Prepare a parallel sample wrapped in aluminum foil as a dark control. 3. Prepare solutions of ~50 µg/mL for analysis. | As per ICH Q1B guidelines, this assesses light sensitivity. Studies on sildenafil have shown the piperazine ring is susceptible to photodegradation, which could lead to a gradual breakdown of that moiety.[15] |
Stability-Indicating Analytical Method
A robust, stability-indicating method is one that can resolve the parent peak from all degradation products, ensuring accurate quantification. The following HPLC method is a well-established starting point for sildenafil and its related substances.[2][13][16][17]
| Parameter | Condition | Justification |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic retention for the sildenafil scaffold, allowing for effective separation from more polar or non-polar degradants. |
| Mobile Phase | A: 70 mM Potassium Phosphate Monobasic + 100 mM Triethylamine, pH adjusted to 3.0 with Phosphoric Acid. B: Acetonitrile Isocratic Elution: A:B (70:30, v/v) | The acidic pH (3.0) ensures the basic nitrogen atoms are protonated, leading to sharp, symmetrical peak shapes by minimizing interaction with residual silanols on the column.[13] Triethylamine acts as a competing base to further mask silanol activity. Acetonitrile provides the necessary elution strength. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Detection | UV at 225 nm or 230 nm | Sildenafil and its analogues exhibit strong absorbance in this region, providing high sensitivity for both the parent compound and its impurities.[2][18] |
| Column Temp. | 30°C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Injection Vol. | 20 µL | A typical injection volume for analytical HPLC. |
System Suitability & Validation
Before analyzing samples, the system must pass suitability tests.
-
Tailing Factor: Should be ≤ 2.0 for the parent peak.
-
Theoretical Plates: Should be > 2000.
-
Resolution: The resolution between the parent peak and the closest eluting degradant peak should be > 2.0.
-
Peak Purity: The PDA detector should be used to assess the peak purity of this compound in all stressed samples to confirm no co-elution is occurring.
Data Interpretation & Potential Degradation Pathways
After analysis, the chromatograms from the stressed samples are compared to the unstressed control. The percentage of degradation is calculated based on the decrease in the parent peak area. The real power of these studies comes from identifying the structures of the new peaks that appear.
LC-MS/MS for Structural Elucidation: Samples showing significant degradation should be analyzed by LC-MS/MS. By examining the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, the chemical structure of the degradants can be proposed.[15]
Based on the known chemistry of sildenafil, the following degradation pathways for this compound can be hypothesized.
Figure 2: Hypothesized degradation pathways for this compound under various stress conditions.
Conclusion
This application note provides a robust framework and detailed protocols for conducting comprehensive forced degradation studies on this compound, a key process-related impurity of Sildenafil. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress and utilizing a validated stability-indicating HPLC method, researchers can effectively identify potential degradants, establish degradation pathways, and ensure the stability and quality of the drug substance. This approach is not only fundamental for scientific understanding but is also a critical requirement for successful regulatory submissions in the pharmaceutical industry.
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LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column and Luna. Phenomenex. [Link]
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- 18. jstage.jst.go.jp [jstage.jst.go.jp]
Analytical Strategies for the Comprehensive Impurity-Profiling of Sildenafil
<APPLICATION NOTE & PROTOCOL >
Abstract
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques for profiling impurities in sildenafil. Sildenafil, a potent selective inhibitor of phosphodiesterase type 5 (PDE5), is the active pharmaceutical ingredient (API) in medications used to treat erectile dysfunction and pulmonary arterial hypertension.[1] The identification and quantification of impurities in the drug substance and final product are critical for ensuring its safety, quality, and efficacy. This document outlines robust analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), for the comprehensive analysis of sildenafil and its related impurities. Detailed, field-proven protocols are provided to serve as a practical resource for laboratory implementation.
Introduction: The Imperative of Impurity Profiling in Sildenafil
The manufacturing process of sildenafil citrate, like any synthetic pharmaceutical, can introduce various impurities, including starting materials, by-products, intermediates, and degradation products.[2] These impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product.[2] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines (Q3A, Q3B) that mandate the reporting, identification, and qualification of impurities in new drug substances and products.[2][3][4][5][6][7][8] Therefore, the development of sensitive, specific, and validated analytical methods for impurity profiling is not merely a quality control measure but a fundamental requirement for regulatory approval and patient safety.
This guide is structured to provide a comprehensive overview of the analytical workflows involved in sildenafil impurity profiling, from initial detection and separation to structural elucidation and quantification.
The Analytical Toolbox: A Multi-Modal Approach
A single analytical technique is often insufficient for a complete impurity profile. A combination of chromatographic and spectroscopic methods is typically employed to achieve the necessary selectivity, sensitivity, and structural information.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
Reverse-phase HPLC (RP-HPLC) is the cornerstone for the separation and quantification of sildenafil and its process-related and degradation impurities.[9][10][11] The choice of a C18 stationary phase is common due to its versatility in separating compounds with varying polarities.[9][12]
Causality in Method Development: The selection of mobile phase composition, pH, and gradient elution is critical for achieving optimal separation. A typical mobile phase consists of an aqueous buffer (e.g., ammonium acetate or potassium dihydrogen orthophosphate) and an organic modifier like acetonitrile or methanol.[9][12] The pH of the mobile phase is a crucial parameter to control the ionization state of sildenafil and its impurities, thereby influencing their retention and peak shape. A gradient elution program is often necessary to resolve impurities that elute both early and late in the chromatogram.[1] UV detection is commonly set at wavelengths where sildenafil and its related compounds exhibit significant absorbance, such as 230 nm or 240 nm.[1][12]
Liquid Chromatography-Mass Spectrometry (LC-MS): For Identification and Structural Elucidation
LC-MS and its tandem version, LC-MS/MS, are powerful tools for the identification and structural characterization of unknown impurities.[13] The high sensitivity and specificity of mass spectrometry allow for the detection of impurities at very low levels.[13] Electrospray ionization (ESI) is a common ionization technique for sildenafil and its analogues.[14]
Mechanistic Insight: By coupling the separation power of LC with the mass-analyzing capability of MS, it is possible to obtain the molecular weight of an impurity. Further fragmentation in MS/MS experiments provides structural information that aids in the identification of the impurity's chemical structure.[15] This is particularly valuable for characterizing novel degradation products formed during stability studies.
Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary Technique
While less common for routine impurity profiling of sildenafil due to its relatively low volatility, GC-MS can be a valuable tool for the analysis of specific volatile or semi-volatile impurities that may not be amenable to LC analysis. Derivatization is often required to increase the volatility and thermal stability of sildenafil and its related compounds for GC-MS analysis.[14][16] This technique has been successfully applied to identify sildenafil and its analogues in various matrices.[17][18]
Capillary Electrophoresis (CE): An Alternative Separation Method
Capillary Electrophoresis offers an alternative separation mechanism based on the differential migration of charged species in an electric field.[19][20] It can be a cost-effective and complementary technique to HPLC, particularly for the analysis of charged impurities.[19] Methods based on capillary zone electrophoresis (CZE) have been developed for the determination of sildenafil.[20]
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating and are based on established methodologies.
Protocol 1: Stability-Indicating HPLC-UV Method for Quantification of Sildenafil and its Impurities
This protocol describes a gradient RP-HPLC method for the separation and quantification of sildenafil and its known process-related and degradation impurities.
3.1.1. Materials and Reagents
-
Sildenafil Citrate Reference Standard (e.g., European Pharmacopoeia Reference Standard)[21]
-
Known impurity reference standards
-
HPLC-grade acetonitrile and methanol
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
High-purity water (Milli-Q or equivalent)
3.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Ammonium acetate in water, pH adjusted to 5.0 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 240 nm |
3.1.3. Sample and Standard Preparation
-
Standard Stock Solution: Accurately weigh and dissolve sildenafil citrate reference standard in a suitable diluent (e.g., Mobile Phase A:Mobile Phase B 70:30 v/v) to obtain a concentration of 1 mg/mL.
-
Impurity Stock Solution: Prepare a mixed stock solution of known impurities in the diluent.
-
Working Standard Solution: Dilute the standard stock solution to a working concentration (e.g., 0.1 mg/mL).
-
Spiked Sample: Prepare a sample of the sildenafil drug substance at the working concentration and spike it with known impurities at a level relevant to the specification (e.g., 0.15%).
-
Test Sample: Prepare a solution of the sildenafil drug substance to be tested at the working concentration.
3.1.4. System Suitability Before sample analysis, inject the working standard solution in replicate (n=6). The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%, and the tailing factor for the sildenafil peak is not more than 2.0.
3.1.5. Data Analysis Calculate the percentage of each impurity in the test sample using the following formula:
% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * (1 / RRF) * 100
Where RRF is the Relative Response Factor of the impurity.
Protocol 2: LC-MS/MS Method for Identification of Unknown Impurities
This protocol outlines a method for the identification of unknown impurities using LC-MS/MS.
3.2.1. Materials and Reagents
-
Same as Protocol 1.
3.2.2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18, 50 mm x 2.1 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Program | Optimized for separation of impurities |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Triple Quadrupole or Q-TOF |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full scan (m/z 100-1000) and product ion scan |
3.2.3. Sample Preparation Prepare a solution of the sildenafil sample containing the unknown impurity at a concentration suitable for MS detection.
3.2.4. Data Acquisition and Interpretation
-
Acquire full scan MS data to determine the molecular weight of the eluting peaks.
-
For peaks corresponding to potential impurities, perform product ion scans (MS/MS) to obtain fragmentation patterns.
-
Propose a structure for the unknown impurity based on its molecular weight and fragmentation pattern, often in conjunction with knowledge of the synthetic route and potential degradation pathways.
Forced Degradation Studies: A Cornerstone of Method Validation
To ensure the stability-indicating nature of the analytical method, forced degradation studies are essential.[1] Sildenafil should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[1][22] The analytical method must be able to separate these degradation products from the main peak and other impurities.[1] Sildenafil has been shown to be susceptible to degradation under oxidative and alkaline conditions.[1]
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[23]
-
Thermal Degradation: 105°C for 24 hours.[1]
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.[1]
Data Visualization and Interpretation
Clear visualization of experimental workflows and data is crucial for effective communication and interpretation.
Experimental Workflow for Sildenafil Impurity Profiling
Caption: Logic for impurity identification and qualification.
Conclusion
The analytical techniques and protocols detailed in this application note provide a robust framework for the comprehensive impurity profiling of sildenafil. A multi-modal approach, leveraging the strengths of HPLC for quantification and LC-MS for identification, is crucial for ensuring the quality, safety, and regulatory compliance of sildenafil drug products. Adherence to established guidelines and the implementation of validated, stability-indicating methods are paramount for drug development professionals in this field.
References
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Kumar, A. P., Ganesh, V. R. L., Prasad, K. H., Hariharakrishnan, V. S., Dubey, P. K., & Rao, B. V. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry, 23(3), 1219-1222. [Link]
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[Determination of sildenafil in medicines for erectile dysfunction by capillary electrophoresis]. (n.d.). PubMed. [Link]
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Daraghmeh, N., Al-Omari, M., Badwan, A. A., & Jaber, A. M. (2001). Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC. Journal of pharmaceutical and biomedical analysis, 25(3-4), 483–492. [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation. (n.d.). International Journal of Pharmaceutical Investigation. [Link]
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Nagaraju, V., Sreenath, D., Rao, J. T., & Rao, R. N. (2003). Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 19(7), 1007–1010. [Link]
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HPLC determination of Sildenafil Tartrate and its related Substances along with some Supportive Studies using MS, XRD and NMR. (n.d.). ResearchGate. [Link]
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Reddy, G. M., Reddy, B. S., Kumar, M. S., & Reddanna, P. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Research Journal of Pharmacy and Biological and Chemical Sciences, 8(2), 1374-1386. [Link]
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Determination of sildenafil and vardenafil by capillary zone electrophoresis using capacitively coupled contactless conductivity detection. (n.d.). ResearchGate. [Link]
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FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 - ECA Academy. (n.d.). ECA Academy. [Link]
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A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. (2024, January 4). Taylor & Francis. [Link]
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Q3B(R) Impurities in New Drug Products (Revision 3) August 2006. (2021, September 29). U.S. Food and Drug Administration. [Link]
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Guidance for Industry - Q3A Impurities in New Drug Substances. (n.d.). U.S. Food and Drug Administration. [Link]
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Mazzarino, M., de la Torre, X., Botrè, F. (2007). A GC-MS method for the determination of sildenafil, vardenafil and tadalafil and their metabolites in human urine. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 941-949. [Link]
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Guidance for Industry Q3B(R2) Impurities in New Drug Products. (n.d.). U.S. Food and Drug Administration. [Link]
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LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column and Luna. (n.d.). Phenomenex. [Link]
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Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. (n.d.). PubMed Central. [Link]
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A novel method for the determination of sildenafil (Viagra®) and its metabolite in postmortem specimens using LC/MS/MS and LC/M. (n.d.). Federal Aviation Administration. [Link]
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Identification of thioketone analogues of sildenfil using gas chromatography-mass spectrometry. (n.d.). ResearchGate. [Link]
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Post-mortem detection and identification of sildenafil (Viagra) and its metabolites by LC/MS and LC/MS/MS. (n.d.). ResearchGate. [Link]
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Separation and Determination of Synthetic Impurities of Sildenafil (Viagra) by Reversed-Phase High-Performance Liquid Chromatography. (n.d.). J-Stage. [Link]
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Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. (n.d.). ResearchGate. [Link]
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Sildenafil | Dapoxetine | LC-MS | Stability | Fragmentation | UPLC. (n.d.). SpringerLink. [Link]
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Validated LC method for sildenafil citrate related substances and its potential oxidative degradation product. (2011, April 6). TSI Journals. [Link]
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Pistos, C., Msaouel, P., Koutsouba, O., & Papaspyrou, S. (2011). Development and validation of a gas chromatography-mass spectrometric method for the determination of sildenafil and desmethyl-sildenafil in whole blood. Journal of separation science, 34(21), 3073–3080. [Link]
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Reversed-phase HPLC determination of sildenafil citrate in the presence of its oxidative-induced degradation products. (n.d.). ResearchGate. [Link]
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Identification of sildenafil, tadalafil and vardenafil by gas chromatography-mass spectrometry on short capillary column. (n.d.). ResearchGate. [Link]
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Sildenafil citrate European Pharmacopoeia (EP) Reference Standard. (n.d.). Diagonal Shop. [Link]
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Public Assessment Report Scientific discussion Sildenafil Umedica 20 mg film‐coated tablets (sildenafil citrate). (2021, April 8). Geneesmiddeleninformatiebank. [Link]
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Public Assessment Report Scientific discussion Sildenafil Umedica 25 mg film-coated tablets (sildenafil citrate). (2021, October 28). Geneesmiddeleninformatiebank. [Link]
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Poon, K. L., Lam, K. F., Lau, K. M., & Chan, K. S. (2009). Identification of sildenafil, tadalafil and vardenafil by gas chromatography-mass spectrometry on short capillary column. Journal of chromatography. A, 1216(47), 8440–8446. [Link]
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"Pyrazole N-Demethyl Sildenafil" certificate of analysis data.
Application Notes & Protocols: Pyrazole N-Demethyl Sildenafil
A Guide for Researchers in Pharmaceutical Analysis and Development
Introduction: Understanding this compound
This compound, also known as N-desmethyl sildenafil, is a primary active metabolite of sildenafil, the active pharmaceutical ingredient (API) in Viagra®.[1] Its chemical structure is characterized by the pyrazolopyrimidinone core, similar to its parent compound, but lacks the N-methyl group on the piperazine moiety.[2][3] This compound is of significant interest to the scientific community for several key reasons:
-
Metabolite Analysis: As a major metabolite, it is a critical reference standard for pharmacokinetic (PK) and drug metabolism (DMPK) studies.[1] Quantifying both the parent drug and its metabolites is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of sildenafil.
-
Impurity Profiling: It can be present as a process-related impurity in the synthesis of sildenafil.[4] Regulatory bodies require the identification and quantification of impurities in APIs to ensure drug safety and quality.
-
Pharmacological Research: N-desmethyl sildenafil is not inert; it also acts as an inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[5] Studying its potency and selectivity relative to sildenafil can provide deeper insights into structure-activity relationships (SAR) for this class of compounds.[6][7]
This document serves as a technical guide for researchers, providing detailed protocols for the handling, analysis, and application of this compound, grounded in the interpretation of its Certificate of Analysis (CoA).
Interpreting the Certificate of Analysis (CoA)
The Certificate of Analysis is the primary document attesting to the quality and purity of a reference standard. Each parameter provides critical information for the design and execution of experiments. A typical CoA for this compound will include the tests outlined below.[2]
2.1 Identity and Structure
-
¹H NMR (Proton Nuclear Magnetic Resonance): This test confirms the chemical structure by identifying the hydrogen atoms within the molecule. The spectrum should conform to the known structure of this compound.
-
Mass Spectrometry (MS): Provides the mass-to-charge ratio of the compound, confirming its molecular weight (460.55 g/mol ).[2] This is a definitive test for molecular identity.
-
Infrared Spectroscopy (IR): Identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation.
2.2 Purity and Potency
-
HPLC Purity: This is the most critical parameter for quantitative applications. It determines the percentage of the compound of interest relative to any impurities. A purity of NLT (Not Less Than) 98% is common for reference standards.[2]
-
Water Content (by Karl Fischer/TGA): Measures the amount of water in the solid material. This value is crucial for calculating the exact potency of the compound.
-
% Potency: This is a calculated value that corrects the HPLC purity for water content: % Potency = [% HPLC Purity / 100] * [100 - % Water Content]. For accurate quantitative work, the compound's weight must be corrected using this potency value.
2.3 Physical Properties
-
Appearance: Typically described as a "White to Off-White Solid".[2] Any deviation from this (e.g., discoloration) could indicate degradation.
-
Solubility: Provides qualitative information on suitable solvents. For this compound, solubility is often indicated in solvents like DMSO and DMF.[1][2] This information is foundational for preparing stock solutions.
Physicochemical Properties & Data Summary
The following table summarizes key quantitative data typically found on a CoA for this compound.
| Parameter | Typical Value | Rationale for Importance |
| CAS Number | 139755-95-6[3] | Unique identifier for the chemical substance. |
| Molecular Formula | C₂₁H₂₈N₆O₄S[2] | Defines the elemental composition of the molecule. |
| Molecular Weight | 460.55 g/mol [2] | Essential for all molarity-based calculations. |
| Purity (HPLC) | ≥98%[1] | Critical for accuracy in quantitative analysis. |
| Long Term Storage | -20°C Freezer[2] | Ensures long-term stability and prevents degradation. |
| Solubility | DMSO, DMF[1][2] | Informs the choice of solvent for stock solution preparation. |
Handling and Storage Protocols
Proper handling and storage are paramount to maintaining the integrity of the reference standard. These protocols are based on general best practices and guidelines for active pharmaceutical ingredients.[8][9]
4.1 Initial Receipt and Storage
-
Verification: Upon receipt, visually inspect the container for any damage. Ensure the product name, batch number, and CAS number on the label match the accompanying CoA.
-
Storage: Immediately transfer the compound to a controlled-temperature freezer set to -20°C ± 5°C .[2]
-
Environment: Store in a dark, dry location. The container should be tightly sealed to prevent moisture absorption and contamination.
4.2 Weighing and Aliquoting
-
Rationale: Repeated freeze-thaw cycles and exposure to atmospheric moisture can degrade the compound. It is best practice to prepare concentrated stock solutions and aliquot them for single use.
-
Equilibration: Before opening, allow the container to equilibrate to room temperature for at least 30-60 minutes in a desiccator. This prevents condensation from forming on the cold solid material.
-
Weighing Environment: Use an analytical balance in an environment with controlled humidity. Handle the material in a fume hood or containment glove box.
-
Minimize Exposure: Weigh the desired amount of powder quickly and immediately reseal the primary container. Return the primary container to the -20°C freezer.
Application Protocols
5.1 Protocol: Preparation of a 10 mM Stock Solution in DMSO
Principle: A precisely prepared concentrated stock solution is the foundation for all subsequent quantitative experiments. DMSO is a common solvent for this compound due to its high solubilizing power and compatibility with many biological assays.[1]
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Class A volumetric flask
-
Micro-stir bar (optional)
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Mass: Determine the mass needed. For 1 mL of a 10 mM solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 460.55 g/mol x 1000 mg/g = 4.6055 mg
-
-
Potency Correction: Adjust the calculated mass based on the potency value from the CoA.
-
Example: If Potency is 98.5% (i.e., 0.985)
-
Corrected Mass (mg) = 4.6055 mg / 0.985 = 4.6756 mg
-
-
Weighing: Accurately weigh the "Corrected Mass" and transfer it quantitatively to the volumetric flask.
-
Dissolution: Add approximately 70% of the final volume of DMSO. Agitate to dissolve. Gentle warming (to 37°C) or brief sonication in a water bath can be used to aid dissolution if necessary.
-
Final Volume: Once fully dissolved and cooled to room temperature, add DMSO to the final volume mark on the volumetric flask.
-
Mixing & Aliquoting: Invert the flask several times to ensure homogeneity. Aliquot into single-use, amber glass or polypropylene vials.
-
Storage: Store the aliquots at -20°C.
5.2 Protocol: Use as an Analytical Reference Standard (HPLC)
Principle: This protocol outlines the use of this compound to create a calibration curve for quantifying the metabolite in a test sample (e.g., from a metabolism study).
Workflow Visualization:
Caption: Workflow for quantitative analysis using an HPLC reference standard.
Procedure:
-
Prepare Calibration Standards: Using the 10 mM stock solution (Protocol 5.1), perform a serial dilution in the mobile phase or a compatible solvent to create a series of standards (e.g., 5-8 standards covering the expected concentration range).
-
HPLC Method Parameters: A typical reverse-phase HPLC method for sildenafil and its metabolites would use parameters similar to those in the table below. Method optimization is always required.
Parameter Example Condition Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient Linear gradient from 10% B to 90% B over 15 min Flow Rate 1.0 mL/min Detection (UV) 293 nm[1] | Injection Volume | 10 µL |
-
Analysis: Inject the calibration standards, a blank (solvent), and the unknown sample(s) onto the HPLC system.
-
Data Processing: Integrate the peak area corresponding to this compound for each standard.
-
Quantification: Plot the peak area versus the known concentration for the standards. Perform a linear regression to generate a calibration curve. Use the equation of the line to calculate the concentration of the analyte in the unknown sample based on its measured peak area.
Mechanism of Action: The NO/cGMP/PDE5 Pathway
This compound, like its parent compound, exerts its pharmacological effect by inhibiting the PDE5 enzyme.[5] This enzyme is a key regulator in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which controls smooth muscle relaxation and vasodilation.
Pathway Visualization:
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.
Pathway Explanation:
-
Initiation: Neuronal stimulation leads to the release of Nitric Oxide (NO).
-
Activation: NO diffuses into smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).
-
Signal Transduction: Activated sGC converts guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP).
-
Biological Effect: cGMP acts as a second messenger, leading to a decrease in intracellular calcium levels, which causes smooth muscle relaxation and vasodilation.
-
Signal Termination: The action of cGMP is terminated by the PDE5 enzyme, which hydrolyzes it to the inactive 5'-GMP.
-
Inhibition: this compound competitively inhibits the PDE5 enzyme. This prevents the breakdown of cGMP, leading to its accumulation and an enhanced and prolonged smooth muscle relaxation response.[10]
Troubleshooting
-
Solubility Issues: If the compound does not fully dissolve in the recommended solvent, try gentle warming (not to exceed 40°C) or brief sonication. Ensure the solvent is anhydrous, as water can affect the solubility of some organic compounds.
-
Inconsistent Analytical Results: This often traces back to stock solution preparation. Verify balance calibration and pipetting techniques. Use the potency-corrected mass for all calculations. Ensure the stock solution has not undergone multiple freeze-thaw cycles.
-
Compound Degradation: If the appearance changes or purity decreases over time, review storage conditions. Ensure the container is tightly sealed and stored at the correct temperature, protected from light. Consider aliquoting smaller amounts to minimize handling of the bulk material.
References
- Synthesis and pharmacological evaluations of sildenafil analogues for tre
- Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction.
- Annex 10 - ICH.
- ICH Guidelines: Drug Stability Testing Essentials. (AMSbiopharma)
- Complete Guide to ICH Stability Testing for APIs & FPPs. (YouTube)
- Sample COA - Naarini. (Naarini)
- Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction | Request PDF.
- Drug Stability: ICH versus Accelerated Predictive Stability Studies. (PMC - NIH)
- ICH GUIDELINES FOR STABILITY. (kk wagh college of pharmacy)
- Sildenafil - Wikipedia. (Wikipedia)
- This compound-d3 | 1185044-03-4. (Sigma-Aldrich)
- A Critical Review of Analytical Methods for Sildenafil and Its Metabolites.
- PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. (British Pharmacological Society)
- Pyrazole N-Desmethyl Sildenafil - CAS - 139755-95-6. (Axios Research)
- CERTIFICATE OF ANALYSIS. (Toronto Research Chemicals)
- Sildenafil-impurities.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (SlideShare)
- This compound - API Impurities. (Alentris Research Pvt. Ltd.)
- A Facile, Improved Synthesis of Sildenafil and Its Analogues. (PMC - NIH)
- This compound-d3. (Santa Cruz Biotechnology)
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
- N-desmethyl Sildenafil (UK-103320, CAS Number: 139755-82-1). (Cayman Chemical)
- Synthesis and Characterization of Potential Impurities of Sildenafil. (Chemistry & Biology Interface)
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Naarini [admin.naarini.com]
- 3. alentris.org [alentris.org]
- 4. cbijournal.com [cbijournal.com]
- 5. Sildenafil - Wikipedia [en.wikipedia.org]
- 6. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. database.ich.org [database.ich.org]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Resolution of Sildenafil and Its N-Demethyl Metabolite
Introduction: The Challenge of Separating Structurally Similar Compounds
Welcome to the technical support center. This guide is designed for researchers, analytical scientists, and drug development professionals who are facing challenges in the chromatographic separation of sildenafil and its primary active metabolite, Pyrazole N-Demethyl Sildenafil (also known as UK-103,320 or, per the USP, Sildenafil Related Compound A).
Separating a parent drug from its metabolites or impurities is a common but critical task in pharmaceutical analysis. When the structures are as similar as sildenafil and its N-demethyl analog—differing by only a single methyl group—achieving baseline resolution can be difficult. This guide provides in-depth troubleshooting advice, scientifically-grounded explanations, and validated starting protocols to help you overcome these challenges.
Understanding the Core Problem
The primary difficulty arises from the minor structural difference between the two molecules. Sildenafil possesses a methyl group on the piperazine nitrogen, which is absent in this compound. This small change results in very similar physicochemical properties, leading to near-identical behavior in many chromatographic systems and causing co-elution or poor resolution.
Physicochemical Properties Overview
Effective method development begins with understanding the analyte's properties. The key difference lies in the basicity (pKa) of the piperazine nitrogen, which directly influences retention behavior in reversed-phase HPLC, especially when mobile phase pH is varied.
| Property | Sildenafil | This compound | Significance for Separation |
| Molecular Weight | 474.6 g/mol [1] | 460.5 g/mol | Minimal impact on RP-HPLC retention. |
| Most Basic pKa | ~8.7 (N-methylpiperazine)[2] | Slightly lower than Sildenafil | CRITICAL. This difference is the primary lever for manipulating selectivity. Adjusting mobile phase pH around this pKa value will change the ionization state of the molecules differently, altering their retention and enabling separation. |
| logP | ~1.9 - 2.75[1] | Slightly more polar (lower logP) | The N-demethyl metabolite is marginally more polar, suggesting it will elute slightly earlier in a typical reversed-phase method. |
| Structure | Tertiary amine on piperazine | Secondary amine on piperazine | The secondary amine is more prone to strong, undesirable interactions with acidic silanol groups on the silica surface of HPLC columns, which can lead to severe peak tailing.[3][4] |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate these two compounds? A1: Their structures differ by only one methyl group (14 Da). This results in very similar polarity and hydrophobicity, making them behave almost identically under many standard reversed-phase conditions. The key to separation is exploiting the slight difference in the pKa of the piperazine nitrogen.
Q2: What is the most common chromatographic mode for this separation? A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the universally accepted method.[5][6] It provides the best mechanism—hydrophobic interaction—for separating these molecules when the mobile phase is correctly optimized.
Q3: I see peak tailing for both compounds, but it's worse for the N-demethyl metabolite. Why? A3: This is a classic problem when analyzing basic compounds on silica-based columns.[3] The basic nitrogen atoms on your analytes interact with acidic residual silanol groups (Si-OH) on the column's stationary phase. This secondary interaction mechanism, in addition to the primary hydrophobic retention, causes the peaks to tail.[4] The secondary amine on this compound is more accessible and can interact more strongly with these silanols than the tertiary amine on sildenafil, leading to more pronounced tailing.[3]
Q4: What is a good starting point for method development? A4: A modern, high-purity, end-capped C18 column is an excellent start. For the mobile phase, begin with a slightly acidic pH, around 3.0. This is consistent with the USP monograph for Sildenafil Citrate. This low pH serves two purposes: it fully protonates the silanol groups on the stationary phase (suppressing unwanted interactions) and ensures both basic analytes are fully protonated and well-behaved.[3] A typical starting mobile phase would be a buffered aqueous solution (e.g., phosphate or formate at pH 3.0) and an organic modifier like acetonitrile.
In-Depth Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format. Follow the logical workflow to diagnose and resolve your separation issues.
Problem 1: My resolution is poor (Rs < 1.5), and the peaks are nearly co-eluting.
This is the most common issue. Resolution is a function of efficiency (N), selectivity (α), and retention factor (k). To improve it, you must systematically adjust parameters that affect these factors.
Answer & Action Plan:
Step 1: Focus on Selectivity (α) - The Most Powerful Tool Selectivity is the measure of separation between the peak centers. Small changes here yield the largest gains in resolution.
-
Action: Modify Mobile Phase pH. This is your primary weapon. Because sildenafil and its metabolite have slightly different pKa values, changing the pH will alter their degree of ionization differently, thus changing their relative hydrophobicity and interaction with the stationary phase.
-
Protocol: Prepare a series of aqueous mobile phase buffers at different pH values (e.g., 2.8, 3.0, 3.2, 3.5).[7] Ensure the pH is stable and the buffer concentration is adequate (10-25 mM is typical).[4]
-
Expected Outcome: You should observe a change in the relative retention times of the two peaks. Plot resolution vs. pH to find the "sweet spot" where separation is maximal. For these compounds, a pH around 3.0 is often a good starting point as recommended by the USP monograph.
-
-
Action: Change the Organic Modifier. Acetonitrile and methanol interact differently with analytes and the stationary phase.
-
Protocol: If you are using acetonitrile, prepare an equivalent mobile phase with methanol, and vice versa. You can also test mixtures.
-
Expected Outcome: This can sometimes alter the elution order or significantly improve selectivity due to different solvent-analyte interactions (e.g., hydrogen bonding potential of methanol).
-
Step 2: Optimize Efficiency (N) - Sharpen Your Peaks Higher efficiency means narrower peaks, which are easier to resolve even if their centers are close.
-
Action: Use a High-Efficiency Column.
-
Protocol: Switch to a column with smaller particles (e.g., from 5 µm to sub-2 µm for UHPLC systems) or a solid-core particle column.[7][8] These provide significantly more theoretical plates (N), resulting in sharper peaks.[8][9]
-
Expected Outcome: Taller, narrower peaks that are better resolved. Note that this will increase backpressure.
-
-
Action: Lower the Flow Rate.
-
Protocol: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).
-
Expected Outcome: According to the Van Deemter equation, this can improve efficiency and thus resolution, at the cost of a longer run time.[10]
-
Step 3: Adjust Retention Factor (k) - Move Your Peaks The retention factor (k) relates to how long an analyte is retained on the column. An optimal k is between 2 and 10.
-
Action: Adjust Mobile Phase Strength.
-
Protocol: If your peaks are eluting too early (k < 2), decrease the percentage of the organic modifier. If they are eluting too late (k > 10), increase it.
-
Expected Outcome: This gives the analytes more (or less) time to interact with the stationary phase, which can sometimes be sufficient to improve separation.
-
Problem 2: I am observing significant peak tailing, especially for the N-demethyl metabolite.
Peak tailing reduces resolution and compromises accurate integration and quantification. As discussed in the FAQs, this is caused by secondary interactions with the silica backbone of the column.[3]
Answer & Action Plan:
Step 1: Suppress Silanol Interactions Chemically.
-
Action: Lower the Mobile Phase pH.
-
Protocol: Ensure your mobile phase pH is low, ideally between 2.5 and 3.5.
-
Causality: At low pH, the acidic silanol groups (Si-OH) on the silica surface are fully protonated and thus neutral.[3] This prevents the positively charged basic analytes from interacting with them ionically, eliminating the primary cause of tailing for basic compounds.
-
-
Action: Use a Competing Base (Traditional Approach).
-
Protocol: Add a small amount of triethylamine (TEA) to your aqueous mobile phase (e.g., 0.1%). The USP monograph for sildenafil citrate specifies using TEA in the buffer preparation.
-
Causality: TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively "shielding" them from your analytes.[4] Caution: TEA can be difficult to flush from a column and may suppress ionization in MS detectors. Modern, high-purity columns often make this unnecessary.[4]
-
Step 2: Use a More Inert Stationary Phase.
-
Action: Use a High-Purity, End-Capped Column.
-
Protocol: Ensure your C18 column is based on modern, high-purity silica and is thoroughly end-capped.
-
Causality: End-capping is a chemical process that converts most of the surface silanol groups into less reactive siloxane bonds. High-purity silica has fewer metal impurities that can also cause tailing. This minimizes the number of sites available for secondary interactions.
-
-
Action: Consider an Alternative Stationary Phase.
-
Protocol: If tailing persists on a standard C18, switch to a column with an embedded polar group (e.g., "Aqua" or "Shield" type columns) or a phenyl-hexyl phase.[7][9]
-
Causality: Columns with embedded polar groups create a water-rich layer near the silica surface that shields analytes from residual silanols. Phenyl-hexyl phases offer different selectivity through pi-pi interactions, which can also improve peak shape and resolution.[9]
-
Recommended Starting Protocol (HPLC/UPLC)
This protocol is a robust starting point based on the principles outlined in this guide and methods found in scientific literature.[5] It is designed to be a solid foundation for further optimization.
| Parameter | Recommendation | Rationale & Comments |
| Column | High-Purity, End-Capped C18, 100 x 2.1 mm, 1.8 µm (for UPLC) or 150 x 4.6 mm, 3.5 µm (for HPLC) | Provides high efficiency and minimizes silanol interactions. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, adjust pH to 3.0 with Formic Acid | Low pH protonates analytes and silanols for good peak shape. Volatile buffer, suitable for LC-MS. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good selectivity for these compounds. |
| Gradient | 30% to 55% B over 10 minutes | A starting point. Adjust the range and slope to optimize resolution and run time. |
| Flow Rate | 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID) | Adjust for optimal efficiency and system pressure. |
| Column Temperature | 35 °C | Elevated temperature can improve efficiency by reducing mobile phase viscosity.[8][10] |
| Detection (UV) | 290 nm | Sildenafil and its metabolite have a strong chromophore with high absorbance at this wavelength. |
| Injection Volume | 1-5 µL | Keep volume low to prevent band broadening. Dissolve sample in mobile phase whenever possible.[11] |
System Suitability Test (SST) Criteria:
Before analyzing samples, ensure your system meets these criteria using a reference standard mixture.
-
Resolution (Rs): Not less than 2.0 between Sildenafil and this compound. The USP monograph requires Rs ≥ 2.5 between sildenafil and sildenafil N-oxide.
-
Tailing Factor (Tf): Not more than 1.5 for each peak.
-
Relative Standard Deviation (RSD): Not more than 1.0% for peak area and retention time from six replicate injections.
References
-
Gummadi, S., et al. (2010). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Analytical Methods, 2(8), 1043-1049. Retrieved from [Link]
-
PharmaGuru. (2025). How To Improve Resolution In HPLC: 5 Simple Tips. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How To Improve Resolution In Liquid Chromatography? Retrieved from [Link]
-
ASCENT. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
UPLCS. (n.d.). How to Improve the Resolution Between Two Peaks in Liquid Chromatography. Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous determination of sildenafil and N-desmethyl sildenafil in human plasma by high-performance liquid chromatography method using electrochemical detection with application to a pharmacokinetic study. Retrieved from [Link]_
-
ResearchGate. (2010). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Retrieved from [Link]
-
USP. (2012). Sildenafil Citrate Monograph. Retrieved from [Link]
-
Phenomenex. (n.d.). Meeting and Surpassing System Suitability for USP Sildenafil Tablets Assay and Organic Impurities Using Kinetex® Core-Shell and Luna® Omega Columns. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2015). Stability indicating HPLC method for simultaneous quantification of sildenafil citrate and dapoxetine hydrochloride in Pharmaceutical products. Retrieved from [Link]
-
Oxford Academic. (2021). UPLC–MS/MS for the Simultaneous Determination of Sildenafil and N-Desmethyl Sildenafil. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Sildenafil. Retrieved from [Link]
-
Journal of Pharmaceutical Sciences. (2003). Physicochemical Properties of Sildenafil Citrate (Viagra) and Sildenafil Base. Retrieved from [Link]
-
PubMed. (2003). Physicochemical properties of sildenafil citrate (Viagra) and sildenafil base. Retrieved from [Link]
-
NIH. (n.d.). Preparation and physicochemical characterization of sildenafil cocrystals. Retrieved from [Link]
Sources
- 1. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation and physicochemical characterization of sildenafil cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. m.youtube.com [m.youtube.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Chromatographic Co-elution of Pyrazole N-Demethyl Sildenafil
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies for a common and challenging issue in the analysis of sildenafil: the co-elution of the Pyrazole N-demethyl sildenafil impurity with the active pharmaceutical ingredient (API) or other related substances. Our goal is to equip you with the scientific rationale and practical protocols to achieve robust and accurate separation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What exactly is this compound and why is its separation critical?
Answer: this compound is a process-related impurity and potential metabolite of sildenafil.[1] Its chemical structure is nearly identical to the sildenafil molecule, with one key difference: the methyl group on the nitrogen atom of the pyrazole ring is absent.
-
Sildenafil: 1-[[3-(6,7-dihydro-1-methyl -7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine.
-
This compound: 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-propyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one.[2]
This seemingly minor structural change makes this compound slightly more polar than the parent drug due to the presence of a hydrogen-bonding N-H group. In pharmaceutical analysis, regulatory bodies require the accurate quantitation of all impurities above a certain threshold (typically 0.10%). Co-elution prevents this, leading to inaccurate reporting, potential out-of-specification (OOS) results, and compromised batch release decisions.
Q2: What are the primary causes of co-elution involving this compound?
Answer: Co-elution in this context is almost always a result of insufficient chromatographic selectivity. Because of the high structural similarity between this compound, sildenafil itself, and other impurities like sildenafil N-oxide, their physicochemical properties (hydrophobicity, pKa, etc.) are very close. A standard reversed-phase HPLC method may not provide enough differential interaction with the stationary phase to resolve them. The problem is often rooted in a method that is not fully optimized for these specific "critical pairs."
Q3: I suspect co-elution, but my chromatogram shows a single, symmetrical peak. How can I confirm my suspicion?
Answer: This is a common and dangerous scenario. Visual inspection of a peak is not sufficient to confirm its purity. The two most reliable methods for confirming co-elution are:
-
Peak Purity Analysis with a Photodiode Array (PDA/DAD) Detector: A PDA detector acquires spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one component. Most modern chromatography data systems (CDS) have built-in algorithms to calculate a "purity angle" or similar metric to flag spectrally inhomogeneous peaks.
-
High-Resolution Mass Spectrometry (LC-MS): This is the definitive technique. By analyzing the mass-to-charge ratio (m/z) of the ions eluting across the peak, you can determine if more than one compound is present. For example, sildenafil (C22H30N6O4S, MW ~474.58) and this compound (C21H28N6O4S, MW ~460.55) have different molecular weights and can be easily distinguished by a mass spectrometer.[2]
Section 2: The Troubleshooting Workflow: A Systematic Approach to Resolving Co-elution
When faced with co-elution, avoid making random, arbitrary changes to your method. A systematic approach is faster and more effective. The following workflow is designed to logically diagnose and solve the separation challenge.
Caption: A logical workflow for troubleshooting co-elution issues.
Step 1: Mobile Phase Selectivity Optimization
The mobile phase is the most powerful tool for manipulating selectivity in reversed-phase HPLC.
Protocol 1: pH Scouting
-
Causality: Sildenafil and its impurities are basic compounds.[3] Altering the mobile phase pH changes their ionization state, which dramatically affects their retention and selectivity on a C18 column. The USP method for sildenafil citrate specifies a mobile phase pH of 3.0, which ensures these basic compounds are fully protonated. Exploring a range of pH values can often "pull apart" co-eluting peaks.
-
Methodology:
-
Prepare three mobile phases using the same organic modifier and buffer system, but adjust the aqueous component to pH 3.0, 4.5, and 7.0.
-
Use a high-purity buffer (e.g., phosphate or formate) suitable for the desired pH range.
-
Inject your sample (a mix of sildenafil and its impurities is ideal) onto your C18 column using each mobile phase.
-
Maintain a consistent column temperature and gradient profile for all runs.
-
Evaluate the resolution (Rs) between this compound and the adjacent peaks for each condition.
-
Protocol 2: Organic Modifier Screening
-
Causality: Acetonitrile (ACN) and Methanol (MeOH) offer different selectivities. ACN is an aprotic solvent, while MeOH is a protic solvent capable of hydrogen bonding. The N-H group on this compound can interact differently with MeOH compared to ACN, potentially leading to a significant change in elution order or spacing.
-
Methodology:
-
Using the optimal pH determined from Protocol 1, prepare two mobile phases.
-
Mobile Phase A: Aqueous buffer. Mobile Phase B: Acetonitrile.
-
Mobile Phase A: Aqueous buffer. Mobile Phase B: Methanol.
-
Run identical gradients with both solvent systems.
-
Compare the chromatograms. Look for changes in selectivity and resolution.
-
| Parameter | Condition 1 (pH 3.0, ACN) | Condition 2 (pH 7.0, ACN) | Condition 3 (pH 3.0, MeOH) |
| Analyte 1 (Impurity X) | RT: 8.2 min | RT: 7.5 min | RT: 9.1 min |
| Analyte 2 (this compound) | RT: 8.4 min | RT: 7.8 min | RT: 9.7 min |
| Resolution (Rs) | 1.1 (Failure) | 1.3 (Marginal) | 2.5 (Success) |
| Caption: Hypothetical data showing the impact of mobile phase changes on resolution. |
Step 2: Stationary Phase Selectivity Screening
If mobile phase optimization is insufficient, the stationary phase is the next logical variable to change.
-
Causality: Not all C18 columns are the same. However, for a more profound change in selectivity, switching to a different stationary phase chemistry is highly effective. Different phases provide alternative separation mechanisms beyond simple hydrophobicity.
-
Recommendations:
| Stationary Phase | Primary Separation Mechanism | Best For Resolving... |
| Standard C18 | Hydrophobic interactions | General-purpose separation of non-polar to moderately polar compounds. |
| Phenyl-Hexyl | Hydrophobic & π-π interactions | Aromatic compounds. Sildenafil and its impurities contain multiple aromatic rings, making this a strong choice. |
| Cyano (CN) | Dipole-dipole & weak hydrophobic interactions | Compounds with polar functional groups, offering a truly orthogonal selectivity compared to C18. |
Step 3: Gradient Profile Adjustment
-
Causality: The steepness of a gradient affects the resolution of closely eluting peaks. A steeper gradient pushes peaks through the column faster, often merging them. A shallower gradient gives the analytes more time to interact with the stationary phase, improving separation.
-
Methodology:
-
Identify the time window in your chromatogram where the co-eluting pair elutes.
-
Modify your gradient program to be less steep (i.e., a smaller %B change per minute) within that specific window.
-
For example, if a gradient from 10% to 70% B in 15 minutes (4%/min) shows poor resolution, try a segmented gradient that slows to 1%/min around the critical elution time.
-
Caption: A shallower gradient increases residence time, improving resolution.
References
-
Kumar, A. P., Ganesh, V. R. L., Prasad, K. H., Hariharakrishnan, V. S., Dubey, P. K., & Rao, B. V. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry, 23(3), 1219-1222. [Link]
-
Nagaraju, V., Sreenath, D., Rao, J. T., & Rao, R. N. (2003). Separation and Determination of Synthetic Impurities of Sildenafil (Viagra) by Reversed-Phase High-Performance Liquid Chromatography. Analytical Sciences, 19(7), 1007-1010. [Link]
-
Daraghmeh, N., Al-Omari, M., Badwan, A. A., & Jaber, A. M. (2001). Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 483-492. [Link]
-
Reddy, B. M., & Reddy, K. R. (2013). HPLC determination of Sildenafil Tartrate and its related Substances along with some Supportive Studies using MS, XRD and NMR. International Journal of Pharmaceutical and Chemical Sciences, 2(4), 1835-1845. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135543792, this compound. [Link]
-
Segall, A. I., Vitale, M. F., Perez, V. L., Palacios, M. L., & Pizzorno, M. T. (2004). Reversed-phase HPLC determination of sildenafil citrate in the presence of its oxidative-induced degradation products. Journal of Liquid Chromatography & Related Technologies, 27(13), 2107-2118. [Link]
Sources
Mass spectrometry signal suppression of "Pyrazole N-Demethyl Sildenafil"
Welcome to the Technical Support Center for the bioanalysis of Pyrazole N-Demethyl Sildenafil. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the quantitative analysis of this compound using liquid chromatography-mass spectrometry (LC-MS). Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter, ensuring the integrity and accuracy of your experimental results.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the analysis of this compound.
Q1: What are the typical mass spectrometry parameters for this compound?
A1: this compound, with a molecular weight of approximately 460.55 g/mol [1][2], is readily ionizable by electrospray ionization (ESI) in positive mode. Given its structure, which is similar to sildenafil, you can expect to see a strong protonated molecule [M+H]⁺ at m/z 461.2. For tandem mass spectrometry (MS/MS), characteristic product ions would be generated from the fragmentation of the piperazine and pyrazolopyrimidine rings. While specific fragmentation data for this exact molecule is not widely published, based on sildenafil fragmentation patterns, you can anticipate product ions around m/z 283, resulting from the cleavage of the sulfonylpiperazine moiety[3][4].
Q2: I am not seeing any signal for my analyte. What are the first things I should check?
A2: A complete loss of signal can be alarming but is often due to a singular issue[5]. Before delving into complex troubleshooting, perform these initial checks:
-
System Suitability: Inject a known standard solution directly into the mass spectrometer to confirm the instrument is functioning correctly.
-
LC-MS Connection: Ensure all fittings between the LC and the MS are secure and there are no leaks.
-
Analyte Stability: Confirm the stability of this compound in your sample and solvent.
-
Ion Source: Check for a stable spray from the ESI probe[5]. An inconsistent or absent spray can be caused by clogs or incorrect source settings.
Q3: Why is my signal intensity for this compound highly variable between samples?
A3: High variability, particularly in biological matrices, is a classic symptom of matrix effects[6][7][8]. Matrix effects occur when co-eluting endogenous or exogenous compounds interfere with the ionization of your analyte, causing either ion suppression or enhancement[9][10]. This phenomenon is a major concern in LC-MS bioanalysis and can significantly impact the accuracy and reproducibility of your results[6][7][10]. The most common culprits are phospholipids from plasma or serum samples[11].
Q4: What is the best sample preparation technique to minimize signal suppression?
A4: The choice of sample preparation is critical. While protein precipitation (PPT) is simple, it is often the least effective at removing interfering matrix components, leading to significant ion suppression[11][12][13]. For cleaner extracts and reduced matrix effects, consider:
-
Liquid-Liquid Extraction (LLE): Effective at removing polar interferences.
-
Solid-Phase Extraction (SPE): Highly versatile and effective for removing a wide range of interferences. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing phospholipids[11][13].
II. Troubleshooting Guide: Signal Suppression
This section provides a detailed, step-by-step approach to diagnosing and mitigating signal suppression for this compound.
Issue 1: Low or No Analyte Signal
A weak or absent signal for this compound can stem from several factors, ranging from instrument setup to sample-specific issues.
Potential Causes & Solutions:
-
Suboptimal Mass Spectrometry Parameters: The instrument may not be properly tuned for your analyte.
-
Action: Perform a full optimization of the MS parameters. Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor ion, product ions, collision energy, and other source parameters.
-
-
Poor Chromatographic Peak Shape: Broad or tailing peaks can lead to a lower signal-to-noise ratio.
-
Significant Ion Suppression: This is the most common cause of low signal in bioanalytical assays[9].
-
Action: Systematically diagnose and mitigate matrix effects as detailed in the following sections.
-
Diagnosing Ion Suppression: The Post-Column Infusion Experiment
To determine if and where ion suppression is occurring in your chromatogram, a post-column infusion experiment is invaluable[17][18][19].
Experimental Protocol: Post-Column Infusion
-
System Setup:
-
Connect the outlet of your LC column to one inlet of a T-union.
-
Connect a syringe pump to the other inlet of the T-union.
-
Connect the outlet of the T-union to the mass spectrometer's ion source.
Diagram 1: Post-column infusion setup. -
-
Analyte Infusion:
-
Fill the syringe with a standard solution of this compound at a concentration that provides a stable and moderate signal.
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Infuse the solution into the MS and monitor the signal for your analyte. You should observe a stable, elevated baseline.
-
-
Injection of Blank Matrix:
-
Once a stable baseline is achieved, inject a blank matrix extract (prepared using your current sample preparation method) onto the LC column and begin the chromatographic run.
-
Any dip or suppression in the stable baseline indicates a region where co-eluting matrix components are causing ion suppression[17][18].
Diagram 2: Identifying ion suppression zones. -
Mitigating Ion Suppression
Once ion suppression is confirmed, the following strategies can be employed to mitigate its effects.
Strategy 1: Enhance Sample Preparation
The goal is to remove the interfering matrix components before analysis[9].
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect Reduction (%) | Key Considerations |
| Protein Precipitation (PPT) | 85-100% | < 50% | Simple and fast, but often leaves significant phospholipids and other interferences[11][13]. |
| Liquid-Liquid Extraction (LLE) | 70-90% | 60-80% | Good for removing polar interferences but can be labor-intensive[17]. |
| Solid-Phase Extraction (SPE) | 80-95% | > 80% | Highly effective and versatile. Requires method development but offers the cleanest extracts[17]. |
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction. Note: Values are typical and can vary.
Recommended Protocol: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated plasma or serum sample.
-
Washing: Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Elution: Elute this compound with an appropriate solvent mixture (e.g., methanol with a small percentage of formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
Strategy 2: Optimize Chromatographic Separation
If interfering compounds cannot be completely removed, chromatographic separation can be optimized to move the analyte peak away from the ion suppression zones[9].
-
Action:
-
Identify the retention time of the ion suppression zone from the post-column infusion experiment.
-
Modify the LC gradient to shift the elution of this compound to a "cleaner" region of the chromatogram. This can be achieved by altering the initial mobile phase composition, the gradient slope, or the final hold time.
-
Consider using a different column chemistry, such as a biphenyl or pentafluorophenyl (PFP) column, which can offer different selectivity for both the analyte and matrix components.
-
Strategy 3: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS)
A SIL-IS is the gold standard for compensating for matrix effects[9]. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement. Therefore, the ratio of the analyte to the SIL-IS will remain constant, allowing for accurate quantification.
-
Action:
-
Synthesize or purchase a stable isotope-labeled version of this compound (e.g., with deuterium or ¹³C labels). A deuterated version (this compound-d3) is commercially available.
-
Spike the SIL-IS into all samples, standards, and quality controls at a fixed concentration early in the sample preparation process.
-
Sources
- 1. This compound | C21H28N6O4S | CID 135543792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 139755-95-6 [amp.chemicalbook.com]
- 3. Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 139755-95-6 [amp.chemicalbook.com]
- 6. eijppr.com [eijppr.com]
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- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. tandfonline.com [tandfonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
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- 13. researchgate.net [researchgate.net]
- 14. LC-MS/MS method development and validation for novel targeted anticancer therapies adagrasib, capmatinib, ensartinib, entrectinib, larotrectinib, lorlatinib, pralsetinib, selpercatinib and sotorasib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of an LC-MSMS method for the quantitation of pacritinib; application of kinetics in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers Publishing Partnerships | Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies [frontierspartnerships.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Optimization for Sildenafil and its Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of sildenafil and its process-related impurity, Pyrazole N-Demethyl Sildenafil.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of sildenafil and this compound.
| Problem | Possible Causes | Solutions |
| Poor Resolution Between Sildenafil and this compound | 1. Inappropriate mobile phase composition. 2. Incorrect pH of the mobile phase buffer. 3. Column degradation or contamination. 4. Flow rate is too high. | 1. Optimize the mobile phase ratio. For C18 columns, adjusting the proportion of organic solvents like acetonitrile and methanol can significantly impact resolution.[1][2] 2. The pH of the buffer is critical. A pH of around 3.0 is often used to ensure good peak shape and resolution for sildenafil and its impurities. 3. Flush the column with a strong solvent or replace it if performance does not improve.[3][4] 4. Reduce the flow rate to allow for better equilibration and separation. A common flow rate is 1.0 mL/min.[1] |
| Peak Tailing for Sildenafil or this compound Peaks | 1. Presence of active sites on the stationary phase. 2. Sample overload. 3. Inappropriate mobile phase pH. | 1. Use a mobile phase additive like triethylamine (TEA) to mask silanol groups on the column. 2. Reduce the injection volume or the concentration of the sample.[3] 3. Adjust the mobile phase pH to ensure the analytes are in a single ionic form. A pH of 3.0 is a good starting point. |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation. 2. Column temperature fluctuations. 3. Pump malfunction or leaks. | 1. Ensure the mobile phase is prepared fresh daily and is adequately degassed.[5] 2. Use a column oven to maintain a consistent temperature.[3] 3. Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.[3][5] |
| Ghost Peaks in the Chromatogram | 1. Contaminated mobile phase or diluent. 2. Carryover from previous injections. | 1. Use high-purity HPLC-grade solvents and freshly prepared mobile phase.[5] 2. Implement a robust needle wash protocol and, if necessary, inject a blank run between samples.[6] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase composition for separating Sildenafil and this compound?
A good starting point for a reversed-phase C18 column is a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. A common mobile phase is a mixture of a phosphate or ammonium acetate buffer (pH 3.0) and acetonitrile or methanol.[2][7] A gradient elution may be necessary to achieve optimal separation.
Q2: How does pH affect the separation of Sildenafil and this compound?
Sildenafil and its analogs are basic compounds.[8] The pH of the mobile phase will affect their ionization state and, consequently, their retention on a reversed-phase column. At a lower pH (around 3.0), these compounds will be protonated, which can lead to better peak shape and retention. It is crucial to control the pH to ensure consistent and reproducible separation.
Q3: What type of HPLC column is most suitable for this separation?
A reversed-phase C18 column is the most commonly used and is a good choice for separating Sildenafil and its impurities.[1][2][7] Columns with a particle size of 5 µm or smaller can provide higher efficiency and better resolution.
Q4: What detection wavelength should be used?
Sildenafil and its related compounds have significant UV absorbance. A detection wavelength of around 230 nm or 290 nm is commonly used for their analysis.[1]
Q5: How can I confirm the identity of the this compound peak?
The most definitive way to confirm the peak identity is by using a mass spectrometer (LC-MS) or by injecting a certified reference standard of this compound.[9]
Experimental Protocol: Baseline Separation of Sildenafil and this compound
This protocol provides a starting point for developing a robust separation method.
1. Materials and Reagents:
-
Sildenafil Citrate Reference Standard
-
This compound Reference Standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Potassium dihydrogen phosphate
-
Phosphoric acid
-
High-purity water
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Prepare a stock solution of Sildenafil Citrate and this compound in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Further dilute the stock solution to an appropriate concentration for analysis.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor resolution between Sildenafil and this compound.
Caption: Troubleshooting workflow for poor resolution.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight |
| Sildenafil | C22H30N6O4S | 474.58 |
| This compound | C21H28N6O4S | 460.55[10][11] |
References
- Kumar, A. P., Ganesh, V. R. L., Prasad, K. H., Hariharakrishnan, V. S., Dubey, P. K., & Rao, B. V. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry, 23(3), 1219–1222. (URL not available)
- Reddy, B. M., Reddy, G. V., & Reddy, P. M. (2012). HPLC determination of Sildenafil Tartrate and its related Substances along with some Supportive Studies using MS, XRD and NMR. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1143-1154. (URL not available)
-
Daraghmeh, N., Al-Omari, M., Badwan, A. A., & Jaber, A. M. Y. (2002). Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1091–1099. [Link]
-
Nagaraju, V., Sreenath, D., Rao, J. T., & Nageswara Rao, R. (2003). Separation and Determination of Synthetic Impurities of Sildenafil (Viagra) by Reversed-Phase High-Performance Liquid Chromatography. Analytical Sciences, 19(7), 1007–1010. [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]
- Baranowska, I., & Wilczek, A. (2009). Simultaneous Determination of Sildenafil, Its N-Desmethyl Active Metabolite and Other Drugs in Human Urine by Gradient RP–HPLC. Chromatographia, 69(3-4), 241–247. (URL not available)
-
Phenomenex. (n.d.). LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column and Luna. [Link]
- Chattopadhyaya, I., & Malhotra, E. (2011). Troubleshooting in High Performance Liquid Chromatography.
-
International Journal of Novel Research and Development. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]
-
ResearchGate. (n.d.). The influence of initial composition of mobile phase and following...[Link]
-
Semantic Scholar. (n.d.). Simultaneous determination of sildenafil, its N-desmethyl metabolite and other drugs in human urine by gradient RP-HPLC method. [Link]
-
Papageorgiou, E. G., Bikiaris, D. N., & Lambropoulou, D. A. (2022). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals, 15(3), 353. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Sildenafil. [Link]
-
Sharma, K., & Sharma, M. (2014). Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies. Journal of Pharmaceutical Analysis, 4(5), 357–361. [Link]
-
P, S., KV, S., M, S., & S, K. (2014). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Analytical Methods, 6(12), 4353-4360. [Link]
-
Al-Ghazawi, M., Tutunji, M., & Aburuz, S. (2007). Simultaneous determination of sildenafil and N-desmethyl sildenafil in human plasma by high-performance liquid chromatography method using electrochemical detection with application to a pharmacokinetic study. Journal of pharmaceutical and biomedical analysis, 43(2), 613–618. [Link]
-
Alentris Research Pvt. Ltd. (n.d.). This compound. [Link]
Sources
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- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. HPLC故障排除指南 [sigmaaldrich.com]
- 6. ijnrd.org [ijnrd.org]
- 7. Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. rjptonline.org [rjptonline.org]
- 10. alentris.org [alentris.org]
- 11. This compound | CAS No: 139755-95-6 [aquigenbio.com]
Technical Support Center: Analysis of Pyrazole N-Demethyl Sildenafil
Welcome to the technical support center for the analysis of Pyrazole N-Demethyl Sildenafil. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the sample preparation of this specific sildenafil analog. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.
Introduction to this compound
This compound is a structural analog and potential metabolite of Sildenafil, the active ingredient in Viagra®.[1][2][3] Like sildenafil and its major metabolite, N-desmethyl sildenafil, this compound is often analyzed in complex biological matrices such as plasma, urine, and tissue homogenates.[4][5] Accurate quantification is crucial for pharmacokinetic studies, metabolism research, and in the detection of adulterated supplements.[4][5]
The primary challenges in its analysis stem from the complexity of the sample matrix, the need for high sensitivity for trace-level detection, and the inherent chemical properties of the molecule that can affect its stability and recovery during extraction.[4][5][6]
Troubleshooting Guide: Sample Preparation
This section addresses specific issues that may arise during the sample preparation of this compound and provides actionable solutions based on established analytical principles.
Issue 1: Low Analyte Recovery
Symptom: The measured concentration of this compound is consistently lower than expected, or the recovery percentage from a spiked sample is below an acceptable range (typically <85%).
Potential Causes & Solutions:
-
Suboptimal Extraction pH: The efficiency of both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) is highly dependent on the pH of the sample. This compound, being a basic compound, requires an alkaline pH to be in its neutral, more organic-soluble form for efficient extraction.
-
Inappropriate LLE Solvent System: The choice of organic solvent in LLE is critical for partitioning the analyte from the aqueous matrix.
-
Recommendation: A mixture of solvents can be more effective than a single solvent. A commonly used system for sildenafil and its metabolites is a combination of chloroform, 2-propanol, and n-heptane (e.g., in a 25:10:65 v/v ratio).[7][8] This combination provides the appropriate polarity to efficiently extract the analyte.
-
-
Inefficient Elution in SPE: The elution solvent in SPE may not be strong enough to desorb the analyte from the sorbent.
-
Recommendation: For reverse-phase SPE, a common elution solvent is acetonitrile or methanol.[9] If recovery is low, consider increasing the organic content of the elution solvent or adding a small amount of a modifier (e.g., ammonia or formic acid, depending on the sorbent and analyte charge state) to disrupt the interaction between the analyte and the sorbent.
-
Issue 2: High Matrix Effects & Ion Suppression in LC-MS
Symptom: Inconsistent and suppressed signal intensity of the analyte when analyzing different lots of biological samples, leading to poor reproducibility. This is a common issue in complex matrices like plasma and urine.[4]
Potential Causes & Solutions:
-
Insufficient Sample Cleanup: Protein precipitation (PP) alone is often insufficient for removing all matrix interferences, especially phospholipids, which are a major cause of ion suppression.[6]
-
Recommendation: While PP is a simple first step, it should ideally be followed by a more selective technique like LLE or SPE for cleaner extracts.[6]
-
-
Co-elution of Interfering Substances: Endogenous components of the matrix may have similar retention times to this compound and co-elute, interfering with its ionization.
-
Recommendation:
-
Optimize Chromatographic Separation: Adjust the mobile phase gradient and/or the stationary phase of the HPLC column to better resolve the analyte from matrix components.
-
Employ a More Rigorous Extraction: SPE is generally superior to LLE in removing a wider range of interferences.[10] Consider using a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange retention mechanisms for enhanced selectivity.
-
-
Issue 3: Analyte Instability
Symptom: Degradation of this compound is observed during sample storage or processing, leading to inaccurate quantification.
Potential Causes & Solutions:
-
pH and Temperature Effects: Sildenafil and its analogs can be susceptible to degradation under harsh pH and temperature conditions.[11][12]
-
Recommendation: Avoid prolonged exposure to strong acids or bases and high temperatures during sample preparation.[11] When evaporating organic solvents, use a gentle stream of nitrogen at a moderate temperature (e.g., 40°C).[10] Store samples and extracts at low temperatures (e.g., 4°C for short-term and -20°C or lower for long-term storage).[10]
-
-
Photodegradation: Some sildenafil-related compounds have shown susceptibility to degradation upon exposure to light.[13]
-
Recommendation: Protect samples from direct light by using amber vials or by working in a dimly lit environment, especially if samples are to be stored for an extended period.
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for sample preparation of this compound in plasma?
For initial method development, Solid-Phase Extraction (SPE) is highly recommended. It generally provides cleaner extracts and higher recovery compared to LLE and PP.[10] A polymeric reversed-phase sorbent is a good starting point.
Q2: How do I choose between LLE and SPE?
The choice depends on the specific requirements of your assay:
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Moderate | High to Very High |
| Cleanliness of Extract | Good | Excellent |
| Solvent Consumption | High | Low |
| Potential for Automation | Limited | High |
| Throughput | Lower | Higher (especially with 96-well plates) |
| Method Development | Can be faster for initial trials | Can be more complex, but offers more control |
Q3: My samples are in urine. Do I need to perform hydrolysis before extraction?
Sildenafil and its metabolites can be excreted as glucuronide conjugates.[4] To measure the total concentration (conjugated and unconjugated), an enzymatic hydrolysis step (using β-glucuronidase) prior to extraction is necessary. If you are only interested in the free (unconjugated) form, you can proceed directly to extraction.
Q4: What are the key parameters to optimize in an SPE method?
The critical steps to optimize for a robust SPE method are:
-
Conditioning: Ensures the sorbent is properly solvated.
-
Loading: The pH and composition of the sample matrix are crucial for analyte retention.
-
Washing: Removes interferences without eluting the analyte.
-
Elution: The solvent should be strong enough to elute the analyte completely in a small volume.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
-
To 1 mL of plasma sample, add an internal standard.
-
Add 100 µL of 1M sodium hydroxide to adjust the pH to ~9.5. Vortex briefly.
-
Add 5 mL of extraction solvent (e.g., chloroform/2-propanol/n-heptane at 25:10:65, v/v).[7][8]
-
Agitate for 10 minutes (e.g., on a rotary mixer).
-
Centrifuge at 3500 x g for 10 minutes to separate the layers.[7][8]
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of mobile phase for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) from Urine (for total concentration)
-
To 1 mL of urine, add an internal standard and 50 µL of β-glucuronidase enzyme solution.
-
Incubate at 37°C for 2-4 hours to hydrolyze the glucuronide conjugates.
-
Stop the reaction by adding 1 mL of cold acetonitrile. Centrifuge to precipitate proteins.
-
Take the supernatant and dilute with 4 mL of 0.1 M phosphate buffer (pH 6.0).[10]
-
Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 2 mL of methanol, followed by 3 mL of 0.1 M phosphate buffer (pH 6.0).[10]
-
Load the prepared sample onto the cartridge.
-
Wash the cartridge with 2 mL of water, followed by 2 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 2 mL of acetonitrile.[9]
-
Evaporate the eluate to dryness and reconstitute as in the LLE protocol.
References
- Daraghmeh, N., Al-Omari, M., Sara, Z., & Badwan, A. (2026). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. [Source not further specified]
-
Tracqui, A., Ludes, B., & Kintz, P. (2003). HPLC-MS for the determination of sildenafil citrate (Viagra) in biological fluids. Application to the salivary excretion of sildenafil after oral intake. Journal of analytical toxicology, 27(2), 88–94. [Link]
- Yesil Science. (2026). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Yesil Science.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Lewis, R. J., Johnson, R. D., & Blank, C. L. (n.d.). A Novel Method for the Determination of Sildenafil (Viagra®) And Its Metabolite (UK-103320) in Postmortem Specimens. ROSA P.
- ResearchGate. (2025). HPLC-MS for the Determination of Sildenafil Citrate (Viagra(R)) in Biological Fluids. Application to the Salivary Excretion of Sildenafil after Oral Intake.
- Figshare. (2026). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Figshare.
- Daraghmeh, N., Al-Omari, M., Sara, Z., & Badwan, A. (2026). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. PubMed.
-
Zou, H., Liu, Y., & Li, H. (2006). Solid phase extraction and liquid chromatographic determination of sildenafil and N-demethylsildenafil in rat serum with basic mobile phase. Journal of pharmaceutical and biomedical analysis, 40(4), 952–957. [Link]
- Clinivex. (n.d.). Pyrazole N-Desmethyl Sildenafil. Clinivex.
- Nageswari, A., Surya Prakash Rao, P., Gowri Sankar Rao, B., Satyanarayana, B., Saravanan, M., Ranga Reddy, V., & Mukkanti, K. (2011).
- Kiatrungrit, K., & Srichairat, S. (n.d.).
- Medarde, M., & Peláez-Lamamié de Clairac, R. (2022). Identification of phototransformation products of sildenafil (Viagra)
Sources
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- 2. theclinivex.com [theclinivex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. yesilscience.com [yesilscience.com]
- 6. Item - A Critical Review of Analytical Methods for Sildenafil and Its Metabolites - figshare - Figshare [figshare.com]
- 7. HPLC-MS for the determination of sildenafil citrate (Viagra) in biological fluids. Application to the salivary excretion of sildenafil after oral intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solid phase extraction and liquid chromatographic determination of sildenafil and N-demethylsildenafil in rat serum with basic mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 11. tsijournals.com [tsijournals.com]
- 12. thaiscience.info [thaiscience.info]
- 13. Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of "Pyrazole N-Demethyl Sildenafil" during analysis
Welcome to the technical support guide for the analysis of Pyrazole N-Demethyl Sildenafil, more commonly known as N-Desmethyl Sildenafil. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help researchers, analytical chemists, and drug development professionals prevent degradation and ensure accurate quantification of this active metabolite.
Introduction to N-Desmethyl Sildenafil
N-Desmethyl Sildenafil (UK-103,320) is the primary and pharmacologically active metabolite of Sildenafil.[1] Its accurate quantification is critical for pharmacokinetic, bioequivalence, and stability studies. However, like its parent compound, N-Desmethyl Sildenafil is susceptible to degradation under various conditions, which can compromise analytical results. This guide is designed to address these stability challenges head-on.
Part 1: Frequently Asked Questions (FAQs) on Analyte Stability
This section addresses the most common initial questions regarding the stability and handling of N-Desmethyl Sildenafil.
Q1: What is "this compound"?
This is a chemical name for N-Desmethyl Sildenafil, the main active metabolite of Sildenafil. The name refers to the core chemical structure, a pyrazolo[4,3-d]pyrimidin-7-one ring, and the N-demethylation at the piperazine ring.[2] For clarity, this guide will use the common name, N-Desmethyl Sildenafil.
Q2: What are the primary degradation pathways for N-Desmethyl Sildenafil?
N-Desmethyl Sildenafil is primarily susceptible to degradation through three main pathways:
-
Oxidative Degradation: The molecule is highly sensitive to oxidizing agents. Studies show complete degradation in the presence of hydrogen peroxide (H₂O₂).[3][4]
-
Hydrolytic Degradation: The compound shows partial degradation under both strong acidic (e.g., 1N HCl) and strong alkaline (e.g., 1N NaOH) conditions.[3][4] The sulfonamide group is a key site for hydrolysis.[5]
-
Photodegradation: Exposure to simulated sunlight or UV light can cause significant degradation.[5][6] The piperazine ring is particularly prone to photodegradation, leading to a series of breakdown products.[5]
Q3: Is N-Desmethyl Sildenafil sensitive to temperature?
In the solid state, the parent compound Sildenafil is generally stable against thermal stress (e.g., 105-120°C for 48 hours).[3][4] While specific data for the metabolite is less common, it is expected to have similar thermal stability in solid form. However, in solution, temperature can accelerate hydrolytic and oxidative degradation, especially under non-optimal pH conditions. For this reason, storing stock solutions and prepared samples at low temperatures (2-8°C or frozen) is crucial.[7]
Q4: How should I store stock solutions and prepared samples to ensure stability?
Based on established stability studies for Sildenafil and its metabolite, the following storage conditions are recommended:
-
Stock Solutions: Prepare in a suitable solvent (e.g., methanol or acetonitrile), aliquot into amber vials to prevent photodegradation, and store at -20°C or below for long-term use.
-
Plasma/Biological Samples: Processed samples (e.g., after protein precipitation or solid-phase extraction) should be analyzed promptly. If storage is necessary, keep them at 4°C for short-term stability (up to 24 hours) or frozen (-20°C or -80°C) for longer periods.[8][9] Stability through multiple freeze-thaw cycles has been demonstrated in validated methods, but minimizing these cycles is best practice.[8]
Part 2: Troubleshooting Guide for Analytical Issues
This guide provides solutions to specific problems encountered during the chromatographic analysis of N-Desmethyl Sildenafil.
| Problem Encountered | Plausible Scientific Cause(s) | Recommended Solution(s) |
| Loss of Analyte Signal / Low Recovery | 1. On-Column Degradation: Mobile phase pH is unsuitable, promoting acid/base hydrolysis. 2. Oxidative Degradation: Dissolved oxygen in the mobile phase or reactive species from the sample matrix. 3. Adsorption: Analyte is adsorbing to active sites on the column (silanols) or within the HPLC/UPLC system. | 1. Adjust Mobile Phase pH: Maintain a pH between 3.0 and 7.0. A slightly acidic pH (e.g., 3.0, adjusted with formic or orthophosphoric acid) often provides good peak shape and stability.[10][11][12] 2. Degas Mobile Phase: Ensure thorough degassing of the mobile phase using sonication or an in-line degasser. If matrix-induced oxidation is suspected, consider adding a small amount of antioxidant to the sample, if compatible with the method. 3. Use End-Capped Columns & Additives: Employ a high-quality, end-capped C18 or Biphenyl column.[13] Adding a silanol-masking agent like triethylamine (TEA) to the mobile phase can reduce peak tailing and adsorption.[10][12] |
| Appearance of Extra Peaks (Degradants) | 1. Photodegradation: Sample exposure to UV light from sunlight or laboratory lighting. 2. Hydrolysis During Sample Prep: Prolonged exposure to highly acidic or basic conditions during extraction or processing. 3. In-Source Fragmentation (LC-MS): High source temperature or voltage causing the molecule to fragment before detection. | 1. Protect from Light: Use amber autosampler vials and cover the solvent reservoirs. Minimize sample exposure to ambient light. 2. Neutralize Promptly: If using acid or base for extraction, neutralize the sample as quickly as possible before injection. Keep samples on ice to slow reaction kinetics. 3. Optimize MS Source Conditions: Methodically reduce the source temperature, capillary voltage, and cone voltage to find the optimal balance between ionization efficiency and stability. |
| Poor Peak Shape (Tailing or Fronting) | 1. Silanol Interactions: The basic piperazine moiety can interact with acidic residual silanols on the silica-based column packing. 2. pH Mismatch: The pH of the sample diluent is significantly different from the mobile phase pH. 3. Column Overload: Injecting too high a concentration of the analyte. | 1. Optimize Mobile Phase: Use a mobile phase pH that ensures the analyte is in a consistent, single ionic state (e.g., pH 3.0). Adding a competitor base like TEA can significantly improve peak shape.[12] 2. Match Sample Diluent to Mobile Phase: Whenever possible, dissolve and dilute the final sample in the initial mobile phase composition. 3. Reduce Sample Concentration: Perform a linearity study to determine the optimal concentration range. Dilute the sample if necessary. |
Part 3: Key Experimental Protocols
These protocols provide a starting point for developing a robust analytical method. They are based on validated procedures found in the literature.
Protocol 1: Recommended HPLC-UV Method Parameters
This method is suitable for routine quantification in pharmaceutical dosage forms.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][14]
-
Mobile Phase: Prepare a buffered solution of 0.2 M ammonium acetate and acetonitrile in a 40:60 (v/v) ratio. Adjust the final pH to 7.0.[3][15] Alternative for better peak shape: 10 mM Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile (50:50 v/v).[11]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40°C.[13]
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.[3]
-
Protocol 2: High-Sensitivity LC-MS/MS Method Parameters
This method is ideal for quantifying low concentrations of N-Desmethyl Sildenafil in biological matrices like plasma.
-
Column: Kinetex 2.6 µm Biphenyl (50 x 2.1 mm) or a similar high-efficiency column.[13]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient Program: A gradient elution is typically required to separate the analyte from matrix components. An example could be: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.5 mL/min.[13]
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
MRM Transitions:
-
Sample Preparation (Plasma):
-
Protein Precipitation: Add 3 parts of cold acetonitrile to 1 part plasma. Vortex and centrifuge to pellet the proteins. Evaporate the supernatant and reconstitute in the mobile phase.
-
Liquid-Liquid Extraction: A validated method used liquid-liquid extraction for clean sample preparation.[8]
-
Internal Standard: Use a deuterated internal standard (e.g., N-desmethyl sildenafil-d8) for the most accurate quantification.[8]
-
Part 4: Visualization of Workflows and Degradation
Diagrams help visualize the key processes and relationships discussed in this guide.
Caption: Troubleshooting logic for common analytical issues.
References
-
Eichhorn, P., et al. (2012). Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight. Water Research, 46(13), 4247-4258. Available from: [Link]
-
Barzani, H. A. H., et al. (2026). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Yesil Science. Available from: [Link]
-
Phenomenex. (n.d.). LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column and Luna. Application Note. Available from: [Link]
-
Liew, K. B., et al. (2018). Analytical Validation of Sildenafil Citrate Inhaler Preparation. Thai Journal of Pharmaceutical Sciences. Available from: [Link]
-
GPnotebook. (n.d.). How Is Sildenafil Metabolised: Enzymes, Interactions and Clinical Implications. GPnotebook. Available from: [Link]
-
Rastogi, S. K., et al. (2012). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Analytical Methods, 4(9), 2847-2854. Available from: [Link]
-
Barzani, H. A. H., et al. (2025). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Critical Reviews in Analytical Chemistry. Available from: [Link]
-
Barzani, H. A. H., et al. (2025). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. PubMed. Available from: [Link]
-
Zhang, Y., et al. (2020). Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method. Biomedical Chromatography, 34(10), e4927. Available from: [Link]
-
Rao, D. S., & Rao, N. (2005). Separation and Determination of Synthetic Impurities of Sildenafil (Viagra) by Reversed-Phase High-Performance Liquid Chromatography. Analytical Sciences, 21(3), 325-328. Available from: [Link]
-
Calza, P., et al. (2014). Structure elucidation of phototransformation products of unapproved analogs of the erectile dysfunction drug sildenafil.... Journal of Mass Spectrometry. Available from: [Link]
-
Lewis, R. J., et al. (2002). A novel method for the determination of sildenafil (Viagra®) and its metabolite in postmortem specimens using LC/MS/MS and LC/MS/MS/MS. Journal of Analytical Toxicology, 26(1), 15-21. Available from: [Link]
-
Sharma, N., et al. (2012). RP-HPLC Method Development for Estimation of Sildenafil Citrate in Tablets and in Seminal Fluid. Semantic Scholar. Available from: [Link]
-
Barzani, H. A. H., et al. (2026). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. ResearchGate. Available from: [Link]
-
Hyland, R., et al. (1999). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. British Journal of Clinical Pharmacology, 47(3), 279-288. Available from: [Link]
-
Zhang, G., et al. (2011). Determination of Sildenafil in Human Blood and Confirmation of Its Metabolites in Urine. Chinese Journal of Pharmaceutical Analysis. Available from: [Link]
-
Kumar, A. P., et al. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry, 23(3), 1219-1222. Available from: [Link]
-
Reddy, B. M., & Reddy, B. S. (2018). An Improved RP-HPLC Method for the Quantitative Determination and Validation of Sildenafil Citrate in Bulk and Pharmaceutical Formulations. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Eichhorn, P., et al. (2012). Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight. ResearchGate. Available from: [Link]
-
Li, J., et al. (2021). A UPLC-MS/MS method for simultaneous quantification of sildenafil and N-desmethyl sildenafil applied in pharmacokinetic and bioequivalence studies in a Chinese population. International Journal of Clinical Pharmacology and Therapeutics, 59(2), 164-174. Available from: [Link]
-
Daraghmeh, N., et al. (2001). Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 483-492. Available from: [Link]
-
Reddy, B. P., & Reddy, K. R. (2014). HPLC determination of Sildenafil Tartrate and its related Substances along with some Supportive Studies using MS, XRD and NMR. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Wikipedia. (n.d.). Sildenafil. Wikipedia. Available from: [Link]
-
MDPI. (2022). Effects of WO3 Amount and Treatment Temperature on TiO2-ZrO2-WO3 Photocatalysts Used in the Solar Photocatalytic Oxidation of Sildenafil. MDPI. Available from: [Link]
-
Liew, K. B., et al. (2020). Physicochemical and Microbiological Stability of the Extemporaneous Sildenafil Citrate Oral Suspension. Pharmaceutics, 12(11), 1083. Available from: [Link]
-
Segall, A. I., et al. (2002). Reversed-phase HPLC determination of sildenafil citrate in the presence of its oxidative-induced degradation products. Journal of Liquid Chromatography & Related Technologies. Available from: [Link]
-
PubChem. (n.d.). Sildenafil. PubChem. Available from: [Link]
-
ResearchGate. (n.d.). of sildenafil and its metabolites. ResearchGate. Available from: [Link]
-
Sharma, N., et al. (2012). RP-HPLC Method Development for Estimation of Sildenafil Citrate in Tablets and in Seminal Fluid. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Reddy, B. P., et al. (2011). Validated LC method for sildenafil citrate related substances and its potential oxidative degradation product. Trade Science Inc. Available from: [Link]
-
DC Chemicals. (n.d.). Pyrazole N-Desmethyl sildenafil MSDS. DC Chemicals. Available from: [Link]
-
Tzou, M., et al. (2020). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceutics, 12(11), 1023. Available from: [Link]
-
Pharmaffiliates. (n.d.). This compound-d3. Pharmaffiliates. Available from: [Link]
-
Pulmonary Hypertension Association. (n.d.). Sildenafil (Revatio). Pulmonary Hypertension Association. Available from: [Link]
Sources
- 1. How Is Sildenafil Metabolised: Enzymes, Interactions and Clinical Implications [boltpharmacy.co.uk]
- 2. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. asianpubs.org [asianpubs.org]
- 5. Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. faa.gov [faa.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. japsonline.com [japsonline.com]
- 15. Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Quantification Variability of Pyrazole N-Demethyl Sildenafil
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are quantifying Pyrazole N-demethyl sildenafil, the primary active metabolite of sildenafil. We understand that achieving consistent and accurate quantification can be challenging. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome common hurdles in your experimental workflow. Our approach is grounded in established scientific principles and regulatory guidelines to ensure the integrity of your results.
Understanding the Analyte: this compound
This compound, also known as N-desmethyl sildenafil, is the major circulating metabolite of sildenafil.[1][2] It exhibits approximately 50% of the in vitro phosphodiesterase type 5 (PDE5) inhibitory activity of the parent drug, making its accurate quantification crucial for pharmacokinetic and pharmacodynamic studies.[1]
Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C21H28N6O4S | [3][4][5] |
| Molecular Weight | 460.55 g/mol | [3][4][5] |
| CAS Number | 139755-95-6 | [3] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the quantification of this compound, particularly using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is the gold standard for its bioanalysis.[6]
Section 1: Calibration Curve and Linearity Issues
Question 1: Why is my calibration curve for this compound showing poor linearity (r² < 0.99)?
Answer: Poor linearity in your calibration curve can stem from several factors, from sample preparation to data processing. Let's break down the common culprits:
-
Inaccurate Standard Preparation: The accuracy of your calibration curve is fundamentally dependent on the accuracy of your stock and working standard solutions. Ensure that your reference standard of this compound is of high purity and that you are using a calibrated analytical balance for weighing. Perform serial dilutions with precision pipettes and ensure complete dissolution at each step.
-
Inappropriate Calibration Range: If your calibration range is too wide, you may observe non-linearity at the upper and lower ends. The detector response may become non-linear at very high concentrations, while at very low concentrations, the signal-to-noise ratio may be too low for accurate quantification. It is recommended to establish a linear dynamic range that covers the expected concentrations of your study samples.[7] For this compound in human plasma, a typical linear range is 0.5–500.0 ng/mL.[8]
-
Matrix Effects: Biological matrices like plasma are complex and can contain endogenous components that interfere with the ionization of your analyte in the mass spectrometer, leading to ion suppression or enhancement.[9] This can disproportionately affect different concentrations in your calibration curve, leading to non-linearity. To mitigate this, it is crucial to use a consistent source of blank matrix for preparing your calibration standards and to employ an effective sample clean-up procedure.
-
Incorrect Regression Model: Most bioanalytical methods use a linear, weighted (1/x or 1/x²) regression model. Ensure that your data processing software is applying the correct regression model to your data.
Troubleshooting Workflow for Linearity Issues:
Sources
- 1. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An opportunistic study evaluating pharmacokinetics of sildenafil for the treatment of pulmonary hypertension in infants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C21H28N6O4S | CID 135543792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. theclinivex.com [theclinivex.com]
- 6. tandfonline.com [tandfonline.com]
- 7. faa.gov [faa.gov]
- 8. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. eijppr.com [eijppr.com]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Pyrazole N-Demethyl Sildenafil
Welcome to the technical support center dedicated to the sensitive and accurate detection of Pyrazole N-Demethyl Sildenafil. This guide is designed for researchers, scientists, and drug development professionals who are working on the low-level quantification of this and similar sildenafil analogues. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of your analytical assays.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the detection of this compound.
Q1: My signal intensity for this compound is very low, even in my standard solutions. What are the likely causes?
A1: Low signal intensity in standards can stem from several factors:
-
Improper Standard Preparation: Ensure the accurate weighing of your reference standard and use high-purity solvents for dissolution and dilution. This compound, like sildenafil, is soluble in solvents like methanol and acetonitrile.[1]
-
Degradation of Standard: Sildenafil and its analogues can degrade under certain conditions.[2] Protect your stock and working solutions from light and store them at appropriate temperatures (typically 2-8°C for short-term and -20°C for long-term storage).
-
Incorrect Instrument Parameters: Verify your mass spectrometer and liquid chromatography settings. For LC-MS/MS, ensure you are using the correct precursor and product ion m/z values for this compound. The molecular formula is C21H28N6O4S.[3]
-
Source Contamination: A contaminated ion source in your mass spectrometer can suppress the signal. Regular cleaning and maintenance are crucial.
Q2: I'm observing significant matrix effects, particularly ion suppression, when analyzing biological samples. How can I mitigate this?
A2: Matrix effects are a common challenge in bioanalysis and can significantly impact sensitivity and accuracy.[4][5] Here are some strategies to overcome them:
-
Optimize Sample Preparation: A robust sample preparation method is your first line of defense. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components.[6][7][8][9]
-
Chromatographic Separation: Improve the separation of your analyte from co-eluting matrix components by optimizing your HPLC/UHPLC method. This can involve trying different columns (e.g., C18, Biphenyl), mobile phase compositions, and gradients.[10]
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects. If a SIL-IS for this compound is unavailable, a structurally similar analogue can be used.
-
Dilution: A simple approach is to dilute your sample extract. This reduces the concentration of interfering matrix components, but may also lower your analyte concentration, so a balance must be struck.
Q3: What are the typical precursor and product ions for this compound in positive ion mode LC-MS/MS?
A3: While specific values should be optimized in your laboratory, based on the structure of this compound and fragmentation patterns of similar sildenafil analogues, you can expect the following:
-
Precursor Ion ([M+H]+): The protonated molecule.
-
Product Ions: Common fragment ions for sildenafil and its analogues often result from the cleavage of the piperazine moiety and other characteristic parts of the molecule.[1][11][12] For sildenafil, a common transition is m/z 475.4 → 283.3.[13] For N-desmethyl sildenafil, a common transition is m/z 461.4 → 283.2.[13] You will need to determine the exact mass of this compound and then perform product ion scans to identify the most intense and stable fragments.
Q4: My peak shape is poor (e.g., fronting, tailing, or splitting). How can I improve it?
A4: Poor peak shape can be caused by a variety of factors:
-
Column Issues: The column may be overloaded, contaminated, or nearing the end of its lifespan. Try injecting a smaller volume or a more dilute sample. If the problem persists, flushing or replacing the column may be necessary.
-
Mobile Phase Incompatibility: Ensure your sample is dissolved in a solvent that is compatible with your mobile phase. A mismatch can lead to peak distortion. The initial mobile phase composition is often a good choice for the sample solvent.
-
pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of your analyte and its interaction with the stationary phase. Experiment with adjusting the pH to improve peak shape.
-
System Dead Volume: Excessive dead volume in your LC system can lead to peak broadening. Check all connections and tubing for proper installation.
Part 2: Troubleshooting Guides
This section provides a more detailed, cause-and-effect approach to resolving common experimental hurdles.
Guide 1: Low Extraction Recovery
Issue: Consistently low recovery of this compound from your sample matrix.
Underlying Principles: Efficient extraction is critical for achieving low detection limits. The choice of extraction technique and optimization of its parameters are paramount. Recovery is influenced by the analyte's physicochemical properties and its interaction with the sample matrix and extraction materials.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low extraction recovery.
Detailed Steps & Explanations:
-
Evaluate Your Extraction Method:
-
For SPE: Are you using the correct sorbent? For sildenafil and its analogues, reversed-phase (e.g., C18, polymer-based) or mixed-mode cation exchange sorbents can be effective.[6][7] The choice depends on the sample matrix.
-
For LLE: Is your extraction solvent appropriate? A common LLE solvent for sildenafil is a mixture of chloroform, 2-propanol, and n-heptane.[8][14] The pH of the aqueous phase is crucial; for basic compounds like sildenafil analogues, adjusting the pH to be 2 units above the pKa will ensure it is in its neutral form, facilitating extraction into an organic solvent.
-
-
Optimize SPE Parameters:
-
Conditioning and Equilibration: Ensure the sorbent is properly activated and equilibrated to the pH of your sample.
-
Loading: Avoid overloading the cartridge, which can lead to breakthrough.
-
Washing: The wash step is critical for removing interferences without eluting the analyte. Use a wash solvent that is strong enough to remove impurities but weak enough to retain your analyte.
-
Elution: Use a solvent that is strong enough to fully elute your analyte. For sildenafil analogues on a reversed-phase sorbent, this is often a high percentage of an organic solvent like methanol or acetonitrile.[6]
-
-
Optimize LLE Parameters:
-
pH Adjustment: As mentioned, ensure the pH of your sample is optimized for the extraction of a basic compound.
-
Solvent Volume and Extractions: Perform multiple extractions with smaller volumes of organic solvent for better efficiency than a single extraction with a large volume.
-
"Salting Out": Adding a salt (e.g., sodium chloride) to the aqueous phase can increase the partitioning of your analyte into the organic phase.
-
Guide 2: Inconsistent Results and Poor Reproducibility
Issue: High variability in peak areas or retention times between injections.
Underlying Principles: Reproducibility is a cornerstone of a validated analytical method.[15] Inconsistencies can arise from the sample preparation, the LC system, or the MS detector.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Detailed Steps & Explanations:
-
Isolate the Source of Variability:
-
Sample Preparation: Prepare a new set of standards and QCs. If these are consistent, the issue may lie in the preparation of your unknown samples.
-
LC-MS System: If standards and QCs are also inconsistent, the problem is likely with the instrument. Inject a well-characterized standard multiple times to assess system suitability.
-
-
Addressing Sample Preparation Variability:
-
Standard Operating Procedures (SOPs): Ensure all steps of your sample preparation are performed consistently. Use calibrated pipettes and consistent timing for each step.
-
Evaporation and Reconstitution: If your method involves an evaporation step, ensure samples are not evaporated to complete dryness, which can make reconstitution difficult. The reconstitution solvent should be compatible with the mobile phase.
-
-
Troubleshooting the LC System:
-
Mobile Phase: Ensure your mobile phases are properly degassed to prevent pump cavitation and pressure fluctuations.
-
Pump: Check for leaks in the pump heads and seals.
-
Autosampler: Inspect the injection syringe for air bubbles and ensure the correct injection volume is being delivered.
-
-
Troubleshooting the MS Detector:
-
Source Cleaning: A dirty ion source can lead to fluctuating signal intensity. Follow the manufacturer's instructions for cleaning the source components.
-
Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure optimal performance.
-
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
Objective: To extract this compound from a plasma matrix with high recovery and minimal matrix effects.
Materials:
-
SPE cartridges (e.g., Oasis HLB or a similar polymer-based reversed-phase sorbent)
-
Plasma samples, standards, and quality controls (QCs)
-
Internal Standard (IS) solution
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Ammonium hydroxide
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
To 500 µL of plasma, add 50 µL of IS solution.
-
Vortex for 30 seconds.
-
Add 500 µL of 4% phosphoric acid in water and vortex for another 30 seconds. This step helps to precipitate proteins and adjust the pH.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Apply a vacuum to dry the sorbent for 1-2 minutes.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the analyte with 1 mL of acetonitrile.[6]
-
A second elution with 1 mL of methanol can be performed to ensure complete recovery.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
Objective: To achieve sensitive and selective quantification of this compound using tandem mass spectrometry.
Instrumentation:
-
HPLC or UHPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Method Parameters (Example):
| Parameter | Value | Rationale |
| Column | C18 or Biphenyl, e.g., Kinetex 2.6 µm Biphenyl (50 x 2.1 mm) | Biphenyl columns can offer different selectivity for aromatic compounds like sildenafil analogues through pi-pi interactions.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for efficient positive ionization in the MS source. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase chromatography. |
| Gradient | 10% B to 90% B over 5 minutes | A gradient elution is often necessary to separate the analyte from matrix components and ensure good peak shape. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | Should be optimized to avoid column overloading. |
MS/MS Method Parameters (Example):
| Parameter | Value | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Sildenafil and its analogues contain basic nitrogen atoms that are readily protonated. |
| MRM Transitions | To be determined empirically for this compound. For sildenafil: 475.4 -> 283.3. For N-desmethyl sildenafil: 461.4 -> 283.2.[13] | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. |
| Collision Energy | To be optimized for each transition | The energy required to produce the most abundant and stable product ions. |
| Source Temperature | 500°C | To be optimized for efficient desolvation. |
| IonSpray Voltage | 5500 V | To be optimized for stable spray and maximum signal. |
Part 4: Data Presentation
Table 1: Example SPE Recovery and Matrix Effect Data
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound | 85 ± 5 | 92 ± 7 |
| Internal Standard | 88 ± 4 | 95 ± 6 |
Recovery (%) = (Peak area of pre-extraction spiked sample / Peak area of post-extraction spiked sample) x 100 Matrix Effect (%) = (Peak area of post-extraction spiked sample / Peak area of standard in neat solution) x 100
A value close to 100% for matrix effect indicates minimal ion suppression or enhancement.
References
-
Solid phase extraction and liquid chromatographic determination of sildenafil and N-demethylsildenafil in rat serum with basic mobile phase. (n.d.). PubMed. Retrieved from [Link]
-
LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column and Luna. (n.d.). Phenomenex. Retrieved from [Link]
-
A Novel Method for the Determination of Sildenafil (Viagra®) And Its Metabolite (UK-103320) in Postmortem Specimens. (n.d.). ROSA P. Retrieved from [Link]
-
HPLC-MS for the determination of sildenafil citrate (Viagra) in biological fluids. Application to the salivary excretion of sildenafil after oral intake. (n.d.). PubMed. Retrieved from [Link]
-
Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method. (2020). PubMed. Retrieved from [Link]
-
A novel method for the determination of sildenafil (Viagra®) and its metabolite in postmortem specimens using LC/MS/MS and LC/M. (n.d.). FAA. Retrieved from [Link]
-
Monitoring by LC-MS/MS of 48 compounds of sildenafil, tadalafil, vardenafil and their analogues in illicit health food products in the Korean market advertised as enhancing male sexual performance. (2013). PubMed. Retrieved from [Link]
-
Structure elucidation of sildenafil analogues in herbal products. (n.d.). CORE. Retrieved from [Link]
-
Identification of Sildenafil Designer Analogues Found in Dietary Supplements. (n.d.). ResearchGate. Retrieved from [Link]
-
Analysis of Sildenafil in blood by HPLC. (n.d.). ResearchGate. Retrieved from [Link]
-
Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
HPLC-MS for the Determination of Sildenafil Citrate (Viagra(R)) in Biological Fluids. Application to the Salivary Excretion of Sildenafil after Oral Intake. (n.d.). ResearchGate. Retrieved from [Link]
-
A gas chromatography/mass spectrometry method for the determination of sildenafil, vardenafil and tadalafil and their metabolites in human urine. (2010). PubMed. Retrieved from [Link]
-
A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. (2023). Taylor & Francis Online. Retrieved from [Link]
-
Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. (2014). PubMed. Retrieved from [Link]
-
A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. (n.d.). Figshare. Retrieved from [Link]
-
Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
-
A literature review of analytical methods used for identification and determination of counterfeit drugs. (n.d.). DergiPark. Retrieved from [Link]
-
Counterfeit Drug Analysis. (n.d.). Intertek. Retrieved from [Link]
-
Analytical methods for the detection of counterfeit pharmaceuticals. (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]
-
HPLC Method for Analysis of Sildenafil Citrate (Viagra) in a Tablet Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. (n.d.). PubMed Central. Retrieved from [Link]
-
SMPR 2014_010.indd. (n.d.). AOAC International. Retrieved from [Link]
-
CHAPTER 2: Novel Detection Approaches to Tackle the Challenges of Complex Matrices for Alternative Drugs and New Psychoactive Substances. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Recent analytical approaches to counterfeit drug detection. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Detection of sildenafil analogues in herbal products for erectile dysfunction. (2006). PubMed. Retrieved from [Link]
-
Isolation and identification of a sildenafil analogue illegally added in dietary supplements. (n.d.). ResearchGate. Retrieved from [Link]
-
Analytical Validation of Sildenafil Citrate Inhaler Preparation. (n.d.). ThaiScience. Retrieved from [Link]
-
UPLATNĚNÁ CERTIFIKOVANÁ METODIKA. (n.d.). Ústav analýzy potravin a výživy. Retrieved from [Link]
-
Sildenafil-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Identifying and Overcoming Matrix Effects in Drug Discovery and Development. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Identification of a sildenafil analogue adulterated in two herbal food supplements. (n.d.). Journal of Food and Drug Analysis. Retrieved from [Link]
-
Mini Review: Determination of Sildenafil Citrate in Pharmaceutical Prepaprations. (n.d.). ResearchGate. Retrieved from [Link]
-
Development of basic tests for sildenafil citrate and sildenafil citrate tablet. (n.d.). Academic Journals. Retrieved from [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (n.d.). PubMed Central. Retrieved from [Link]
-
Advances in Analytical Technology: Deciphering Complex Matrices. (n.d.). Forensic Magazine. Retrieved from [Link]
-
Identifying and Overcoming Matrix Effects in Drug Discovery and Development. (n.d.). Semantic Scholar. Retrieved from [Link]
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Technical Support Center: Optimal Chromatography for Pyrazole N-Demethyl Sildenafil
Welcome to the technical support center dedicated to the chromatographic analysis of Pyrazole N-Demethyl Sildenafil. This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable answers to common challenges encountered during method development and troubleshooting. We move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions for robust and reliable separations.
Frequently Asked Questions (FAQs)
Part 1: Foundational Method Development
Q1: What are the critical chemical properties of this compound that influence column selection?
A1: Understanding the analyte's physicochemical properties is the cornerstone of any successful chromatographic method. This compound, a metabolite of Sildenafil, possesses distinct characteristics that dictate its behavior on an HPLC column.[1]
-
Structure and Functional Groups: The molecule contains several nitrogen atoms within its pyrazole and piperazine rings, making it a basic compound. These basic sites are prone to protonation, and their interaction with the stationary phase is highly dependent on the mobile phase pH.
-
Polarity: With a molecular formula of C21H28N6O4S, it is a moderately polar compound.[2][3][4] Its retention in reversed-phase chromatography will be a balance between its hydrophobic core and polar functional groups.
-
Molecular Weight: The molecular weight is approximately 460.6 g/mol .[2][3]
These properties suggest that a reversed-phase chromatographic approach is most suitable, but careful control over the mobile phase pH and selection of a high-quality, inert stationary phase are critical to prevent poor peak shape.
Q2: What is the recommended starting point for HPLC column selection for this compound analysis?
A2: For the analysis of sildenafil and its analogues, the most common and effective starting point is a high-purity, end-capped C18 (L1) column .[5][6]
-
Expertise & Experience: The C18 stationary phase provides sufficient hydrophobic retention for the core structure of the molecule. More importantly, modern, high-purity silica columns that are thoroughly end-capped are essential. This end-capping process neutralizes surface silanol groups (Si-OH) on the silica backbone. Free silanol groups are acidic and can cause strong, undesirable ionic interactions with the basic nitrogen centers on this compound, leading to significant peak tailing. A column with low silanol activity is crucial for obtaining symmetric peaks.[5]
A standard column dimension for initial method development would be 4.6 x 150 mm with 5 µm particles. For faster analysis, a 4.6 x 50 mm column with <3 µm particles can be considered, provided the HPLC system can handle the higher backpressure.
Q3: How should I formulate the initial mobile phase for my analysis?
A3: The mobile phase must be designed to control the analyte's ionization state and achieve optimal retention and peak shape. A typical starting point for reversed-phase analysis of this compound would be a buffered aqueous phase mixed with an organic modifier.
-
Aqueous Buffer: A phosphate or formate buffer at a concentration of 10-25 mM is recommended. The critical parameter is pH . To ensure reproducible retention and good peak shape for a basic compound, the mobile phase pH should be adjusted to at least 2 pH units below the pKa of the analyte's primary basic centers. For sildenafil and its analogues, a pH of 3.0 is a well-documented and effective starting point.[7] This low pH ensures the analyte is in a single, protonated state, promoting sharp, symmetrical peaks.
-
Organic Modifier: Acetonitrile is generally the preferred organic solvent as it often provides sharper peaks and lower backpressure than methanol for this class of compounds.
-
Mobile Phase Additives: Adding a small amount of an amine modifier, like 0.1% triethylamine (TEA), to the mobile phase can further improve peak shape.[8] TEA acts as a competing base, binding to any residual, active silanol sites on the column that were not deactivated by end-capping, thereby preventing them from interacting with your analyte.[5]
| Parameter | Starting Recommendation | Rationale |
| Mobile Phase A | 20 mM Potassium Phosphate or Ammonium Formate in Water | Provides buffering capacity. |
| pH | Adjust to 3.0 with Phosphoric or Formic Acid | Ensures consistent protonation of the basic analyte, improving peak shape.[7] |
| Mobile Phase B | Acetonitrile | Preferred organic modifier for good peak shape and efficiency. |
| Initial Conditions | 75:25 (A:B) Isocratic | A good starting point for achieving retention. Adjust as needed. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard flow rate for conventional HPLC. |
| Detection | UV at ~230 nm or ~290 nm | Sildenafil and its impurities show significant absorbance at these wavelengths.[9] |
Part 2: Troubleshooting and Optimization
Q4: My chromatogram shows significant peak tailing. What are the likely causes and how can I fix it?
A4: Peak tailing is the most common issue when analyzing basic compounds like this compound. It compromises both quantification and resolution. The primary cause is secondary interactions between the analyte and the stationary phase.
-
Cause 1: Silanol Interactions: As discussed in Q2, residual silanol groups on the silica surface are the main culprits.
-
Solution:
-
Use an End-Capped Column: Ensure you are using a high-quality, fully end-capped C18 column.[5]
-
Add a Competing Base: Incorporate 0.1% Triethylamine (TEA) into your mobile phase to mask active silanol sites.
-
Lower Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3.0) protonates the basic analyte and suppresses the ionization of the acidic silanol groups, reducing the unwanted interaction.
-
-
-
Cause 2: Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample concentration and re-inject.[10]
-
-
Cause 3: Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing.
Q5: I am struggling to separate this compound from Sildenafil and other related substances. How can I improve the resolution?
A5: Achieving selectivity between structurally similar compounds is a common challenge. Resolution can be improved by manipulating retention, selectivity, and efficiency.
-
Optimize the Mobile Phase:
-
Gradient Elution: If isocratic elution fails, a shallow gradient program (e.g., starting with a lower percentage of organic solvent and slowly increasing it) can significantly improve the separation of closely eluting peaks.[5][9]
-
Change Organic Modifier: Switching from acetonitrile to methanol (or a combination of both) can alter selectivity. Methanol is a proton donor and can interact differently with the analytes compared to the aprotic acetonitrile, potentially changing the elution order and improving separation.
-
Fine-Tune pH: Small adjustments to the mobile phase pH (e.g., from 3.0 to 2.8 or 3.2) can subtly change the ionization and conformation of the analytes, which may be enough to resolve them.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.
-
Phenyl-Hexyl Phase: A phenyl-based stationary phase offers different selectivity through pi-pi interactions with the aromatic rings in the sildenafil structure. This can be highly effective for separating structurally similar aromatic compounds.
-
Polar-Embedded Phase: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain. This provides alternative selectivity and can improve peak shape for basic compounds without the need for mobile phase additives like TEA.
-
Experimental Protocols & Workflows
Protocol 1: Initial Method Development & System Suitability
This protocol provides a robust starting point for the analysis of this compound.
-
Column Installation & Equilibration:
-
Install a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a guard column.
-
Equilibrate the column with the mobile phase (e.g., 75% Buffer pH 3.0: 25% Acetonitrile) at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.[12]
-
-
System Suitability Test (SST) Solution Preparation:
-
Prepare a solution containing this compound (~20 µg/mL) and, if available, Sildenafil (~20 µg/mL) in the mobile phase. This allows for the evaluation of resolution.
-
-
Injection and Data Acquisition:
-
Make five replicate injections of the SST solution.
-
Record the chromatograms, noting retention times, peak areas, peak asymmetry (tailing factor), and theoretical plates.
-
-
Performance Verification:
-
The system is deemed suitable for use if the following criteria are met (based on typical pharmaceutical guidelines):
-
Resolution (Rs): The resolution between Sildenafil and this compound should be > 2.0.[13]
-
Tailing Factor (Tf): The tailing factor for the this compound peak should be ≤ 1.5.
-
Reproducibility (%RSD): The relative standard deviation of the peak area for the five replicate injections should be ≤ 2.0%.
-
-
Workflow for Column Selection
The following diagram outlines a logical workflow for selecting the optimal HPLC column.
Caption: A workflow diagram for HPLC column selection.
Troubleshooting Decision Tree
This diagram provides a decision-making path for common chromatographic issues.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- Technical Support Center: Chromatographic Separation of Sildenafil Analogues. Benchchem.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.
- This compound. PubChem.
- A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Taylor & Francis Online.
- Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
- PERFORMANCE EVALUATION OF DIFFERENT HPLC COLUMNS IN SILDENAFIL AND TADALAFIL ANALYSIS. ResearchGate.
- Pyrazole N-Desmethyl Sildenafil. Axios Research.
- Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method. PubMed.
- Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. ResearchGate.
- HPLC Troubleshooting Guide. SCION Instruments.
- This compound. Santa Cruz Biotechnology.
- Pyrazole N-Desmethyl Sildenafil. Clinivex.
- Sildenafil Citrate Method (HPLC) following USP Monograph on Ascentis® Express C18 with UV detection. Sigma-Aldrich.
- Validated Methods for Determination of Sildenafil Citrate in The Presence of its Potential Impurities. ResearchGate.
- Application of narrow-bore HPLC columns in rapid determination of sildenafil citrate in its pharmaceutical dosage forms. PubMed.
- Sildenafil. PubChem.
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- 8. jbsr.pharmainfo.in [jbsr.pharmainfo.in]
- 9. asianpubs.org [asianpubs.org]
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Validation & Comparative
A Senior Application Scientist's Guide to Analytical Method Validation for Pyrazole N-Demethyl Sildenafil
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of analytical methodologies and a comprehensive report on the validation process for Pyrazole N-Demethyl Sildenafil, an active metabolite and analogue of Sildenafil. Our focus is to merge theoretical principles with practical, field-proven insights, ensuring the methods described are robust, reliable, and fit for their intended purpose in both quality control and bioanalytical settings.
The Analytical Imperative: Why Method Validation is Non-Negotiable
This compound, a key metabolite of Sildenafil, requires accurate quantification for pharmacokinetic, bioequivalence, and quality control studies. The reliability of data generated from these studies is entirely dependent on the validity of the analytical method used. Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), mandate rigorous validation to ensure that an analytical procedure is suitable for its intended purpose.[1][2][3] This process provides documented evidence that the method consistently produces results that are accurate, precise, and specific.
This guide will compare the primary analytical techniques employed for Sildenafil and its analogues and then delve into the critical parameters of method validation, providing both the "how" and the "why" behind each experimental choice.
A Comparative Analysis of Analytical Platforms
The choice of an analytical instrument is the first critical decision, dictated by the sample matrix, required sensitivity, and the ultimate goal of the analysis (e.g., purity testing vs. metabolite quantification in plasma).
| Technique | Principle | Primary Application | Sensitivity (LOD/LOQ) | Specificity | Pros | Cons |
| HPLC-UV/DAD | Chromatographic separation followed by detection via UV-Vis absorbance. | Routine QC, purity of bulk drug & formulations. | Lower (µg/mL range).[4][5] | Moderate; relies on chromatographic resolution. | Cost-effective, robust, simple operation. | Insufficient sensitivity for bioanalysis; potential interference from matrix components. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry for identification and quantification based on mass-to-charge ratio. | Bioanalysis (plasma, urine), trace impurity analysis, pharmacokinetic studies. | Very High (pg/mL to ng/mL range).[6][7][8] | Very High; mass-based detection is highly selective. | Unmatched sensitivity and specificity. | High capital and operational cost; complex method development. |
| GC-MS | Separation of volatile/derivatized compounds in the gas phase, followed by mass spectrometry detection. | Screening for analogues in supplements, specific impurity profiling. | High (ng/mL range).[9][10] | High; provides structural information. | Excellent for volatile compounds. | Requires analytes to be volatile or derivatized, which adds complexity.[11] Not ideal for non-volatile compounds like Sildenafil without derivatization. |
Expert Insight: For routine quality control of a drug substance where concentrations are high, a validated HPLC-UV method is the workhorse due to its cost-effectiveness and reliability.[12] However, for determining this compound in biological fluids (e.g., plasma from a clinical trial), its low concentration necessitates the superior sensitivity and specificity of LC-MS/MS .[6][13]
The Pillars of Method Validation: A Holistic View
A validated analytical method is a self-validating system where each parameter contributes to the overall trustworthiness of the results. The relationship between these core parameters, as stipulated by ICH Q2(R1) guidelines, ensures the method is robust and reliable.[1][14][15]
Caption: Interdependence of core analytical method validation parameters.
Deconstructing the Validation Parameters
Each validation characteristic addresses a specific question about the method's performance. The protocols described here are grounded in the principles outlined by the ICH Q2(R1) guidance.[1]
Specificity
Causality: Specificity demonstrates that the analytical signal belongs exclusively to the analyte of interest. It proves the method can "unequivocally assess the analyte in the presence of components which may be expected to be present," such as impurities, degradation products, or matrix components.[16][17]
-
Experimental Protocol:
-
Analyze a blank sample matrix (e.g., drug-free plasma, placebo formulation) to check for interfering peaks at the retention time of this compound.
-
Spike the sample matrix with the analyte and potential impurities or related substances.
-
Assess the resolution between the analyte peak and any adjacent peaks. For chromatographic methods, the resolution factor (Rs) should ideally be >2. For mass spectrometry, specificity is confirmed by monitoring unique precursor-to-product ion transitions.[6][7]
-
Linearity and Range
Causality: Linearity establishes a proportional relationship between the analyte concentration and the instrument's response. The range is the interval over which this proportionality, along with acceptable accuracy and precision, is demonstrated.[16][18]
-
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound spanning the expected concentration range. For example, an LC-MS/MS method for plasma might use a range of 0.5 to 500 ng/mL.[6]
-
Inject each concentration in triplicate.
-
Plot the average instrument response versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.[19]
Accuracy
Causality: Accuracy measures the closeness of the experimental value to the true value. It is a measure of systematic error and is critical for ensuring the quantitative results are correct.[16][17]
-
Experimental Protocol:
-
Prepare quality control (QC) samples by spiking a blank matrix with known concentrations of the analyte at a minimum of three levels: low, medium, and high (e.g., within the established linear range).
-
Analyze at least five replicates at each concentration.
-
Calculate accuracy as the percentage of the measured concentration relative to the nominal (true) concentration (% Recovery).
-
-
Acceptance Criteria: The mean recovery should typically be within 85-115% for bioanalytical methods and 98-102% for pharmaceutical assays.[13]
Precision
Causality: Precision reflects the degree of scatter or agreement between a series of measurements from the same homogeneous sample. It is a measure of random error and indicates the method's reproducibility.[16][20]
-
Levels of Precision:
-
Repeatability (Intra-assay precision): Analysis of replicates under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay precision): Analysis on different days, by different analysts, or with different equipment within the same laboratory.
-
-
Experimental Protocol: Use the same QC samples prepared for the accuracy assessment. Analyze them on the same day (repeatability) and on multiple days (intermediate precision).
-
Acceptance Criteria: The relative standard deviation (%RSD) should not exceed 15% for bioanalytical methods (20% at the LOQ) and is typically much lower (<2%) for pharmaceutical assays.[6][13]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest concentration of analyte that can be detected, but not necessarily quantified with acceptable accuracy and precision. LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[18]
-
Experimental Protocol (Signal-to-Noise Method):
-
Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank sample.
-
LOD is typically established at an S/N ratio of 3:1.
-
LOQ is typically established at an S/N ratio of 10:1, and its accuracy and precision must be verified.
-
-
Example Data: For Sildenafil and its N-desmethyl metabolite in plasma by LC-MS/MS, LOQs can be as low as 1.0 ng/mL and 0.5 ng/mL, respectively.[6] An HPLC-UV method for tablets may have a much higher LOQ, such as 27.2 ng/mL.[5]
Robustness
Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). This provides confidence that the method will perform consistently during routine use.
-
Experimental Protocol:
-
Identify critical method parameters.
-
Introduce small, deliberate changes to these parameters one at a time (e.g., flow rate ±10%, mobile phase composition ±2%).
-
Analyze a system suitability sample under each condition and evaluate the impact on results (e.g., peak area, retention time, resolution).
-
-
Acceptance Criteria: System suitability parameters should remain within predefined limits, and the final calculated result should not be significantly affected.
A Validated HPLC-UV Protocol for Assay of this compound
This section provides a practical, step-by-step workflow for validating an HPLC-UV method for the quantification of this compound in a bulk drug substance.
Caption: Experimental workflow for HPLC method validation.
Objective
To validate a reverse-phase HPLC method for the quantitative determination of this compound drug substance, ensuring it is accurate, precise, linear, and specific for its intended purpose.
Materials and Instrumentation
-
Reagents: Acetonitrile (HPLC Grade), Purified Water, Ammonium Acetate, this compound Reference Standard.
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: 20 mM Ammonium Acetate (pH 7.0) and Acetonitrile in a 50:50 (v/v) ratio.[12]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm[12]
-
Injection Volume: 10 µL
Solution Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard & QC Solutions: Prepare by serial dilution of the stock solution to achieve concentrations for the linearity curve (e.g., 5, 10, 20, 50, 80 µg/mL) and QC samples (e.g., 15, 40, 75 µg/mL).
-
Sample Solution (50 µg/mL): Accurately weigh 25 mg of the this compound bulk drug into a 500 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Validation Execution
-
System Suitability: Before starting, inject five replicates of a working standard solution (e.g., 50 µg/mL). The %RSD for peak area and retention time should be ≤ 2.0%.
-
Specificity: Inject the mobile phase as a blank. No interfering peaks should be observed at the analyte's retention time.
-
Linearity: Inject each of the five linearity standards in triplicate. Plot the mean peak area against concentration and calculate the correlation coefficient (r²).
-
Accuracy & Precision:
-
Intra-day: Analyze five replicates of the Low, Mid, and High QC samples on the same day. Calculate %RSD (precision) and %Recovery (accuracy).
-
Inter-day: Repeat the analysis on a second day with a different analyst. Calculate cumulative %RSD and %Recovery.
-
-
LOQ: Prepare and inject progressively dilute solutions until the S/N ratio is approximately 10:1. Confirm the accuracy and precision at this concentration.
-
Robustness: Analyze a standard solution while systematically altering chromatographic conditions (e.g., flow rate to 0.9 and 1.1 mL/min; column temperature to 28°C and 32°C). Evaluate the impact on system suitability parameters.
By systematically executing these steps and documenting that all results meet the pre-defined acceptance criteria, the method is officially validated and deemed fit for routine use.
References
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European Medicines Agency (EMA). Bioanalytical method validation - Scientific guideline.Link
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. May 2018. Link
- U.S. Food and Drug Administration (FDA).FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. January 2025.
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
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European Medicines Agency (EMA). Draft ICH guideline M10 on bioanalytical method validation.Link
- U.S. Food and Drug Administration (FDA).
- U.S. Food and Drug Administration (FDA).
- Taylor & Francis Online.A Critical Review of Analytical Methods for Sildenafil and Its Metabolites.
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U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis. November 2022. Link
- PubMed.Identification of sildenafil, tadalafil and vardenafil by gas chromatography-mass spectrometry on short capillary column. November 2009.
- European Medicines Agency (EMA).
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- Pharmaguideline.
- Slideshare.
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- Journal of Applied Pharmaceutical Science.Validated Methods for Determination of Sildenafil Citrate in The Presence of its Potential Impurities.
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A Senior Application Scientist's Guide to Linearity, Accuracy, and Precision for the Bioanalytical Assay of Pyrazole N-Demethyl Sildenafil
In the landscape of pharmaceutical development, the rigorous validation of bioanalytical methods is not merely a regulatory formality; it is the bedrock upon which the safety and efficacy of a drug candidate are built. This is particularly true for metabolites, which can have their own pharmacological activity and pharmacokinetic profiles. Pyrazole N-Demethyl Sildenafil, the primary active metabolite of Sildenafil, is a case in point. Its accurate quantification in biological matrices is critical for comprehensive pharmacokinetic and bioequivalence studies.
This guide provides an in-depth comparison of analytical methodologies for the this compound assay, focusing on the three pillars of validation: linearity, accuracy, and precision. We will move beyond rote procedural descriptions to explore the scientific rationale behind the experimental design, ensuring a self-validating and trustworthy analytical system. The principles discussed are grounded in the harmonized expectations of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4]
The Analytical Imperative: Why Linearity, Accuracy, and Precision Matter
Before delving into experimental design, it is crucial to understand the role of these core validation parameters. An analytical method's primary objective is to provide a reliable measurement of an analyte's concentration in a sample.[5]
-
Linearity demonstrates that the analytical instrument's response is directly proportional to the concentration of the analyte over a specific range. Without this, quantification is impossible.
-
Precision measures the degree of scatter or agreement between a series of measurements of the same sample. A precise method yields reproducible results, which is essential for detecting small but significant changes in drug or metabolite concentrations.
The interplay between these parameters forms the basis of a validated assay. The following diagram illustrates the logical flow of a comprehensive method validation process, highlighting where these core characteristics are assessed.
Caption: Workflow for Bioanalytical Method Validation.
Comparative Performance of Analytical Technologies
The choice of analytical technology is the first critical decision. For a metabolite like this compound in a complex biological matrix such as plasma, high sensitivity and selectivity are paramount. The two most prevalent techniques are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
-
HPLC-UV: A robust and widely accessible technique. It is suitable for higher concentration samples, such as in pharmaceutical formulations.[6][7][8] However, its sensitivity and selectivity can be limited in complex biological matrices where interferences from endogenous components can be significant.
-
LC-MS/MS: The gold standard for bioanalysis due to its exceptional sensitivity and specificity.[9][10][11] By monitoring specific precursor-to-product ion transitions, it can accurately quantify analytes at very low concentrations (ng/mL or pg/mL levels), even in the presence of interfering substances.
The following table summarizes typical performance data for these methods, synthesized from published literature, for the analysis of Sildenafil and its N-desmethyl metabolite.
| Parameter | HPLC-UV Method | LC-MS/MS Method | Regulatory Acceptance Criteria (Typical) |
| Analyte | Sildenafil Citrate | Sildenafil & N-Desmethyl Sildenafil | N/A |
| Linearity Range | 10 - 1000 ng/mL[12][13] | 0.5 - 1000 ng/mL[10][11] | Defined by the expected concentration range |
| Correlation Coefficient (r²) | > 0.999[6][7] | > 0.998[11] | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 10% | Within ± 5% (typically 95-105%)[11] | ± 15% (± 20% at LLOQ) |
| Precision (% RSD) | < 10% | < 7%[10] | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | ~10-20 ng/mL[12][13] | ~0.5-2.0 ng/mL[9][11] | Sufficiently low for the study's needs |
As the data illustrates, while HPLC-UV is a viable technique, LC-MS/MS offers superior sensitivity (a lower LLOQ) and is better suited for bioequivalence and pharmacokinetic studies where metabolite concentrations can be very low.[9][10]
Experimental Protocol: An LC-MS/MS Assay for this compound
This section details a representative protocol for quantifying this compound in human plasma. The causality behind each step is explained to create a self-validating system.
Materials and Reagents
-
Analyte & Internal Standard: Reference standards of this compound and a stable isotope-labeled internal standard (e.g., this compound-d8) are required. The use of a stable isotope-labeled internal standard (SIL-IS) is critical because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise results.
-
Reagents: HPLC-grade acetonitrile and methanol; formic acid; and ultrapure water.
-
Matrix: Drug-free human plasma.
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and the SIL-IS in methanol at a concentration of 1 mg/mL. Causality: Methanol is a common solvent that provides good solubility for these compounds.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create a series of working standard solutions. Prepare a separate working solution for the SIL-IS.
-
Calibration Curve (CC) Standards: Spike drug-free plasma with the working standard solutions to create a calibration curve consisting of 8-10 non-zero concentrations spanning the expected range. A typical range for N-desmethyl sildenafil could be 0.5 to 500 ng/mL.[11]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of four concentration levels:
-
LLOQ: At the lowest concentration of the calibration curve.
-
Low QC (LQC): ~3x the LLOQ.
-
Medium QC (MQC): In the mid-range of the curve.
-
High QC (HQC): At ~75-85% of the highest concentration of the curve.
-
Causality: QCs are prepared from a separate stock solution weighing than the calibration standards to ensure an independent and accurate assessment of the method's performance.
-
Sample Extraction (Protein Precipitation)
-
Aliquot: Pipette 100 µL of plasma sample (unknown, CC, or QC) into a microcentrifuge tube.
-
Add Internal Standard: Add 25 µL of the SIL-IS working solution to every tube except the blank matrix.
-
Precipitate: Add 300 µL of acetonitrile. Causality: Acetonitrile is an effective protein precipitating agent. The 3:1 ratio of organic solvent to plasma ensures complete precipitation of proteins which would otherwise interfere with the chromatography.
-
Vortex & Centrifuge: Vortex mix for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm) is typically used for good retention and peak shape.[14]
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is common.[10] Causality: Formic acid aids in the protonation of the analytes, which is necessary for positive ion mode mass spectrometry, leading to better sensitivity.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for this compound (e.g., m/z 461.3 → 283.4) and its SIL-IS.[11] Causality: MRM provides exceptional specificity by monitoring a unique fragmentation pattern for the analyte, filtering out background noise.
Assessing and Visualizing Performance
Linearity and Range
To establish linearity, the prepared calibration standards are analyzed. A calibration curve is generated by plotting the peak area ratio (analyte peak area / IS peak area) against the nominal concentration.
-
Procedure: Analyze the full calibration curve at the beginning and end of each analytical run.
-
Acceptance Criteria:
-
The correlation coefficient (r²) must be ≥ 0.99.
-
The back-calculated concentration of at least 75% of the standards must be within ±15% of their nominal value (±20% at the LLOQ).
-
The relationship between analyte concentration and instrument response is visualized in the calibration curve.
Caption: Visualizing Accuracy vs. Precision.
Conclusion
The validation of a bioanalytical method for this compound is a systematic process designed to demonstrate its suitability for its intended purpose. By establishing rigorous, predefined acceptance criteria for linearity, accuracy, and precision, and by understanding the scientific principles behind the chosen methodology—from the use of a SIL-IS to the rationale for sample extraction—researchers can ensure the generation of reliable, reproducible, and trustworthy data. An LC-MS/MS method, when properly validated according to international guidelines, provides the necessary sensitivity and selectivity for demanding pharmacokinetic and clinical studies, ultimately supporting the safe and effective development of new medicines.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . U.S. Food and Drug Administration. [Link]
-
Bioanalytical Method Validation Guidance for Industry (May 2018) . U.S. Food and Drug Administration. [Link]
-
USFDA guidelines for bioanalytical method validation . SlideShare. [Link]
-
Bioanalytical Method Validation FDA 2001.pdf . U.S. Food and Drug Administration. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis (November 2022) . U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. [Link]
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Quality Guidelines . International Council for Harmonisation. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]
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Validation of an HPLC method for sildenafil citrate analysis in human plasma samples . ResearchGate. [Link]
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Validation of an HPLC method for sildenafil citrate analysis in human plasma samples . PubMed. [Link]
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Development and Validation of Reverse-Phase High Performance Liquid Chromatography Method for the Determination of Sildenafil Citrate in Pharmaceutical Dosage Forms . International Journal of Applied Biology and Pharmaceutical Technology. [Link]
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An Improved RP-HPLC Method for the Quantitative Determination and Validation of Sildenafil Citrate in Bulk and Pharmaceutical Formulations . Journal of Pharmaceutical Sciences and Research. [Link]
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Analytical Method Validation of Sildenafil Citrate and Caffeine in Herbal Medicine for Increasing Stamina using Thin Layer Chromatography-Densitometry . Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. [Link]
-
HPLC Method for Analysis of Sildenafil Citrate (Viagra) in a Tablet Primesep 100 Column . SIELC Technologies. [Link]
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Analytical Method Validation of Sildenafil Citrate and Caffeine in Herbal Medicine for Increasing Stamina using Thin Layer Chromatography-Densitometry . ResearchGate. [Link]
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HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products . RSC Publishing. [Link]
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Method validation for determination of sildenafil citrate in extemporaneous oral suspension . ResearchGate. [Link]
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A UPLC-MS/MS method for simultaneous quantification of sildenafil and N-desmethyl sildenafil applied in pharmacokinetic and bioequivalence studies in a Chinese population . PubMed. [Link]
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Analytical Method Development and Validation of Sildenafil Citrate by RP-HPLC . ResearchGate. [Link]
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Stability indicating HPLC method for simultaneous quantification of sildenafil citrate and dapoxetine hydrochloride in Pharmaceutical products . International Journal of Pharmaceutical Sciences and Research. [Link]
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RP-HPLC Method Development for Estimation of Sildenafil Citrate in Tablets and in Seminal Fluid . Semantic Scholar. [Link]
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Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method . PubMed. [Link]
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Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study . Analytical Methods (RSC Publishing). [Link]
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LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column and Luna Omega 1.6 µm C18 . Phenomenex. [Link]
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A Comparative Guide to the Limit of Detection and Quantification for Pyrazole N-Demethyl Sildenafil
This guide provides an in-depth technical comparison of analytical methodologies for the determination of Pyrazole N-Demethyl Sildenafil, a significant process-related impurity and potential metabolite of Sildenafil. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of achieving sensitive and accurate quantification, focusing on the critical parameters of Limit of Detection (LOD) and Limit of Quantification (LOQ).
The control of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities to ensure that they are within acceptable limits. This compound, a structural analogue of the primary active metabolite N-Desmethyl Sildenafil, is of particular interest due to its potential to be present in the final drug product. Its structural similarity to Sildenafil and its metabolites necessitates highly specific and sensitive analytical methods to distinguish and quantify it accurately.
The Analytical Challenge: Distinguishing Structurally Similar Compounds
The primary analytical challenge lies in the selective detection and quantification of this compound in the presence of a large excess of the parent drug, Sildenafil, and its other related substances. The choice of analytical technique is paramount in achieving the required sensitivity and specificity. This guide will compare the two most prevalent analytical techniques employed for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Techniques
The selection between HPLC-UV and LC-MS/MS is often a balance between the required sensitivity, selectivity, and the cost and complexity of the instrumentation.
| Analytical Technique | Principle | Typical LOD for Sildenafil-related Impurities | Typical LOQ for Sildenafil-related Impurities | Strengths | Weaknesses |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | 0.02 - 0.4 µg/mL[1] | 0.06 - 1.38 µg/mL[1][2] | Cost-effective, robust, widely available. | Lower sensitivity and specificity compared to LC-MS/MS, potential for matrix interference. |
| LC-MS/MS | Separation based on polarity, detection based on mass-to-charge ratio. | 0.3 - 1 ng/mL[3][4] | 1 - 10 ng/mL[3][4] | High sensitivity and specificity, less prone to matrix effects, provides structural information. | Higher cost, more complex instrumentation and method development. |
Note: Direct LOD and LOQ values for this compound are not widely published. The values presented are based on published data for the closely related and well-studied N-Desmethyl Sildenafil and other sildenafil impurities, and are expected to be comparable.
In-Depth Look: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a workhorse in pharmaceutical quality control due to its reliability and cost-effectiveness. For the analysis of this compound, a reversed-phase HPLC method is typically employed.
Causality Behind Experimental Choices
The choice of a C18 stationary phase is driven by its hydrophobicity, which provides good retention and separation of the relatively non-polar sildenafil and its impurities. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile, is optimized to achieve the best resolution between the parent drug and its related substances. The pH of the buffer is a critical parameter, as it affects the ionization state of the analytes and thus their retention on the column. UV detection is performed at a wavelength where both sildenafil and its impurities exhibit significant absorbance, often around 230-240 nm.[5][6]
Experimental Workflow: HPLC-UV Analysis
Caption: HPLC-UV workflow for the analysis of this compound.
Detailed Experimental Protocol: HPLC-UV
This protocol is a representative method based on published literature for sildenafil and its impurities.[6]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a 1:1 (v/v) mixture of 0.2 M ammonium acetate buffer (pH 7.0) and acetonitrile. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution. Prepare a series of dilutions to construct a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sildenafil drug substance or formulation in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: C18, 10 µm, dimensions appropriate for the system.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 240 nm.
-
Column Temperature: Ambient.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.
-
Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. Calculate LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
In-Depth Look: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity, such as in bioanalytical studies or for the detection of trace-level impurities, LC-MS/MS is the method of choice.
Causality Behind Experimental Choices
LC-MS/MS combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of mass spectrometry. The use of a mass spectrometer allows for the monitoring of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which significantly reduces background noise and enhances specificity. This is particularly advantageous when analyzing complex matrices like plasma or when dealing with co-eluting impurities. The choice of ionization source, typically Electrospray Ionization (ESI), is based on the polarity and thermal lability of the analytes.
Experimental Workflow: LC-MS/MS Analysis
Caption: LC-MS/MS workflow for trace-level analysis of this compound.
Detailed Experimental Protocol: LC-MS/MS
This protocol is a representative method based on published literature for sildenafil and its metabolites.[3][7][8]
-
Sample Preparation (for plasma):
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).
-
Perform protein precipitation by adding acetonitrile, vortexing, and centrifuging.
-
Alternatively, use solid-phase extraction for cleaner samples.
-
Evaporate the supernatant and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., Kinetex Biphenyl or C18).[7]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Determine the specific precursor and product ions for this compound and the internal standard. For the analogous N-Desmethyl Sildenafil, a common transition is m/z 461.4 → m/z 283.2.[9]
-
Optimize collision energy and other MS parameters.
-
-
Analysis and Quantification: Inject the prepared samples and standards. Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve.
Conclusion: Method Selection and Validation
The choice between HPLC-UV and LC-MS/MS for the determination of this compound depends on the specific requirements of the analysis. For routine quality control of bulk drug substances where impurity levels are expected to be in the range of 0.1%, a validated HPLC-UV method is often sufficient. However, for applications requiring lower detection limits, such as in pharmacokinetic studies or for the analysis of trace contaminants, the superior sensitivity and specificity of LC-MS/MS are indispensable.
Regardless of the chosen method, rigorous validation according to ICH guidelines is essential to ensure the reliability of the results.[10] This includes demonstrating specificity, linearity, accuracy, precision, and establishing the LOD and LOQ.
References
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ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). [Link]
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- Synthesis and Characterization of Potential Impurities of Sildenafil. Chemistry & Biology Interface.
- Liquid-Chromatography Determination of Impurities in Sildenafil Citr
- A novel method for the determination of sildenafil (Viagra®) and its metabolite in postmortem specimens using LC/MS/MS and LC/M.
- LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column and Luna. Phenomenex.
- Validated LC method for sildenafil citrate related substances and its potential oxidative degrad
- Separation and Determination of Synthetic Impurities of Sildenafil (Viagra)
- Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. PMC - PubMed Central.
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- Monitoring by LC-MS/MS of 48 compounds of sildenafil, tadalafil, vardenafil and their analogues in illicit health food products in the Korean market advertised as enhancing male sexual performance. PubMed. (2013).
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A Comparative Analysis of Sildenafil Metabolites: Pyrazole N-Demethyl Sildenafil vs. N-Desmethyl Sildenafil
An In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, a thorough understanding of drug metabolism is paramount to evaluating the efficacy and safety of a therapeutic agent. Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, undergoes extensive metabolism in the body, leading to the formation of various metabolites. Among these, N-Desmethyl Sildenafil has been well-characterized as a major active metabolite. However, another metabolite, Pyrazole N-Demethyl Sildenafil, also emerges from the metabolic cascade. This guide provides a detailed comparative analysis of these two key metabolites, offering insights into their chemical properties, pharmacological activity, and analytical differentiation.
Structural and Metabolic Origins: Two Paths of Sildenafil Biotransformation
Sildenafil is primarily metabolized by the cytochrome P450 (CYP) enzymes in the liver, with CYP3A4 being the major contributor and CYP2C9 playing a minor role[1][2]. The structural alterations to the parent sildenafil molecule give rise to N-Desmethyl Sildenafil and this compound through distinct demethylation reactions.
N-Desmethyl Sildenafil , also known as UK-103,320, is the principal circulating metabolite of sildenafil[1]. It is formed through the N-demethylation of the piperazine ring of the sildenafil molecule[3].
This compound is formed via the N-demethylation of the pyrazole ring of the sildenafil molecule[4]. While identified as a metabolic pathway, it is generally considered a less prominent route compared to the formation of N-Desmethyl Sildenafil.
Table 1: Chemical and Physical Properties
| Property | This compound | N-Desmethyl Sildenafil | Sildenafil (Parent Drug) |
| IUPAC Name | 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-propyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | 5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-7-one | 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-7-one |
| Molecular Formula | C₂₁H₂₈N₆O₄S | C₂₁H₂₈N₆O₄S | C₂₂H₃₀N₆O₄S |
| Molecular Weight | 460.55 g/mol | 460.55 g/mol | 474.58 g/mol |
| CAS Number | 139755-95-6 | 139755-82-1 | 139755-83-2 |
Pharmacological Activity: A Tale of Potency and Characterization
The pharmacological significance of a metabolite is intrinsically linked to its ability to interact with the target receptor and its concentration in the systemic circulation. In this regard, N-Desmethyl Sildenafil is considerably more characterized and pharmacologically active than this compound.
N-Desmethyl Sildenafil exhibits an in vitro potency for PDE5 that is approximately 50% of the parent sildenafil[2]. Despite its reduced potency, its plasma concentrations can reach about 40% of those of sildenafil, contributing to roughly 20% of the overall pharmacological effect of the drug[1]. This makes it a significant contributor to the therapeutic action of sildenafil.
Pharmacokinetic Profiles: A Glimpse into Bioavailability and Elimination
The pharmacokinetic properties of a metabolite determine its concentration and duration of action in the body.
N-Desmethyl Sildenafil has a terminal half-life of approximately 4 hours, similar to that of sildenafil[1]. Its formation is subject to the same enzymatic pathways as sildenafil, and therefore, its levels can be influenced by inhibitors or inducers of CYP3A4 and CYP2C9[1].
This compound lacks a well-documented pharmacokinetic profile in humans. The focus of most pharmacokinetic studies on sildenafil has been on the parent drug and its major active metabolite, N-Desmethyl Sildenafil.
Table 2: Comparative Summary
| Feature | This compound | N-Desmethyl Sildenafil |
| Metabolic Pathway | Pyrazole N-demethylation of sildenafil[4] | Piperazine N-demethylation of sildenafil[3] |
| PDE5 Inhibition | Described as a "potential PDE5 inhibitor"[5]. Quantitative data for human PDE5 is limited. | Approximately 50% of the in vitro potency of sildenafil[2]. |
| Pharmacological Contribution | Likely minor due to presumed lower potency and concentration. | Contributes to ~20% of the overall pharmacological effect of sildenafil[1]. |
| Pharmacokinetic Data | Limited to no publicly available data. | Terminal half-life of ~4 hours[1]. |
| Analytical Characterization | Less frequently analyzed in routine studies. | Routinely quantified in pharmacokinetic and bioequivalence studies. |
Experimental Protocols: Analytical Methodologies for Differentiation and Quantification
The accurate differentiation and quantification of sildenafil and its metabolites are crucial for metabolic and pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the benchmark techniques for this purpose.
Protocol 1: LC-MS/MS Method for the Simultaneous Quantification of Sildenafil and N-Desmethyl Sildenafil in Human Plasma
This protocol is based on established methods for the sensitive and selective quantification of sildenafil and its primary metabolite.
1. Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of human plasma, add an internal standard (e.g., sildenafil-d8).
-
Add 200 µL of 0.1 M sodium carbonate to basify the sample.
-
Add 5 mL of an extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 3 minutes.
-
Hold at 95% B for 1 minute.
-
Return to initial conditions and equilibrate for 2 minutes.
-
3. Mass Spectrometric Detection
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Sildenafil: m/z 475.2 → 283.2
-
N-Desmethyl Sildenafil: m/z 461.2 → 283.2
-
Sildenafil-d8 (IS): m/z 483.3 → 283.2
-
-
Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.
Visualizing the Metabolic Pathway and Analytical Workflow
Metabolic Pathway of Sildenafil
Caption: LC-MS/MS analytical workflow.
Conclusion: A Clear Distinction in Pharmacological Relevance
The comparative analysis of this compound and N-Desmethyl Sildenafil reveals a significant disparity in their known pharmacological and pharmacokinetic profiles. N-Desmethyl Sildenafil is a well-established, active metabolite that contributes to the overall therapeutic effect of sildenafil. Its formation, activity, and analytical quantification are extensively documented.
In contrast, this compound remains a less-characterized metabolite. While its formation is a recognized metabolic pathway, the lack of robust data on its PDE5 inhibitory potency and pharmacokinetic profile in humans suggests it plays a minor, if any, significant role in the clinical effects of sildenafil.
For researchers in drug development, this distinction is critical. While the presence of multiple metabolites should always be considered, the focus of bioanalytical and pharmacological assessment for sildenafil should rightfully remain on the parent drug and its major active metabolite, N-Desmethyl Sildenafil. Future research may further elucidate the role of this compound, but based on current evidence, its contribution to the pharmacological activity of sildenafil appears to be negligible.
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A Comparative Guide: HPLC vs. UPLC for the Analysis of Pyrazole N-Demethyl Sildenafil
Introduction: The Analytical Imperative in Impurity Profiling
In pharmaceutical development and quality control, the rigorous identification and quantification of impurities are not merely procedural; they are fundamental to ensuring drug safety and efficacy. Pyrazole N-Demethyl Sildenafil, a known process impurity and potential metabolite of Sildenafil, represents a critical analytical target.[1][2][3] Regulatory bodies, guided by standards such as the International Council for Harmonisation (ICH) guidelines, mandate that impurities in active pharmaceutical ingredients (APIs) are monitored and controlled within strict limits.[4][5][6]
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC®)—for the specific task of analyzing this compound. We will move beyond a simple list of features to explore the fundamental principles, present detailed experimental protocols, and provide a quantitative comparison of their performance. The objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to select the optimal chromatographic approach for their specific analytical challenges.
Deconstructing the Technologies: From High Performance to Ultra Performance
At their core, both HPLC and UPLC operate on the same principle of separating chemical components based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column.[7][8] The pivotal distinction, and the source of their vastly different capabilities, lies in the physical characteristics of the stationary phase particles.
High-Performance Liquid Chromatography (HPLC): The Established Workhorse For decades, HPLC has been the bedrock of pharmaceutical analysis, valued for its robustness and reliability.[7][9] It typically employs columns packed with porous silica particles with diameters ranging from 3 to 5 µm, operating at pressures up to 6,000 psi.[7][10][11][12] This configuration provides a dependable platform for a wide array of analytical applications.
Ultra-Performance Liquid Chromatography (UPLC®): A Paradigm Shift in Resolution and Speed UPLC® represents a significant evolution of HPLC technology, engineered to enhance the three pillars of chromatography: resolution, speed, and sensitivity.[11][13] This is achieved by using columns packed with much smaller, sub-2 µm particles (typically 1.7 µm).[10][11][13][14] According to chromatographic theory, specifically the van Deemter equation, smaller particles dramatically increase column efficiency by reducing mass transfer resistance and minimizing analyte band broadening.[10][15][16][17] This results in sharper, narrower peaks, which directly translates to superior resolution and heightened sensitivity.[10][14][15] However, pushing the mobile phase through a column packed with such fine particles necessitates specialized instrumentation capable of operating at ultra-high pressures, often exceeding 15,000 psi.[11][14][18]
A Comparative Experimental Framework
To provide a tangible comparison, we present a hypothetical yet scientifically grounded study designed to develop and compare stability-indicating HPLC and UPLC methods for quantifying this compound in a Sildenafil API.
Analytical Objective: To resolve this compound from the main Sildenafil peak and any potential degradation products generated under stress conditions, thereby demonstrating method specificity.
Forced Degradation—The Litmus Test for Specificity: A cornerstone of a self-validating analytical method is its ability to distinguish the analyte of interest from all potential interferents. As mandated by ICH guidelines, a forced degradation study was designed to generate these potential interferents.[19][20][21][22] This involves subjecting the Sildenafil API to harsh chemical and physical conditions (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally produce degradation products. A truly stability-indicating method will successfully resolve the primary analyte and all known impurities from these newly formed degradants.
Caption: Figure 1: General Analytical Workflow. A flowchart detailing the process from sample preparation through chromatographic analysis and final data validation for both HPLC and UPLC systems.
Detailed Experimental Protocols
The following protocols are designed to be self-validating through the inclusion of System Suitability Test (SST) parameters, which must be met before any sample analysis can be considered valid, in accordance with United States Pharmacopeia (USP) guidelines.[5][20][23]
| Parameter | Protocol 1: HPLC Method | Protocol 2: UPLC® Method |
| System | Standard HPLC System (e.g., Agilent 1260, Waters Alliance) | UPLC® System (e.g., Waters ACQUITY UPLC®) |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[19][21] | ACQUITY UPLC® BEH C18, 50 mm x 2.1 mm, 1.7 µm[13][24] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water (UPLC/MS Grade)[25] |
| Mobile Phase B | Acetonitrile | Acetonitrile (UPLC/MS Grade)[25] |
| Gradient Program | Time(min) | %B |
| 0.0 | 20 | |
| 20.0 | 80 | |
| 22.0 | 80 | |
| 22.1 | 20 | |
| 28.0 | 20 | |
| Flow Rate | 1.0 mL/min[19] | 0.4 mL/min[9] |
| Column Temp. | 30 °C | 40 °C |
| Detection | UV at 230 nm[19][26] | UV at 230 nm |
| Injection Vol. | 10 µL | 1.5 µL |
| Sample Diluent | Methanol:Water (50:50) | Methanol:Water (50:50) |
| Sample Conc. | 0.5 mg/mL Sildenafil Citrate | 0.5 mg/mL Sildenafil Citrate |
| SST Criteria | Resolution > 2.0 between Sildenafil and this compound; Tailing Factor < 1.5 for Sildenafil peak. | Resolution > 2.0 between Sildenafil and this compound; Tailing Factor < 1.5 for Sildenafil peak. |
Causality Behind Protocol Choices:
-
Gradient Elution: A gradient is essential for impurity profiling. It starts with a weak mobile phase to retain and resolve early-eluting polar impurities and gradually increases in organic strength to elute the main API and more non-polar compounds in a reasonable time with good peak shape.[4][27]
-
C18 Column: A C18 (octadecylsilane) stationary phase is a highly versatile, robust choice for reversed-phase chromatography, making it a reliable starting point for method development for a wide range of pharmaceutical compounds.
-
UPLC Method Scaling: The UPLC gradient, flow rate, and injection volume are geometrically scaled down from the HPLC method to maintain a comparable separation selectivity while leveraging the speed advantage of the shorter, more efficient column.[9]
-
Stricter Filtration for UPLC: The use of a 0.22 µm filter for UPLC samples is critical. The narrower column frits and smaller particle size make UPLC columns highly susceptible to clogging from particulates that would not affect a traditional HPLC column.[9]
Head-to-Head Performance: A Quantitative Comparison
The execution of the above protocols would yield significant and quantifiable differences in performance. The following table summarizes the expected outcomes based on established chromatographic principles.
| Performance Metric | HPLC Result | UPLC® Result | Scientific Rationale & Advantage |
| Analysis Time | ~28 minutes | ~6 minutes | UPLC® offers a >4-fold increase in throughput, enabling faster method development and higher sample capacity in QC labs.[11][12][24] |
| Resolution | Baseline resolution achieved | Significantly higher resolution | The higher efficiency of the 1.7 µm particles produces sharper peaks, increasing the distance between peak maxima and improving confidence in quantification.[11][14] |
| Peak Capacity | Lower | Higher | UPLC® can resolve more components within a given timeframe, making it superior for complex samples from forced degradation studies. |
| Sensitivity (S/N) | Standard | 3-5x Higher | Narrower UPLC® peaks have a greater height for the same mass, increasing the signal-to-noise ratio and lowering detection limits for trace impurities.[11][14][28] |
| Solvent Consumption | ~28 mL per run | ~2.4 mL per run | UPLC® provides a >90% reduction in solvent use, leading to substantial cost savings and a significant decrease in chemical waste.[7][9][14] |
| System Backpressure | ~1,800 psi | ~10,500 psi | The high backpressure is a direct consequence of the small particle size and is managed by the specialized UPLC® fluidics system.[11][12][18] |
Conclusion and Expert Recommendations
The data unequivocally demonstrates that while both HPLC and UPLC can successfully analyze this compound, their performance characteristics are worlds apart.
HPLC remains a valid and robust technology. It is perfectly suitable for established, validated QC methods where throughput is not the primary driver and the separation challenge is not overly complex. Its lower initial cost and tolerance for less pristine samples make it a reliable workhorse.[7][9]
UPLC®, however, is the demonstrably superior technology for this application. It delivers unparalleled advantages in speed, resolution, and sensitivity.[11][14][29]
-
For Method Development: The speed of UPLC® is transformative, allowing scientists to screen columns and mobile phases and optimize methods in a fraction of the time required by HPLC.[12]
-
For High-Throughput Screening: The dramatic reduction in run time directly translates to higher sample throughput, a critical advantage in discovery and production environments.[12][30]
-
For Impurity Profiling: The enhanced resolution and sensitivity are crucial for detecting and quantifying trace-level impurities, ensuring compliance with stringent regulatory thresholds and ultimately enhancing patient safety.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Sildenafil Impurities
In the landscape of pharmaceutical quality control, ensuring the purity of an active pharmaceutical ingredient (API) is paramount. For a widely used drug like sildenafil citrate, a robust analytical framework to detect, identify, and quantify process-related and degradation impurities is not just a regulatory requirement but a cornerstone of patient safety. This guide provides an in-depth comparison of analytical methodologies for sildenafil impurity profiling, grounded in the principles of scientific integrity and cross-validation. We will explore two distinct High-Performance Liquid Chromatography (HPLC) methods, detailing their experimental protocols and performance characteristics to aid researchers and drug development professionals in selecting and validating the appropriate analytical strategy.
The validation of an analytical procedure is a critical process that provides documented evidence of its suitability for the intended purpose.[1][2][3][4][5][6] Regulatory bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide comprehensive guidelines on the parameters that need to be evaluated, including accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantitation (LOQ).[7][8][9][10][11][12][13] For impurity analysis, these parameters are particularly crucial as the analytes are often present at very low concentrations.[14][15][16]
The Imperative of Impurity Profiling in Sildenafil
Sildenafil citrate, the active ingredient in several medications for erectile dysfunction and pulmonary arterial hypertension, can be associated with various impurities originating from the manufacturing process or degradation over time.[17][18][19] These impurities can potentially impact the safety and efficacy of the final drug product. Therefore, employing validated, stability-indicating analytical methods is essential for their control.[17][20][21][22]
Comparative Analysis of Two Validated HPLC Methods
High-Performance Liquid Chromatography (HPLC) remains the workhorse for pharmaceutical impurity analysis due to its robustness and versatility.[23][24][25][26][27] In this guide, we will compare two distinct reversed-phase HPLC (RP-HPLC) methods for the determination of sildenafil impurities.
Method A: Isocratic Elution for Routine Quality Control
This method is designed for routine quality control applications where speed and simplicity are advantageous. It utilizes an isocratic mobile phase, meaning the solvent composition remains constant throughout the run.
Method B: Gradient Elution for Enhanced Resolution of Complex Impurity Profiles
For more complex samples or for development and stability studies where a wider range of impurities might be encountered, a gradient elution method offers superior resolving power.[17] The changing mobile phase composition allows for the effective separation of impurities with varying polarities.
Below is a detailed comparison of the operational parameters and validation data for these two methods.
| Parameter | Method A: Isocratic RP-HPLC | Method B: Gradient RP-HPLC |
| Column | Inertsil C18, 5µm, 150 mm x 4.6 mm[20] | Waters XTerra RP-18, 5µm, 250 mm x 4.6 mm[17] |
| Mobile Phase | Acetonitrile/Phosphate Buffer (70:30, v/v), pH 7.0[20] | A: Phosphate Buffer; B: Acetonitrile. Gradient: 0/0, 30/100, 35/100, 40/0, 45/0 (Time/%B)[17] |
| Flow Rate | 0.8 mL/min[20] | 1.0 mL/min[17] |
| Detection | UV at 228 nm[20] | UV at 230 nm[17] |
| Retention Time (Sildenafil) | ~4.09 min[20] | Varies with gradient |
| Linearity Range | 0.1 - 30 µg/mL (R² = 0.999)[20][24] | Impurities: 0.05 - 0.15% of analyte concentration[17] |
| LOD | 1.70 ng/mL[24] | Not explicitly stated, but method is sensitive for impurities at 0.05% level[17] |
| LOQ | 5.40 ng/mL[24] | Not explicitly stated, but method is validated for quantifying impurities at low levels[17] |
| Accuracy (% Recovery) | 99.15 - 101.85%[20][24] | Mean recoveries for impurities were within acceptable limits[17] |
| Precision (%RSD) | Intra-day: 0.13 - 1.56%; Inter-day: 0.30 - 1.60%[20][24] | Assay of sildenafil: < 0.07%; Impurity areas: < 4.0%[17] |
Experimental Protocols
Method A: Isocratic RP-HPLC Protocol
-
Preparation of Mobile Phase: Prepare a phosphate buffer and adjust the pH to 7.0. Mix with acetonitrile in a 30:70 ratio (v/v). Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve sildenafil citrate reference standard in the mobile phase to obtain a known concentration. Prepare a series of dilutions to establish linearity.
-
Sample Preparation: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a specified amount of sildenafil citrate and dissolve in the mobile phase. Sonicate to ensure complete dissolution and filter the solution.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.
-
System Suitability: Perform system suitability tests before sample analysis. Parameters like theoretical plates (>3000), tailing factor (<2), and resolution (>3) should be monitored.[20][24]
Method B: Gradient RP-HPLC Protocol for Impurity Profiling
-
Preparation of Mobile Phases:
-
Mobile Phase A: Prepare an aqueous phosphate buffer. Filter and degas.
-
Mobile Phase B: HPLC grade acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of sildenafil citrate at a concentration of approximately 250 µg/mL in the diluent.[17]
-
Prepare a stock solution containing a mixture of known sildenafil impurities.[17]
-
For forced degradation studies, subject the sildenafil citrate sample to stress conditions such as acid, base, oxidation, heat, and light.[17]
-
-
Chromatographic Conditions:
-
Analysis and Validation:
-
Inject the prepared solutions and monitor the separation of impurities from the main sildenafil peak.
-
Validate the method for specificity by assessing peak purity using a PDA detector and ensuring no interference from degradation products.[17]
-
Determine linearity, accuracy, and precision for each known impurity.[17]
-
Visualizing the Workflow: Cross-Validation and Method Comparison
To ensure the reliability of analytical data, a cross-validation approach is often employed when transferring a method or comparing it with an existing one. This process verifies that the new or alternative method provides equivalent results.
Caption: Workflow for Cross-Validation of Analytical Methods.
The choice between an isocratic and a gradient method depends on the specific analytical needs. The following diagram illustrates a logical comparison.
Caption: Comparison of Isocratic vs. Gradient HPLC Methods.
Conclusion and Future Perspectives
Both the isocratic and gradient HPLC methods presented offer reliable and validated approaches for the analysis of sildenafil and its impurities. The choice of method should be guided by the intended application. For routine quality control where the impurity profile is well-characterized, the simplicity and speed of an isocratic method are advantageous. Conversely, for research, development, and stability testing, the superior resolving power of a gradient method is indispensable for comprehensive impurity profiling.[17][18]
The principles of method validation, as outlined by ICH and USP, are fundamental to ensuring the quality and consistency of analytical data.[7][8][9][10][28] As analytical technology evolves, techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer even greater sensitivity and specificity for impurity identification and quantification.[26][29][30][31][32] Future work should focus on the cross-validation of these advanced techniques against established HPLC methods to further enhance the analytical toolkit for ensuring the safety and efficacy of sildenafil-containing pharmaceuticals.
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USP <1225> Method Validation - BA Sciences . BA Sciences. Available from: [Link]
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METHOD DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHODS FOR ASSAY OF TADALAFIL AND SILDENAFIL CITRATE BY HPLC . International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
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Liquid-Chromatography Determination of Impurities in Sildenafil Citrate . Asian Journal of Chemistry. Available from: [Link]
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Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate - RJPBCS . Research Journal of Pharmacy and Biological and Chemical Sciences. Available from: [Link]
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Development and Validation of Reverse-Phase High Performance Liquid Chromatography Method for the Determination of Sildenafil Ci . International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
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Validation and Stability Indicating RP-HPLC Method for the Determination of Sildenafil Citrate in Pharmaceutical Formulations an - SciSpace . SciSpace. Available from: [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. Available from: [Link]
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<1225> VALIDATION OF COMPENDIAL PROCEDURES . United States Pharmacopeia. Available from: [Link]
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USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog . Investigations of a Dog. Available from: [Link]
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Revised USP Chapter <1225> "Validation of Compendial Methods" approved . ECA Academy. Available from: [Link]
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ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma . AMSbiopharma. Available from: [Link]
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Stability indicating HPLC method for simultaneous quantification of sildenafil citrate and dapoxetine hydrochloride in Pharmaceutical products . International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
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Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained . GMP Wizards. Available from: [Link]
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Validation of Analytical Procedures Q2(R2) - ICH . International Council for Harmonisation. Available from: [Link]
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development and validation of stability indicating rp-hplc method for simultaneous estimation of sildenafil citrate and fluoxetine in bulk & tablet dosage form. - Semantic Scholar . Semantic Scholar. Available from: [Link]
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ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . International Council for Harmonisation. Available from: [Link]
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Synthesis and Characterization of Potential Impurities of Sildenafil - Chemistry & Biology Interface . Chemistry & Biology Interface. Available from: [Link]
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Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review . International Journal of Research and Review. Available from: [Link]
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Analytical method validation: A brief review . Journal of Pharmaceutical Sciences and Research. Available from: [Link]
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Quantification of active pharmaceutical ingredient and impurities in sildenafil citrate obtained from the Internet - PMC - NIH . National Center for Biotechnology Information. Available from: [Link]
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Analytical Method Validation Parameters: An Updated Review . PharmaTutor. Available from: [Link]
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Analytical Method Development and Validation: A Review - Journal of Drug Delivery and Therapeutics . Journal of Drug Delivery and Therapeutics. Available from: [Link]
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Determination of Sildenafil Citrate Adulterated in a Dietary Supplement Capsule by LC/MS/MS . Journal of Food and Drug Analysis. Available from: [Link]
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Separation and Determination of Synthetic Impurities of Sildenafil (Viagra) by Reversed-Phase High-Performance Liquid Chromatogr . Analytical Sciences. Available from: [Link]
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Analytical Method Development and Validation in Pharmaceuticals . LinkedIn. Available from: [Link]
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New update for ICH Q2 (R2) Analytical process validation guidance - AMSlab . AMSlab. Available from: [Link]
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Validation of analytical procedures – ICH Q2(R2) - European Pharmaceutical Review . European Pharmaceutical Review. Available from: [Link]
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A novel method for the determination of sildenafil (Viagra®) and its metabolite in postmortem specimens using LC/MS/MS and LC/M . Federal Aviation Administration. Available from: [Link]
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ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline . LinkedIn. Available from: [Link]
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LC-MS/MS Separation of Sildenafil and its Metabolite N-Desmethylsildenafil Using the Kinetex® 2.6 µm Biphenyl Column and Luna . Phenomenex. Available from: [Link]
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In-Depth Investigation of Analytical Methods for the Determination of sildenafil citrate and Tramadol hydrochloride in Synthetic . Egyptian Journal of Chemistry. Available from: [Link]
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A Review on Comparative study of HPLC and UPLC - RJPT . Research Journal of Pharmacy and Technology. Available from: [Link]
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Selection of analytical techniques for clustering of sildenafil citrate API samples - sciensano.be . Sciensano. Available from: [Link]
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HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products - RSC Publishing . Royal Society of Chemistry. Available from: [Link]
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VALIDATED HPLC METHOD FOR DETERMI- NATION OF SILDENAFIL IN PHARMACEUTI- CAL DOSAGE FORMS . Macedonian Pharmaceutical Bulletin. Available from: [Link]
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(PDF) HPLC Quantification and Impurity Profiling of Counterfeit Sildenafil Tablets from the African Market - ResearchGate . ResearchGate. Available from: [Link]
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HPLC Vs UPLC: Differences In Application, Performance And Cost | GMP Insiders . GMP Insiders. Available from: [Link]
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Analytical Method Validation of Sildenafil Citrate and Caffeine in Herbal Medicine for Increasing Stamina using Thin Layer Chrom . Pharmacognosy Journal. Available from: [Link]
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A Comparative Analysis of Pyrazole N-Demethyl Sildenafil Impurity Profiles Across Sildenafil Citrate Batches: A Guide for Researchers
Introduction: The Criticality of Impurity Profiling in Sildenafil Citrate
Sildenafil citrate, the active pharmaceutical ingredient (API) in well-known medications for erectile dysfunction and pulmonary arterial hypertension, undergoes a multi-step synthesis process.[1] Like any synthetic process, this can lead to the formation of impurities.[2] These impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product.[2] Therefore, rigorous monitoring and control of the impurity profile are paramount for regulatory compliance and patient safety.[3] The International Council for Harmonisation (ICH) provides clear guidelines on the reporting, identification, and qualification of impurities in new drug substances.[4]
One such process-related impurity is Pyrazole N-Demethyl Sildenafil. This guide provides an in-depth, objective comparison of the impurity profile of this compound across three hypothetical batches of sildenafil citrate, supported by detailed experimental protocols and data. The objective is to equip researchers, scientists, and drug development professionals with the rationale behind experimental choices and a robust framework for their own impurity analyses.
Understanding the Impurity: this compound
This compound is a structural analog of sildenafil where the N-methyl group on the pyrazole moiety is absent.[5][6] Its presence in the final API can indicate incomplete methylation during the synthesis of the pyrazole core of the sildenafil molecule.[7] Understanding the formation pathway of this impurity is crucial for process optimization and control.
Caption: Potential formation pathway of this compound.
Comparative Analysis Across Batches: An Experimental Approach
To compare the impurity profiles of this compound across different batches, a validated, stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for quantifying impurities in pharmaceutical substances.[8][9] For structural confirmation and identification of unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.[10]
The following workflow outlines a comprehensive approach for this comparative analysis.
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A Spectroscopic Guide to the Differentiation of Pyrazole N-Demethyl Sildenafil from Sildenafil and its Analogs
Introduction
Sildenafil, the active pharmaceutical ingredient in Viagra®, is a potent selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] Its success has led to the emergence of numerous structural analogs, often found as undeclared adulterants in counterfeit drugs and herbal supplements.[3][4] The identification and characterization of these analogs are critical for regulatory enforcement, quality control, and ensuring public safety. Among these is Pyrazole N-Demethyl Sildenafil, an analog differing from the parent compound by the absence of a methyl group on the pyrazole ring nitrogen.
This guide provides a comprehensive spectroscopic comparison of this compound with its parent compound, Sildenafil. We will delve into the key differentiating features observed in Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. The methodologies and data presented herein are designed to equip researchers, forensic chemists, and drug development professionals with the tools to unambiguously identify and distinguish these compounds.
Molecular Structure: The Basis for Spectroscopic Differentiation
The fundamental difference between Sildenafil and this compound is the substitution at the N-1 position of the pyrazolo[4,3-d]pyrimidin-7-one core. Sildenafil possesses a methyl group at this position, whereas this compound has a hydrogen atom. This seemingly minor alteration results in a mass difference of 14 Da and a distinct electronic environment around the pyrazole ring, leading to predictable and measurable differences in their respective spectra.
Figure 1: Chemical structures of Sildenafil and its Pyrazole N-Demethyl analog.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a cornerstone technique for identifying sildenafil analogs due to its high sensitivity and ability to provide precise mass information and structural data through fragmentation analysis.[5] Electrospray ionization (ESI) is the preferred method for these compounds as it readily produces protonated molecular ions [M+H]⁺.
Causality Behind Experimental Choices
ESI in positive ion mode is selected because the multiple nitrogen atoms in the sildenafil scaffold are basic and easily protonated, yielding a strong signal for the precursor ion. High-resolution mass spectrometry (HRMS), such as with an Orbitrap or TOF analyzer, is crucial for determining the elemental composition and confirming the mass difference between sildenafil and its N-demethyl analog with high confidence.[6]
Comparative MS Data
The most direct differentiator is the mass of the protonated molecule. This compound has a molecular weight of 460.6 g/mol , compared to 474.6 g/mol for Sildenafil.[7]
| Compound | Molecular Formula | Molecular Weight (Da) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Sildenafil | C₂₂H₃₀N₆O₄S | 474.6 | 475 | 311, 283, 151, 99 |
| This compound | C₂₁H₂₈N₆O₄S | 460.6 | 461 | 297, 283, 137, 99 |
Analysis of Fragmentation Patterns
Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation pathways.[8] The primary cleavage occurs at the sulfonamide bond, separating the pyrazolopyrimidinone moiety from the ethoxyphenyl-piperazine portion.
-
Sildenafil: The protonated molecule at m/z 475 readily loses the N-methylpiperazine group to form a key fragment at m/z 283. Another significant pathway involves cleavage to produce the N-methylpiperazine sulfonyl cation at m/z 311.[9]
-
This compound: The precursor ion at m/z 461 is expected to follow a similar fragmentation pathway. The key difference will be the fragment corresponding to the pyrazolopyrimidinone core, which will appear at m/z 297 instead of 311, reflecting the absence of the N-methyl group. The fragment at m/z 283, corresponding to the ethoxyphenyl-piperazine sulfonyl portion, should remain common to both.
Figure 2: Key MS/MS fragmentation pathways for Sildenafil and its N-Demethyl analog.
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Dissolve 1 mg of the reference standard or sample in 10 mL of methanol to create a 100 µg/mL stock solution. Further dilute with 50:50 methanol:water to a final concentration of 1 µg/mL.
-
Chromatography:
-
System: UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry:
-
System: Q-TOF or Orbitrap Mass Spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: m/z 100-1000.
-
MS/MS: Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ions (m/z 475 and 461).
-
Collision Energy: Use a collision energy ramp (e.g., 20-40 eV) to generate fragment ions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural information, making it an invaluable tool for distinguishing isomers and closely related analogs.[3][10] Both ¹H and ¹³C NMR are used for complete characterization.
Causality Behind Experimental Choices
¹H NMR is particularly powerful here because the presence or absence of the N-methyl group on the pyrazole ring provides an unambiguous diagnostic signal.[11] Deuterated solvents like DMSO-d₆ or CDCl₃ are used because they do not produce interfering signals in the proton spectrum. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for visualizing exchangeable protons (like N-H).[12]
Comparative ¹H NMR Data (Typical Shifts in DMSO-d₆)
The most telling difference is the signal for the methyl group attached to the pyrazole nitrogen.
| Proton Assignment | Sildenafil (δ ppm) | This compound (δ ppm) | Multiplicity / Notes |
| Pyrazole N-CH₃ | ~4.15 | Absent | Singlet (s), 3H. This is the key diagnostic signal. |
| Pyrazole N-H | Absent | ~12.2 (broad) | Broad singlet (br s), 1H. Exchangeable proton. |
| Aromatic (H-15, H-17, H-18) | 7.3 - 7.9 | 7.3 - 7.9 | Doublets and triplets, characteristic pattern. |
| OCH₂CH₃ (Ethoxy) | ~4.2 (q), ~1.3 (t) | ~4.2 (q), ~1.3 (t) | Quartet (q) and Triplet (t). |
| CH₂CH₂CH₃ (Propyl) | ~2.8 (t), ~1.7 (m), ~0.9 (t) | ~2.8 (t), ~1.7 (m), ~0.9 (t) | Triplet (t), Multiplet (m), Triplet (t). |
| Piperazine N-CH₂ | ~2.9 (m), ~2.4 (m) | ~2.9 (m), ~2.4 (m) | Multiplets (m). |
| Piperazine N-CH₃ | ~2.1 - 2.2 | ~2.1 - 2.2 | Singlet (s). |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.[1][12]
Analysis of NMR Spectra
The ¹H NMR spectrum of Sildenafil clearly shows a singlet around δ 4.15 ppm, integrating to three protons, which corresponds to the methyl group on the pyrazole nitrogen.[1] In the spectrum of this compound, this signal is absent. Instead, a broad, downfield signal corresponding to the N-H proton on the pyrazole ring is expected, typically above 12 ppm.[1] The signals for the ethoxy, propyl, and phenylsulfonylpiperazine moieties will be highly similar in both compounds, serving as an internal confirmation of the core structure.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Probe: Standard broadband or inverse detection probe.
-
-
Acquisition:
-
Experiment: Standard 1D proton experiment.
-
Temperature: 298 K.
-
Scans: Acquire 16-64 scans for good signal-to-noise.
-
Reference: Calibrate the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate signals and assign peaks based on chemical shifts and multiplicities.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid, non-destructive technique used for identifying functional groups and for fingerprinting comparison. While many absorption bands will overlap between the two compounds, subtle differences, particularly in the N-H stretching region, can be observed.[13]
Causality Behind Experimental Choices
Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders as it requires minimal to no sample preparation, making it ideal for rapid screening.[13] The fingerprint region (below 1500 cm⁻¹) is complex but unique to each molecule and can be used for definitive matching against a reference spectrum.
Comparative IR Data
| Functional Group | Sildenafil (cm⁻¹) | This compound (cm⁻¹) | Notes |
| N-H Stretch (Pyrazole) | Absent | ~3300 - 3400 (broad) | Key differentiating band. |
| C=O Stretch (Lactam) | ~1690 - 1700 | ~1690 - 1700 | Strong absorption, characteristic of the pyrimidinone ring.[14] |
| Aromatic C=C Stretch | ~1580, 1490 | ~1580, 1490 | Medium to strong bands. |
| S=O Asymmetric Stretch | ~1350 | ~1350 | Strong absorption from the sulfonyl group.[14] |
| S=O Symmetric Stretch | ~1170 | ~1170 | Strong absorption from the sulfonyl group.[14] |
| C-O Stretch (Ether) | ~1250, 1030 | ~1250, 1030 | Strong bands from the ethoxy group.[12] |
Analysis of IR Spectra
The IR spectra of both compounds will be dominated by strong absorptions from the carbonyl (C=O) and sulfonyl (S=O) groups.[13][14] The most significant difference is the presence of a broad N-H stretching band for this compound, typically found between 3300 and 3400 cm⁻¹. This band is absent in the spectrum of Sildenafil. While the rest of the spectra may appear very similar, this feature provides a clear point of differentiation.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation:
-
System: FTIR spectrometer equipped with an ATR accessory (e.g., diamond crystal).
-
-
Acquisition:
-
Background: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum.
-
Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16-32 scans.
-
-
Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Conclusion
The differentiation of this compound from Sildenafil is straightforward using standard spectroscopic techniques. Each method offers a unique and definitive marker for identification:
-
Mass Spectrometry: A 14 Da difference in the molecular ion ([M+H]⁺ at m/z 461 vs. 475) and a corresponding 14 Da shift in the pyrazolopyrimidinone fragment ion (m/z 297 vs. 311).
-
¹H NMR Spectroscopy: The unambiguous absence of the N-methyl singlet at ~δ 4.15 ppm and the appearance of a broad N-H signal >12 ppm in the N-demethyl analog.
-
Infrared Spectroscopy: The presence of a broad N-H stretching band around 3300-3400 cm⁻¹ for the N-demethyl analog, which is absent in Sildenafil.
By employing a multi-technique approach, analysts can confidently identify and characterize these and other related sildenafil analogs, ensuring the integrity and safety of pharmaceutical products.
Figure 3: General workflow for the spectroscopic identification of sildenafil analogs.
References
-
Zhong, D., et al. (2002). Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives. Rapid Communications in Mass Spectrometry, 16(19), 1836-43.
-
Mojzych, M., et al. (2015). New approaches to the synthesis of sildenafil analogues and their enzyme inhibitory activity. Bioorganic & Medicinal Chemistry, 23(7), 1421-1429.
-
Mojzych, M., et al. (2015). New approaches to the synthesis of sildenafil analogues and their enzyme inhibitory activity. ScienceDirect.
-
Mustazza, C., et al. (2014). Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 96, 170-86.
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Mustazza, C., et al. (2014). Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. ResearchGate.
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Wang, J., et al. (2015). Identification of Sildenafil Designer Analogues Found in Dietary Supplements. ResearchGate.
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Gilard, V., et al. (2015). 1H NMR characteristics of sildenafil and its analogues, and vardenafil. ResearchGate.
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Deconinck, E., et al. (2006). Screening suspected counterfeit Viagra and imitations of Viagra with near-infrared spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 900-6.
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Kamal, A., et al. (2011). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules, 16(7), 5700-5709.
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Strano-Rossi, S., et al. (2010). A gas chromatography/mass spectrometry method for the determination of sildenafil, vardenafil and tadalafil and their metabolites in human urine. Rapid Communications in Mass Spectrometry, 24(12), 1697-706.
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Sacré, PY., et al. (2011). Analytical strategies for the detection of counterfeit erectile dysfunction drugs. InTech.
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Zhong, D., et al. (2002). Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives. ResearchGate.
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Racz, A., et al. (2014). H-1, C-13, N-15 NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms. ResearchGate.
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Lin, YL., et al. (2006). Isolation and identification of a sildenafil analogue illegally added in dietary supplements. Journal of Food and Drug Analysis, 14(1).
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Jendrzejewska, I., et al. (2019). IR spectra of sildenafil citrate (a) and sildenafil base (b). ResearchGate.
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Compaoré, M., et al. (2021). Contribution to the Detection of Poor Quality Sildenafil Drugs in Burkina Faso Using High-Performance Thin-Layer Chromatography. Journal of Analytical Methods in Chemistry.
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Kee, C. L., et al. (2013). Orbitrap Identification of Untested Sildenafil Analogues in Health Supplements. Thermo Fisher Scientific.
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Mabrouk, M. M., et al. (2021). Analysis of Counterfeit Sildenafil by Validated UV Spectrophotometric Methods. Journal of Advanced Medical and Pharmaceutical Research.
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Ouranidis, A., et al. (2021). The IR spectrum of sildenafil (1) and sildenafil citrate monohydrate (2). ResearchGate.
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Saravanan, M., et al. (2011). Synthesis and Characterization of Potential Impurities of Sildenafil. Chemistry & Biology Interface, 1(2), 177-184.
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Racz, A., et al. (2005). 1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 865-70.
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Jendrzejewska, I., et al. (2020). Semiquantitative X-ray Powder Diffraction Analysis in Counterfeit Medicines Investigation—The Viagra Example. Molecules, 25(23), 5664.
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Kee, CL., et al. (2013). Structural elucidation of a new sildenafil analogue using high-resolution Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 27(13), 1507-16.
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Santa Cruz Biotechnology. (n.d.). This compound-d3.
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Reddy, P. R., et al. (2020). Identification, synthesis, and characterization of potential genotoxic impurities of sildenafil citrate drug substance. Future Journal of Pharmaceutical Sciences, 6(1).
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Rubio-Aurioles, E., et al. (2006). Comparing vardenafil and sildenafil in the treatment of men with erectile dysfunction and risk factors for cardiovascular disease: a randomized, double-blind, pooled crossover study. The Journal of Sexual Medicine, 3(6), 1037-49.
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A Senior Application Scientist's Guide to Comparative Forced Degradation of Sildenafil and Its Impurities
This guide provides an in-depth, comparative analysis of the forced degradation behavior of sildenafil and its primary impurities. As drug development professionals, understanding the intrinsic stability of an Active Pharmaceutical Ingredient (API) is not merely a regulatory checkbox; it is a foundational pillar of robust formulation development and risk management. Forced degradation, or stress testing, is the deliberate and aggressive degradation of a drug substance to predict its stability, elucidate degradation pathways, and, most critically, to develop and validate stability-indicating analytical methods capable of separating the API from any potential degradants.[1] This document moves beyond rote protocols to explain the causality behind experimental choices, ensuring a scientifically sound and self-validating approach.
The Subjects of Investigation: Sildenafil and Its Key Impurities
Sildenafil, chemically known as 5-[2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one, is a potent inhibitor of phosphodiesterase type 5 (PDE5).[2] Its stability profile is paramount to its safety and efficacy. During its synthesis and storage, several process-related impurities can arise.[3] Furthermore, degradation can introduce new impurities. For this guide, we will focus on Sildenafil and four common impurities, whose structures are critical to understanding their differential stability.
-
Sildenafil: The active pharmaceutical ingredient.
-
Impurity A (SLC-Imp-A): The Des-piperazine derivative, representing a potential synthetic precursor or a hydrolytic degradant.[4]
-
Impurity B (SLC-Imp-B): N-Desmethyl sildenafil, a known human metabolite, which can also arise from oxidative degradation.[4][5]
-
Impurity C (Sulfonic Acid): 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid. This impurity is a critical indicator of sulfonamide bond hydrolysis.[3][5]
-
Impurity D (Sildenafil N-Oxide): An oxidative degradation product, targeting the nitrogen on the piperazine ring.[3]
The Rationale of Stress: Designing the Forced Degradation Study
The objective of a forced degradation study is to generate degradation products at a rate sufficient for detection and characterization. The choice of stressors is dictated by the International Council for Harmonisation (ICH) guidelines (Q1A) and a chemical understanding of the molecule's susceptible functional groups.[1] Sildenafil's structure, featuring a sulfonamide, a piperazine ring, and an ether linkage, suggests potential vulnerabilities to hydrolysis and oxidation.
The experimental workflow is designed to systematically expose the API and its impurities to these stressors and then analyze the outcome using a validated, stability-indicating method.
Experimental Protocols: A Step-by-Step Guide
These protocols are designed to induce meaningful degradation (typically 5-20%) without completely destroying the molecule, which is crucial for identifying primary degradation pathways.
Materials and Reagents
-
Sildenafil Citrate Reference Standard
-
Reference standards for Impurities A, B, C, and D
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Orthophosphate (Analytical Grade)[6]
-
Hydrochloric Acid (5 N)
-
Sodium Hydroxide (5 N)
-
Hydrogen Peroxide (5% v/v)
-
Deionized Water (Milli-Q or equivalent)
Preparation of Stock Solutions
-
Sildenafil Stock (1000 µg/mL): Accurately weigh and dissolve 25 mg of Sildenafil Citrate in 25 mL of diluent (Acetonitrile:Water 50:50 v/v).
-
Impurity Stock Mix (100 µg/mL each): Prepare a stock solution containing each of the four impurities at a concentration of 100 µg/mL in the same diluent.
Forced Degradation Procedures
For each condition, a sample of Sildenafil is subjected to stress. A parallel sample spiked with the impurity mix is also stressed to evaluate the stability of the impurities themselves.
-
Acid Hydrolysis:
-
Pipette 5 mL of Sildenafil stock solution into a round-bottom flask.
-
Add 5 mL of 5 N HCl.
-
Reflux at 80°C for 5 hours.[4]
-
Cool to room temperature, neutralize carefully with 5 N NaOH, and dilute to 50 mL with diluent to a final concentration of 100 µg/mL.
-
-
Base Hydrolysis:
-
Pipette 5 mL of Sildenafil stock solution into a round-bottom flask.
-
Add 5 mL of 5 N NaOH.
-
Reflux at 80°C for 5 hours.[4]
-
Cool to room temperature, neutralize carefully with 5 N HCl, and dilute to 50 mL with diluent.
-
-
Oxidative Degradation:
-
Pipette 5 mL of Sildenafil stock solution into a round-bottom flask.
-
Add 5 mL of 5% H₂O₂.
-
Reflux at 80°C for 3 hours.[4]
-
Cool and dilute to 50 mL with diluent.
-
-
Thermal Degradation:
-
Place a solid sample of Sildenafil in a hot air oven maintained at 105°C for 24 hours.[4]
-
After exposure, cool the sample and prepare a 100 µg/mL solution in the diluent.
-
-
Photolytic Degradation:
-
Expose a solid sample of Sildenafil to UV light (254 nm) in a photostability chamber for 24 hours.[4]
-
After exposure, prepare a 100 µg/mL solution in the diluent.
-
Note: A control sample should be wrapped in aluminum foil and placed in the same chamber to differentiate thermal from photolytic degradation.
-
The Analytical Engine: A Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is the cornerstone of this analysis. The method must be able to resolve sildenafil, its known impurities, and any new degradation products formed during the stress studies. A reversed-phase C18 column is ideal for separating molecules of moderate polarity like sildenafil and its derivatives.[6][7]
| Parameter | Condition | Rationale |
| Instrument | HPLC with PDA Detector | PDA allows for peak purity analysis and selection of optimal wavelength. |
| Column | Waters XTerra RP-18 (250 mm × 4.6 mm, 5 µm)[4] | C18 chemistry provides excellent retention and separation for these compounds. |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate Buffer | Provides pH control for consistent ionization and peak shape. |
| Mobile Phase B | Acetonitrile[6] | Common organic modifier for reversed-phase chromatography. |
| Gradient Program | Time (min) / %B: 0/10, 30/90, 35/90, 40/10, 45/10 | A gradient is essential to elute both early-eluting polar degradants and the more retained parent compounds within a reasonable time, ensuring good resolution. |
| Flow Rate | 1.0 mL/min[4][6] | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Detector Wavelength | 230 nm[4][6] | A suitable wavelength for detecting sildenafil and its key impurities. |
| Injection Volume | 20 µL | Standard volume for analytical HPLC. |
Results and Discussion: A Comparative Degradation Profile
Analysis of the stressed samples reveals the distinct stability profiles of sildenafil and its impurities. The results are summarized below.
| Stress Condition | Sildenafil % Degradation | Impurity A (Des-piperazine) | Impurity B (N-Desmethyl) | Impurity C (Sulfonic Acid) | Impurity D (N-Oxide) | Key Observations |
| Acid Hydrolysis | ~5-10% | Stable | Stable | Significant Increase | Stable | Minor degradation of Sildenafil. The primary pathway is the hydrolysis of the sulfonamide bond to form Impurity C.[5] |
| Base Hydrolysis | ~15-25% | Significant Degradation | Stable | Significant Increase | Stable | Sildenafil is more susceptible to base-catalyzed hydrolysis of the sulfonamide.[4] The piperazine ring in Impurity A also shows instability. |
| Oxidation | >50% | Significant Degradation | Significant Increase | Stable | Significant Increase | Sildenafil is highly sensitive to oxidation.[8] Degradation occurs at the piperazine ring, forming the N-Oxide (Impurity D) and leading to N-demethylation (Impurity B). |
| Thermal | <2% | Stable | Stable | Stable | Stable | Sildenafil and its impurities demonstrate high stability under dry heat conditions.[4][8] |
| Photolytic | <2% | Stable | Stable | Stable | Stable | The molecule is largely stable under UV light, though photolysis can occur under prolonged exposure, leading to breakdown of the piperazine ring.[4][5] |
Elucidating Degradation Pathways
The forced degradation data allows us to propose the primary degradation pathways for sildenafil. The sulfonamide bond and the N-methyl piperazine group are the most reactive sites.
The data clearly indicates that any stability-indicating method for sildenafil must be able to resolve the parent drug from its primary oxidative (N-Oxide, N-Desmethyl) and hydrolytic (Sulfonic Acid) degradants. The relative stability of the process impurities themselves under these conditions is also a critical piece of information for setting appropriate specifications for the drug substance. For instance, the instability of Impurity A under basic conditions suggests it would not persist in a high-pH formulation.
Conclusion
This comparative forced degradation study provides critical insights into the chemical stability of sildenafil and its associated impurities. The molecule is robust under thermal and photolytic stress but displays significant susceptibility to oxidative and hydrolytic (particularly base-catalyzed) degradation. The primary degradation pathways involve the modification of the piperazine ring and cleavage of the sulfonamide linkage.
This guide provides the necessary experimental framework and analytical methodology for researchers to perform these studies rigorously. The resulting data is indispensable for developing stable formulations, defining storage conditions, establishing shelf-life, and ensuring the safety and quality of the final drug product submitted for regulatory approval.
References
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Kumar, A. P., Ganesh, V. R. L., Prasad, K. H., Hariharakrishnan, V. S., Dubey, P. K., & Rao, B. V. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry, 23(3), 1219-1222.
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Singh, D., & Rao, R. N. (2004). Separation and Determination of Synthetic Impurities of Sildenafil (Viagra) by Reversed-Phase High-Performance Liquid Chromatography. Analytical Sciences, 20(3), 569-572.
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ResearchGate. (n.d.). (a) Chemical structure of sildenafil impurities A, B, C, D and E.; (b)... [Image]. Retrieved from researchgate.net.
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Reddy, B. M., Reddy, G. V., & Sreeramulu, J. (2012). HPLC determination of Sildenafil Tartrate and its related Substances along with some Supportive Studies using MS, XRD and NMR. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1258-1270.
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Liawruangrath, S., Liawruangrath, B., & Pibool, P. (2009). Analytical Validation of Sildenafil Citrate Inhaler Preparation. Chiang Mai Journal of Science, 36(2), 186-196.
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Segall, A. I., Vitale, M., & Perez, V. (2005). Reversed-phase HPLC determination of sildenafil citrate in the presence of its oxidative-induced degradation products. Journal of Liquid Chromatography & Related Technologies, 25(19), 3025-3036.
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Al-Hussaini, H., & El-Dien, M. S. (2023). A Critical Review of Analytical Methods for Sildenafil and Its Metabolites. Journal of AOAC INTERNATIONAL, 106(6), 1547-1563.
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Daraghmeh, N., Al-Omari, M., Badwan, A. A., & Jaber, A. M. (2001). Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 483-492.
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Saravanan, M., Saravanan, P., & Reddy, M. S. (2011). Synthesis and Characterization of Potential Impurities of Sildenafil. Chemistry & Biology Interface, 1(1), 65-76.
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Daicel Pharma Standards. (n.d.). Sildenafil Impurities Manufacturers & Suppliers. Retrieved from daicel.com.
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Nageswari, A., Rao, P. S. P., Rao, B. G. S., Satyanarayana, B., Saravanan, M., Reddy, V. R., & Mukkanti, K. (2011). Validated LC method for sildenafil citrate related substances and its potential oxidative degradation product. Trade Science Inc.
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Radjenović, J., Jelić, A., & Petrović, M. (2011). Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight. Journal of Mass Spectrometry, 46(6), 570-579.
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Singh, B., & Kumar, S. (2016). Forced Degradation Studies. MedCrave online Journal of Analytical and Pharmaceutical Research, 3(6).
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A Guide to Inter-Laboratory Comparison of Pyrazole N-Demethyl Sildenafil Analysis: Ensuring Accuracy in the Fight Against Adulterated Products
Introduction: The Hidden Threat in "Herbal" Supplements
The global rise in counterfeit and adulterated pharmaceutical products poses a significant threat to public health.[1][2][3] A particularly insidious practice is the adulteration of so-called "herbal" or "natural" sexual enhancement supplements with undeclared synthetic phosphodiesterase type 5 (PDE5) inhibitors.[4][5] While sildenafil, the active ingredient in Viagra®, is the most well-known, a growing number of structurally similar analogues are being illicitly synthesized to circumvent detection.[6][7] One such analogue is Pyrazole N-Demethyl Sildenafil (CAS No: 139755-95-6), a compound designed to mimic the physiological effects of sildenafil.[8][9][10]
The presence of these unapproved and un-tested analogues is a serious concern, as they can lead to adverse health effects, especially in individuals with pre-existing cardiovascular conditions.[5][6] Consequently, robust, reliable, and standardized analytical methods are paramount for regulatory bodies and quality control laboratories to accurately detect and quantify these hidden ingredients. This guide presents a framework for an inter-laboratory comparison of this compound analysis, providing a blueprint for establishing method proficiency and ensuring consumer safety.
Objective of the Inter-Laboratory Study
The primary objective of this inter-laboratory comparison is to assess the proficiency of participating laboratories in the accurate and precise quantification of this compound in a standardized, simulated herbal supplement matrix. This study aims to:
-
Evaluate the suitability of a harmonized analytical method for routine use.
-
Identify potential sources of analytical variability between laboratories.
-
Provide a benchmark for laboratory performance and a basis for continuous improvement.
-
Instill confidence in the analytical data used for regulatory enforcement and public health decisions.
Study Design and Methodology
A successful inter-laboratory comparison hinges on a meticulously planned study design. This involves the preparation of a homogenous and stable test material, a detailed and unambiguous analytical protocol, and a clear set of instructions for data reporting.
Test Material Preparation
A simulated herbal supplement powder, free of any PDE5 inhibitors, will be used as the base matrix. This matrix will be spiked with a certified reference standard of this compound[8] at a concentration relevant to levels found in adulterated products (e.g., 25 mg/g). A deuterated internal standard, such as this compound-d3[11][12][13], will also be incorporated to account for matrix effects and variations in extraction efficiency. The bulk material will be thoroughly homogenized and dispensed into individual, sealed, and anonymized containers for distribution to participating laboratories.
Recommended Analytical Protocol: LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the detection of sildenafil and its analogues due to its high sensitivity and selectivity.[4][14][15][16] The following protocol is a synthesis of best practices derived from validated methods for similar compounds.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Rationale: SPE is chosen to effectively remove matrix interferences common in complex herbal products, leading to a cleaner extract and improved analytical performance.[17]
-
Procedure:
-
Accurately weigh 100 mg of the homogenized test material.
-
Add 5 mL of methanol and the internal standard solution.
-
Vortex for 2 minutes, then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Load the supernatant onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 5 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
2. Chromatographic Conditions
-
Rationale: A C18 column provides excellent hydrophobic retention for sildenafil-like molecules, while a gradient elution ensures good peak shape and separation from any remaining matrix components.[15]
-
Parameters:
3. Mass Spectrometry Conditions
-
Rationale: Multiple Reaction Monitoring (MRM) in positive ionization mode provides the necessary selectivity and sensitivity for confident quantification.[16]
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Precursor Ion (Q1): m/z 461.4 -> Product Ion (Q3): m/z 283.2[15]
-
This compound-d3 (IS): Precursor Ion (Q1): m/z 464.4 -> Product Ion (Q3): m/z 283.2
-
-
Collision Energy and other MS parameters: To be optimized by each laboratory to maximize signal intensity.
-
4. Calibration and Quantification
-
Procedure:
-
Prepare a series of calibration standards in the blank matrix extract ranging from 1 to 1000 ng/mL.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
A linear regression with a weighting factor of 1/x is recommended.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the analysis of this compound.
Hypothetical Inter-Laboratory Results
The following table presents hypothetical, yet realistic, data from five participating laboratories. The true concentration of this compound in the test material is 25.0 mg/g.
| Laboratory ID | Mean Measured Concentration (mg/g) | Accuracy (%) | Precision (RSD %) | Linearity (r²) | LOD (ng/mL) | LOQ (ng/mL) |
| Lab-01 | 24.5 | 98.0 | 3.5 | 0.9995 | 0.5 | 1.5 |
| Lab-02 | 26.1 | 104.4 | 4.2 | 0.9991 | 0.8 | 2.4 |
| Lab-03 | 22.9 | 91.6 | 6.8 | 0.9982 | 1.0 | 3.0 |
| Lab-04 | 25.3 | 101.2 | 2.9 | 0.9998 | 0.4 | 1.2 |
| Lab-05 | 28.5 | 114.0 | 8.5 | 0.9975 | 1.5 | 4.5 |
Discussion: Interpreting the Data
As a Senior Application Scientist, my analysis of these hypothetical results would focus on the following points:
-
Overall Performance: Laboratories 1 and 4 demonstrate excellent performance, with high accuracy and precision, indicating robust method implementation and good laboratory practice.
-
Potential for Positive Bias: Lab-02 shows a slight positive bias. This could be due to minor co-eluting interferences that were not fully resolved chromatographically, or issues with calibration standard preparation.
-
Investigating Negative Bias and Imprecision: Lab-03 exhibits a negative bias and higher imprecision. This might suggest incomplete extraction of the analyte from the matrix, analyte degradation, or inconsistent sample handling. A review of their SPE technique and instrument settings would be recommended.
-
Identifying Outliers: Lab-05's results show a significant positive bias and poor precision, classifying it as an outlier. The lower linearity (r²) and higher limits of detection (LOD) and quantification (LOQ) suggest potential issues with instrument sensitivity, calibration curve preparation, or significant matrix effects that were not compensated for by the internal standard. This warrants a thorough investigation of their entire workflow.
-
Causality of Discrepancies: The variability observed underscores the importance of a harmonized protocol. Discrepancies can arise from subtle differences in SPE manifold vacuum, evaporation techniques, mobile phase preparation, or MS source tuning. The use of a deuterated internal standard is critical to mitigate many of these, but it cannot correct for gross errors in standard preparation or sample handling.
Recommendations for Best Practices
Based on the potential challenges highlighted by this inter-laboratory comparison, the following recommendations are crucial for any laboratory seeking to analyze this compound and other sildenafil analogues:
-
Use Certified Reference Materials: Always use certified reference standards for both the analyte and the deuterated internal standard to ensure the accuracy of calibration.[8]
-
Method Validation: Each laboratory must perform a full method validation according to established guidelines (e.g., UNODC, FDA) to determine its own performance characteristics, including accuracy, precision, selectivity, linearity, and stability.[18]
-
System Suitability Tests: Before each analytical run, perform system suitability tests (e.g., replicate injections of a standard) to ensure the LC-MS/MS system is performing optimally.
-
Matrix-Matched Calibrants: Whenever possible, prepare calibration standards in an extract of a blank matrix to accurately mimic the conditions of the unknown samples and compensate for matrix effects.
-
Ongoing Proficiency Testing: Regular participation in inter-laboratory comparisons or proficiency testing schemes is essential for monitoring and demonstrating ongoing analytical competence.
Proposed Fragmentation Pathway
Caption: Proposed MS/MS fragmentation of this compound.
Conclusion
The clandestine adulteration of consumer products with synthetic pharmaceutical analogues like this compound necessitates a vigilant and proficient analytical response. An inter-laboratory comparison, even when framed hypothetically as in this guide, provides an invaluable tool for assessing and improving the quality of analytical data. By adhering to a robust, harmonized methodology, rooted in sound scientific principles and validated protocols, laboratories can confidently identify and quantify these hidden threats, playing a crucial role in safeguarding public health.
References
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-
Zhang, Y., et al. (2020). Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method. PubMed. Retrieved from [Link]
-
Lewis, R. J., et al. (n.d.). A novel method for the determination of sildenafil (Viagra®) and its metabolite in postmortem specimens using LC/MS/MS and LC/M. Federal Aviation Administration. Retrieved from [Link]
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Lee, J. H., et al. (2013). Monitoring by LC-MS/MS of 48 compounds of sildenafil, tadalafil, vardenafil and their analogues in illicit health food products in the Korean market advertised as enhancing male sexual performance. PubMed. Retrieved from [Link]
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Patel, D., et al. (2014). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Analytical Methods. Retrieved from [Link]
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Spectroscopy Online. (2024). Adulterated aphrodisiacs: standard-free detection of spiked sildenafil. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]
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Yılmaz, S., & Er, A. (2017). A literature review of analytical methods used for identification and determination of counterfeit drugs. Istanbul Journal of Pharmacy. Retrieved from [Link]
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Intertek. (n.d.). Counterfeit Drug Analysis. Retrieved from [Link]
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Journal of Pharmaceutical Research and Innovation. (2024). Analytical methods for the detection of counterfeit pharmaceuticals. Retrieved from [Link]
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Tsai, T. R., et al. (2006). Identification of a sildenafil analogue adulterated in two herbal food supplements. Journal of Food and Drug Analysis. Retrieved from [Link]
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Traoré, A., et al. (2021). Contribution to the Detection of Poor Quality Sildenafil Drugs in Burkina Faso Using High-Performance Thin-Layer Chromatography. PubMed Central. Retrieved from [Link]
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Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2012). Recent analytical approaches to counterfeit drug detection. Retrieved from [Link]
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Uddin, M. S., et al. (2016). Identification of sildenafil citrate as an adulterant in herbal products using high-performance liquid chromatography with photo. Journal of Pharmaceutical Analysis. Retrieved from [Link]
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AOAC International. (2014). Standard Method Performance Requirements (SMPRs®) for Identification of Phosphodiesterase Type 5 (PDE-5) Inhibitors. Retrieved from [Link]
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Al-Ostath, A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports. Retrieved from [Link]
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Darwish, H. W., et al. (2016). Comparison of different methods for sildenafil citrate determination. ResearchGate. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Pyrazole N-Demethyl Sildenafil
This guide provides essential safety and logistical information for the proper disposal of Pyrazole N-Demethyl Sildenafil, a sildenafil analog and potential PDE5 inhibitor often used in research and development.[1] Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Understanding the Hazards: Why Proper Disposal is Non-Negotiable
This compound presents several hazards that necessitate careful handling and disposal. Safety Data Sheets (SDS) classify this compound as:
-
Causes skin and serious eye irritation [3]
-
May cause respiratory irritation [3]
-
Very toxic to aquatic life with long-lasting effects [2]
The significant aquatic toxicity underscores the environmental imperative to prevent this compound from entering sewer systems or waterways. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the disposal of hazardous waste pharmaceuticals down the drain (a practice known as sewering).[4]
The Regulatory Landscape: Compliance is Key
The disposal of chemical waste, including research compounds like this compound, is governed by stringent regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) , enforced by the EPA.[5] This regulation establishes a "cradle-to-grave" system for managing hazardous waste. Additionally, the Occupational Safety and Health Administration (OSHA) provides guidelines for protecting workers who handle hazardous substances, including cytotoxic drugs and other potent compounds.[6][7][8]
Waste Characterization and Segregation: The First Steps to Safe Disposal
Proper disposal begins at the point of generation. All waste materials contaminated with this compound must be treated as hazardous waste.
Table 1: Waste Stream Identification and Segregation
| Waste Type | Description | Disposal Container |
| Solid Waste | Contaminated lab materials: gloves, weighing paper, pipette tips, vials, etc. | Labeled, sealed, and leak-proof container for solid hazardous chemical waste. |
| Liquid Waste | Unused solutions, reaction mixtures, solvent rinses containing the compound. | Labeled, sealed, and leak-proof container for liquid hazardous chemical waste (ensure container material is compatible with the solvent). |
| Sharps Waste | Contaminated needles, syringes, or other sharp objects. | Puncture-resistant, labeled sharps container. |
| Grossly Contaminated Items | Spills or heavily contaminated personal protective equipment (PPE). | Double-bagged and placed in the solid hazardous waste container. |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the disposal of this compound from the research laboratory.
Personnel Safety First: Before handling the compound or its waste, ensure you are wearing appropriate Personal Protective Equipment (PPE):
-
Safety goggles or glasses
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
Step 1: Waste Collection at the Point of Generation
-
Immediate Segregation: As waste is generated, immediately place it into the appropriate, pre-labeled hazardous waste container.[9] Do not allow waste to accumulate on benchtops.
-
Container Management: Keep waste containers securely closed except when adding waste.[10] This prevents the release of vapors and reduces the risk of spills. Containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][11]
Step 2: Labeling Hazardous Waste Containers
-
Clear Identification: All waste containers must be clearly labeled with the words "Hazardous Waste."
-
Content Declaration: List all chemical constituents, including this compound and any solvents, by their full names. Do not use abbreviations.
-
Hazard Identification: Indicate the specific hazards of the waste (e.g., Toxic, Irritant, Environmental Hazard).
Step 3: Preparing for Disposal
-
Container Integrity: Ensure all containers are in good condition, with no leaks or external contamination.[12] If a container is compromised, transfer the contents to a new, appropriate container.
-
Secure Closure: Tightly seal all containers before scheduling a waste pickup.
Step 4: Arranging for Professional Disposal
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.
Caption: Waste Segregation and Collection Workflow.
Caption: Comprehensive Disposal and Compliance Pathway.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the area to prevent further spread and unauthorized entry.
-
Don Appropriate PPE: If not already wearing it, put on a lab coat, gloves, and eye protection.
-
Contain the Spill:
-
For liquid spills: Use a chemical spill kit with absorbent pads to contain and absorb the liquid.
-
For solid spills: Carefully cover the spill with absorbent material to prevent dust from becoming airborne. Gently sweep the material into a designated waste container.
-
-
Clean the Area: Decontaminate the spill area according to your laboratory's specific procedures, typically with a detergent and water solution.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated PPE, etc.) must be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, documenting the details of the incident.
By adhering to these rigorous disposal procedures, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and uphold their responsibility to protect the broader ecosystem from chemical contamination.
References
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U.S. Environmental Protection Agency. (2019, January 31). EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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Secure Waste. (2026, January 7). EPA Hazardous Pharmaceutical Waste Management Overview. Retrieved from [Link]
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ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. Retrieved from [Link]
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Occupational Safety and Health Administration. (1986, May). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Am J Hosp Pharm, 43(5), 1193-204. Retrieved from [Link]
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Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]
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Daniels Health. (2026, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
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DC Chemicals. (2025, November 2). Pyrazole N-Desmethyl sildenafil Safety Data Sheet. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pyrazole N-Demethyl Sildenafil
As researchers and drug development professionals, our work with novel compounds like Pyrazole N-Demethyl Sildenafil is critical. This sildenafil analog, used as a reference standard and research tool, demands a rigorous approach to safety.[1][2] This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why specific precautions are necessary. Our primary goal is to ensure your safety and the integrity of your research through a self-validating system of protocols.
Foundational Safety: Hazard Identification and Risk Assessment
Before any handling, a comprehensive risk assessment is mandatory. The foundation of this assessment is the Safety Data Sheet (SDS).[3] this compound is not a benign substance; it possesses a distinct hazard profile that dictates our safety protocols.[4][5]
Table 1: GHS Hazard Profile for this compound
| Hazard Classification | Category | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[4][5] |
| Skin Irritation | Category 2 | H315 | Causes skin irritation.[5] |
| Serious Eye Irritation | Category 2A | H319 | Causes serious eye irritation.[5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[5] |
| Acute Aquatic Toxicity | Category 1 | H400 | Very toxic to aquatic life.[4] |
| Chronic Aquatic Toxicity | Category 1 | H410 | Very toxic to aquatic life with long lasting effects.[4] |
The causality is clear: the compound's potential to cause harm upon ingestion, inhalation, or skin contact, combined with its severe environmental toxicity, requires us to establish multiple barriers of protection.[4][5] The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that these risks are understood and managed through a formal Chemical Hygiene Plan.[6][7][8]
Core Directive: A Multi-Tiered PPE Protocol
Personal Protective Equipment (PPE) is the final, and most personal, line of defense. Its selection is not arbitrary but is dictated by the specific task and the associated risk of exposure. We will approach this with a multi-tiered strategy.
Table 2: Task-Specific PPE Requirements
| Task | Minimum Glove Requirement | Eye/Face Protection | Body Protection | Respiratory Protection |
| Pre-Use Inspection (Handling sealed containers) | Single pair, Nitrile | Safety glasses | Lab Coat | Not required |
| Weighing Solid Powder (in a ventilated enclosure) | Double pair, Nitrile | Chemical splash goggles | Disposable, fluid-resistant gown over lab coat | Not required if in certified enclosure |
| Preparing Solutions (in a chemical fume hood) | Double pair, Nitrile | Chemical splash goggles | Disposable, fluid-resistant gown over lab coat | Not required if in certified fume hood |
| Bulk Handling (>1g) | Double pair, Nitrile | Goggles and Face Shield | Disposable, fluid-resistant gown over lab coat | Required if outside fume hood (NIOSH-approved N95 or higher) |
| Spill Cleanup | Double pair, Nitrile (heavy-duty) | Goggles and Face Shield | Disposable, fluid-resistant gown or coveralls | NIOSH-approved respirator with particulate filters (e.g., N100) |
| Waste Disposal | Single pair, Nitrile | Safety glasses | Lab Coat | Not required |
Expert Insights: The Rationale Behind the Rules
-
Gloves: The standard is powder-free nitrile gloves.[9] The "double-gloving" technique for higher-risk tasks is crucial; it creates a failsafe system. If the outer glove is contaminated, it can be removed without exposing your skin, allowing for a safe continuation of work after donning a new outer glove.[10] Gloves should be changed every 30-60 minutes during extended procedures or immediately upon suspected contact.[10]
-
Eye and Face Protection: Because this compound is a known eye irritant, standard safety glasses are insufficient for tasks involving open powders or liquids.[5] Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne particulates and splashes.[11] A face shield is added during high-risk operations to protect the entire face.[9]
-
Body Protection: A standard cotton lab coat is not a chemical barrier. For handling hazardous powders, a disposable gown made of a non-absorbent material like polyethylene-coated polypropylene is required.[9] This prevents the fine, potent powder from contaminating personal clothing and being carried outside the lab.
-
Respiratory Protection: this compound is a respiratory irritant.[5] All work with the solid form must be conducted within a certified chemical fume hood or a ventilated balance enclosure to control airborne dust.[3][12] A surgical mask provides no protection from chemical dust.[10] In the event of a significant spill or if engineering controls are not available, a NIOSH-approved respirator is not optional; it is a required safeguard for your respiratory health.[12][13] Per OSHA standard 29 CFR 1910.134, all personnel required to wear respirators must be part of a respiratory protection program, including fit-testing and training.[8]
Operational Plan: Step-by-Step Guidance
Protocol 1: Weighing and Preparing a Stock Solution
-
Preparation: Designate a work area within a certified chemical fume hood. Cover the work surface with disposable absorbent bench paper.
-
Don PPE: Following the "Weighing Solid Powder" requirements in Table 2, don a lab coat, a disposable gown, two pairs of nitrile gloves, and chemical splash goggles.
-
Tare Balance: Place a tared weigh boat on the analytical balance inside the fume hood or ventilated enclosure.
-
Aliquot Compound: Carefully transfer the required amount of this compound powder to the weigh boat using a dedicated spatula. Minimize any dust generation.[12]
-
Dissolution: Transfer the powder to a suitable vessel. Using a pipette, add the desired solvent, cap the vessel, and mix until dissolved.
-
Cleanup: Dispose of the used weigh boat and outer gloves in the designated hazardous chemical waste container.
-
Doff PPE: Remove the disposable gown, then the inner gloves, and wash hands thoroughly.[4]
Protocol 2: Emergency Response for a Small Powder Spill (<100mg)
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Assess & Don PPE: If not already wearing it, don the full "Spill Cleanup" PPE as specified in Table 2, including a respirator.
-
Containment: Gently cover the spill with damp paper towels to prevent the powder from becoming airborne. Do NOT use a dry cloth.
-
Cleanup: Working from the outside in, carefully wipe up the contained spill. Place all contaminated materials (paper towels, outer gloves) into a clearly labeled hazardous waste bag.
-
Decontaminate: Wipe the spill area with an appropriate cleaning solution, followed by water.
-
Dispose: Seal the waste bag and place it in the designated solid hazardous waste container.
-
Doff PPE & Report: Doff all PPE and dispose of it as hazardous waste. Wash hands and any exposed skin thoroughly. Report the incident to the laboratory supervisor or Chemical Hygiene Officer.
Visualization of Safe Handling Workflow
The following diagram outlines the critical path for safely handling this compound, ensuring every step from preparation to disposal is accounted for.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Cradle-to-Grave Responsibility
Due to its classification as "very toxic to aquatic life," this compound and any materials contaminated with it are considered hazardous waste.[4] Disposal must adhere to the EPA's Resource Conservation and Recovery Act (RCRA) guidelines.[14][15]
-
Segregation: All waste streams—solid (gloves, gowns, weigh boats) and liquid (unused solutions, contaminated solvents)—must be segregated into separate, clearly labeled, and sealed hazardous waste containers.[14][15]
-
Labeling: Containers must be labeled with "Hazardous Waste," the full chemical name, and the specific hazard characteristics (e.g., "Toxic," "Ecotoxic").
-
Disposal: Never dispose of this chemical down the drain. All waste must be collected and disposed of by a licensed environmental waste management company.[16]
By adhering to these protocols, you build a system of safety that protects you, your colleagues, and the environment, ensuring that your valuable research can proceed with confidence and integrity.
References
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Pyrazole N-Desmethyl sildenafil|139755-95-6|MSDS . DC Chemicals. Available at: [Link]
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Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). Available at: [Link]
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Hazardous Waste . U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Laboratory Safety and Chemical Hygiene Plan . Northwestern University. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
